Product packaging for 6-Azaspiro[3.5]nonan-9-one(Cat. No.:)

6-Azaspiro[3.5]nonan-9-one

Cat. No.: B15264363
M. Wt: 139.19 g/mol
InChI Key: IWDDMDLDWJKMRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Azaspiro[3.5]nonan-9-one (CAS 1369163-40-5) is a spirocyclic chemical scaffold of significant interest in pharmaceutical research and drug discovery. This compound features a ketone functional group attached to a spirocyclic structure containing a nitrogen atom, making it a versatile intermediate for the synthesis of more complex molecules. Spirocyclic scaffolds like 6-Azaspiro[3.5]nonane are increasingly valuable in medicinal chemistry. They are used as structural alternatives to common ring systems such as morpholine, and are known to improve the physicochemical and pharmacokinetic properties of drug candidates . The incorporation of spirocyclic elements into lead compounds helps reduce conformational flexibility, access underexplored chemical space, and can lead to improved binding affinity and metabolic stability . While specific biological data for this compound is not widely published in the open literature, its core structure is a key building block in discovery programs. Research indicates that related spirocyclic azetidines and piperidines are explored for their potential in targeting various enzymes and receptors . Researchers utilize this scaffold to develop potent and selective inhibitors and antagonists for a range of therapeutic targets. Applications: This compound is primarily used as a synthetic intermediate or a core building block in organic synthesis and medicinal chemistry, particularly for constructing novel active pharmaceutical ingredients (APIs). Notice: This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B15264363 6-Azaspiro[3.5]nonan-9-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

6-azaspiro[3.5]nonan-9-one

InChI

InChI=1S/C8H13NO/c10-7-2-5-9-6-8(7)3-1-4-8/h9H,1-6H2

InChI Key

IWDDMDLDWJKMRD-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCCC2=O

Origin of Product

United States

Foundational & Exploratory

6-Azaspiro[3.5]nonan-9-one: A Technical Guide to its Chemical Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 6-Azaspiro[3.5]nonan-9-one, a heterocyclic compound of interest in medicinal chemistry. Due to its recent emergence in chemical supplier catalogues, extensive peer-reviewed data on the parent compound is limited. This guide summarizes available data, provides context through related compounds, and explores the potential therapeutic applications of the 6-azaspiro[3.5]nonane scaffold, particularly in the context of G-protein coupled receptor 119 (GPR119) agonism and KRAS G12C inhibition.

Core Chemical Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1369163-40-5--INVALID-LINK--
Molecular Formula C₈H₁₃NO--INVALID-LINK--
Molecular Weight 139.19 g/mol --INVALID-LINK--
SMILES O=C1CCNCC21CCC2N/A

For the hydrochloride salt, this compound hydrochloride, the following information is available:

PropertyValueSource
CAS Number 2179070-00-7--INVALID-LINK--
Molecular Weight 175.66 g/mol --INVALID-LINK--

Experimental Protocols

General Synthesis Approach

A specific, detailed experimental protocol for the synthesis of this compound is not yet described in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of similar azaspirocyclic ketones. A potential approach could involve a multi-step synthesis starting from commercially available precursors, likely employing a key cyclization step to form the spirocyclic core.

Conceptual Synthetic Workflow:

G A Starting Material (e.g., Cyclobutanone derivative) B Functional Group Interconversion A->B C Introduction of Nitrogen Moiety B->C D Intramolecular Cyclization C->D E Ketal Protection/Deprotection D->E F Oxidation to Ketone E->F G This compound F->G

Caption: A conceptual workflow for the synthesis of this compound.

Spectroscopic Analysis

While specific spectra for this compound are not publicly available, commercial suppliers indicate the availability of analytical data such as ¹H NMR, HPLC, and LC-MS. For the hydrochloride salt, ¹H NMR data is mentioned by some suppliers, which would be crucial for structural confirmation. A generalized workflow for the characterization of a synthesized batch of this compound would typically involve these techniques to confirm its identity and purity.

General Analytical Workflow:

G A Synthesized this compound B Purification (e.g., Column Chromatography) A->B C Structural Confirmation (NMR) B->C D Purity Assessment (HPLC) B->D E Mass Verification (LC-MS) B->E F Characterized Compound C->F D->F E->F

Caption: A standard workflow for the analytical characterization of this compound.

Potential Biological Activities and Signaling Pathways

The therapeutic potential of the 6-azaspiro[3.5]nonane scaffold is highlighted by the investigation of its derivatives as modulators of key biological targets.

GPR119 Agonism

Derivatives of 7-azaspiro[3.5]nonane have been explored as agonists for GPR119, a Gαs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 is a promising strategy for the treatment of type 2 diabetes and obesity due to its role in glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).

GPR119 Signaling Pathway:

G cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist This compound Derivative (Agonist) GPR119 GPR119 Receptor Agonist->GPR119 Binds to Gs Gαs Protein GPR119->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion PKA->Insulin GLP1 GLP-1 Secretion PKA->GLP1 Epac2->Insulin Epac2->GLP1

Caption: The GPR119 signaling cascade initiated by an agonist.

KRAS G12C Inhibition

Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as covalent inhibitors of the KRAS G12C mutant protein. The KRAS protein is a key component of the RAS/MAPK signaling pathway, which is frequently mutated in various cancers, leading to uncontrolled cell proliferation. The G12C mutation introduces a cysteine residue that can be targeted by covalent inhibitors, locking the protein in an inactive state.

KRAS G12C Signaling Pathway and Inhibition:

G cluster_pathway RAS/MAPK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (GDP-bound) Inactive SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS G12C (GTP-bound) Active KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Azaspiro[3.5]nonane Derivative (Inhibitor) Inhibitor->KRAS_GDP Covalently binds to (prevents activation)

Caption: Inhibition of the KRAS G12C signaling pathway by a covalent inhibitor.

Safety and Handling

Specific safety and handling information for this compound is not publicly available. As with any laboratory chemical, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a spirocyclic ketone with a molecular framework that is of significant interest to the drug discovery community. While detailed experimental data on the parent compound is currently scarce, the demonstrated biological activity of its derivatives as GPR119 agonists and KRAS G12C inhibitors underscores the potential of this scaffold in developing novel therapeutics for metabolic diseases and oncology. Further research into the synthesis, characterization, and biological evaluation of this compound and its analogues is warranted to fully elucidate its chemical properties and therapeutic utility.

The Structural Elucidation of 6-Azaspiro[3.5]nonan-9-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Synthetic Approach

The synthesis of 6-azaspiro[3.5]nonan-9-one can be conceptually approached through various established organic chemistry reactions. One plausible synthetic route, adapted from methodologies for similar azaspirocyclic compounds, likely involves a multi-step sequence. A key disconnection would be the formation of the spirocyclic core, which could be achieved through an intramolecular cyclization or a condensation reaction.

A potential synthetic pathway is outlined below. This workflow represents a logical series of transformations that would yield the target molecule.

G cluster_0 Conceptual Synthetic Workflow start Commercially Available Starting Materials (e.g., Cyclobutanecarboxylic acid and a suitable amine precursor) step1 Amide Formation start->step1 step2 Reduction of Amide step1->step2 step3 Intramolecular Cyclization step2->step3 product This compound step3->product

Figure 1: A conceptual workflow for the synthesis of this compound.

Spectroscopic Data Analysis

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Chemical suppliers like ChemicalBook and BLDpharm indicate the availability of such data for the hydrochloride salt of the compound, which is invaluable for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons on the piperidine ring and the cyclobutanone ring will have characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for each unique carbon atom. The carbonyl carbon of the cyclobutanone ring is expected to appear significantly downfield (typically in the range of 200-220 ppm). The spiro carbon, being a quaternary carbon, will likely show a weaker signal.

Technique Expected Key Features for this compound
¹H NMR Signals for protons on the cyclobutanone ring (α and β to the carbonyl). Signals for protons on the piperidine ring (adjacent to the nitrogen and further away). Splitting patterns will be indicative of the connectivity of the protons.
¹³C NMR A downfield signal for the carbonyl carbon (>200 ppm). A signal for the spiro quaternary carbon. Signals for the methylene carbons of the cyclobutanone and piperidine rings.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption band would be due to the carbonyl (C=O) stretching vibration of the ketone.

Functional Group Expected IR Absorption Range (cm⁻¹)
Ketone (C=O) 1700 - 1750
Amine (N-H) 3300 - 3500 (for the free base)
C-H (aliphatic) 2850 - 3000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its molecular formula. For this compound (C₈H₁₃NO), the expected exact mass can be calculated and compared with the experimentally determined value.

Ion Expected Exact Mass (m/z)
[M]⁺ 139.0997
[M+H]⁺ 140.1075

Experimental Protocols

While specific experimental protocols for the synthesis and characterization of this compound are not detailed in publicly accessible literature, standard procedures for obtaining the aforementioned spectroscopic data would be employed.

General NMR Spectroscopy Protocol:
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.

General IR Spectroscopy Protocol:
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

General Mass Spectrometry Protocol:
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Mass Analysis: Analyze the resulting ions to determine their mass-to-charge ratio.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound like this compound follows a logical progression of experiments and data analysis.

G cluster_1 Structure Elucidation Workflow synthesis Synthesis and Purification ms Mass Spectrometry (Determine Molecular Formula) synthesis->ms ir IR Spectroscopy (Identify Functional Groups) synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) (Determine Connectivity) synthesis->nmr structure Proposed Structure: This compound ms->structure ir->structure nmr->structure

Figure 2: A logical workflow for the structure elucidation of this compound.

The structural elucidation of this compound is a critical step for its application in scientific research and drug development. Through a combination of synthesis and rigorous spectroscopic analysis, its unique spirocyclic structure can be unequivocally confirmed. The data and methodologies outlined in this guide provide a foundational understanding for researchers working with this and related compounds. The availability of spectral data from commercial suppliers, though not publicly detailed, underscores the established structure of this compound within the chemical community. Further detailed studies and publication of the primary data would be beneficial for the broader scientific community.

physicochemical characteristics of 6-Azaspiro[3.5]nonan-9-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and analytical considerations for the spirocyclic compound 6-Azaspiro[3.5]nonan-9-one. Due to the limited availability of specific experimental data in publicly accessible literature, this document combines known information with plausible synthetic and analytical methodologies based on established chemical principles for analogous structures. All quantitative data is presented in a structured format, and a representative experimental workflow is visualized.

Physicochemical Characteristics

While comprehensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties. These have been aggregated from various chemical databases and supplier information. It is important to note that some of these values may be computationally predicted and should be confirmed through experimental validation.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1369163-40-5 (free base)[1][1]
2179070-00-7 (hydrochloride)[2][2]
Molecular Formula C₈H₁₃NON/A
Molecular Weight 139.19 g/mol N/A
Molecular Weight (HCl salt) 175.66 g/mol [2][2]
Appearance Not specified (likely a solid)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A
LogP Not availableN/A

Synthesis and Purification: A Proposed Experimental Protocol

2.1. Proposed Synthetic Pathway

A possible synthetic route could involve the reaction of a suitable cyclobutane derivative with a protected piperidine precursor, followed by deprotection and oxidation to yield the desired ketone. The general steps are outlined below:

  • Step 1: Coupling Reaction: Reaction of a commercially available cyclobutanone with a protected 4-aminopiperidine derivative. This could be achieved through various coupling strategies, potentially involving the formation of an enamine intermediate followed by an intramolecular cyclization.

  • Step 2: Reduction and Deprotection: The resulting intermediate may require reduction of a functional group, followed by the removal of the protecting group from the piperidine nitrogen.

  • Step 3: Oxidation: The final step would involve the oxidation of the corresponding alcohol precursor to the ketone, this compound.

2.2. General Experimental Procedure (Hypothetical)

  • Reaction Setup: All reactions would be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Reagents: Starting materials and reagents would be of high purity, obtained from commercial suppliers.

  • Monitoring: Reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: The crude product would be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final compound would be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activities or the signaling pathways in which this compound may be involved. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can allow for precise interactions with biological targets. Further research is required to elucidate the pharmacological profile of this compound.

Visualizations

4.1. Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound, based on the proposed synthetic protocol.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials: Cyclobutane & Piperidine Derivatives reaction Coupling, Reduction, Deprotection & Oxidation Steps start->reaction crude Crude Product reaction->crude purification Column Chromatography crude->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis final Final Characterized Compound data_analysis->final Confirmed Structure

Caption: Logical workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a spirocyclic compound with potential for further investigation in medicinal chemistry and drug discovery. This guide has consolidated the limited available information on its physicochemical properties and proposed a plausible synthetic and analytical workflow. It is imperative that the hypothetical methodologies presented herein are validated through rigorous experimental work to fully characterize this molecule and explore its potential applications.

References

An In-depth Technical Guide to 6-Azaspiro[3.5]nonan-9-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 6-Azaspiro[3.5]nonan-9-one, a heterocyclic organic compound of interest to researchers and professionals in the fields of chemistry and drug development. This document details its chemical identifiers, and while specific experimental and biological data for this exact molecule are limited in publicly accessible literature, this guide also explores the synthesis and biological relevance of closely related azaspiro compounds to provide a contextual framework for future research.

Core Compound Identifiers

This compound and its hydrochloride salt are key chemical entities. The identifiers for both the free base and its hydrochloride salt are summarized below, providing a foundational reference for researchers.

IdentifierThis compoundThis compound Hydrochloride
CAS Number 1369163-40-52179070-00-7[1]
PubChem CID Not explicitly found134211693[1]
InChI Not explicitly foundInChI=1S/C8H13NO.ClH/c10-7-2-5-9-6-8(7)3-1-4-8;/h9H,1-6H2;1H
InChIKey Not explicitly foundNot explicitly found
SMILES Not explicitly foundC1CC2(C1)CC(=O)NCC2.Cl
Molecular Formula C₈H₁₃NOC₈H₁₄ClNO
Molecular Weight 139.19 g/mol 175.66 g/mol

Synthesis and Methodologies

One-pot, three-component reactions represent a common and efficient strategy for constructing complex heterocyclic scaffolds like azaspiro compounds. For instance, the synthesis of azaspirononatriene derivatives has been achieved through a reaction involving an isocyanide, a dialkyl acetylenedicarboxylate, and a 4-arylidene-isoxazol-5(4H)-one in toluene at elevated temperatures. This approach highlights a potential synthetic pathway that could be adapted for this compound.

Another relevant synthetic strategy involves the asymmetric synthesis of substituted 2-azaspiro[3.5]nonan-1-ones. These syntheses can employ chiral auxiliaries or catalysts to achieve enantioselectivity, a critical consideration in drug development.

The general workflow for the synthesis of a spirocyclic compound, based on related literature, can be conceptualized as follows:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Product A Precursor A D One-Pot Multicomponent Reaction A->D B Precursor B B->D C Precursor C C->D E Chromatography D->E F This compound E->F

A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and associated signaling pathways of this compound are not extensively documented. However, the broader class of azaspiro[3.5]nonane derivatives has emerged as a significant scaffold in medicinal chemistry, particularly in the development of inhibitors for challenging drug targets.

A notable example is the investigation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of the KRAS G12C mutant protein. The KRAS protein is a key component of the RAS/MAPK signaling pathway, which is frequently dysregulated in various cancers. Mutations in KRAS, such as G12C, can lead to its constitutive activation, promoting uncontrolled cell growth and proliferation.

The proposed mechanism of action for these inhibitors involves the covalent modification of the mutant cysteine residue in KRAS G12C, thereby locking the protein in an inactive state and inhibiting downstream signaling. This highlights the potential for the 6-azaspiro[3.5]nonane core to serve as a valuable framework for the design of targeted cancer therapeutics.

The logical relationship of this inhibitory action can be visualized as follows:

G A Azaspiro[3.5]nonane Derivative B KRAS G12C Mutant Protein A->B C Downstream Signaling Pathways (e.g., RAF-MEK-ERK) B->C D Tumor Cell Proliferation C->D

Inhibition of KRAS G12C signaling by an azaspiro[3.5]nonane derivative.

Conclusion

This compound represents a chemical scaffold with potential for further exploration in drug discovery and development. While specific data on this compound is limited, the broader family of azaspiro[3.5]nonanes has demonstrated significant promise, particularly in the context of oncology. The information and conceptual frameworks provided in this guide are intended to support and stimulate further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives. Future studies are warranted to elucidate its specific properties and potential therapeutic applications.

References

Spectroscopic Profile of 6-Azaspiro[3.5]nonan-9-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Azaspiro[3.5]nonan-9-one, a valuable building block in medicinal chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in synthetic applications.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound hydrochloride. It is important to note that the data pertains to the hydrochloride salt, which may influence the chemical shifts of protons and carbons in proximity to the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrochloride

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific peak assignments for ¹H NMR and ¹³C NMR were not available in the provided search results. The tables are structured for the inclusion of such data when it becomes available.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound Hydrochloride

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400Strong, BroadN-H stretch (from NH₂⁺)
~2950-2850StrongC-H stretch (aliphatic)
~1715StrongC=O stretch (ketone)
~1450MediumC-H bend (methylene)

Note: The exact values for IR absorption bands were not explicitly provided in the search results. The presented data is based on typical absorption ranges for the functional groups present in the molecule.

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound (Free Base)

Adductm/z (Predicted)
[M+H]⁺140.1070
[M+Na]⁺162.0889

Source: Predicted data from computational models.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound. These represent standard laboratory practices and should be adapted as needed for specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound hydrochloride (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. ¹H NMR spectra are typically acquired with 16-32 scans, while ¹³C NMR spectra may require several hundred to a few thousand scans for adequate signal-to-noise. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass-to-charge (m/z) range of 50-500 to detect the protonated molecule [M+H]⁺ and other common adducts.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment

solubility profile of 6-Azaspiro[3.5]nonan-9-one in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Azaspiro[3.5]nonan-9-one is a spirocyclic organic compound featuring a secondary amine and a ketone functional group. Understanding its solubility in various solvents is crucial for its application in chemical synthesis, purification, formulation, and various research and development activities. This document outlines a predicted solubility profile and provides detailed methodologies for its experimental determination.

Predicted Solubility Profile of this compound

The molecular structure of this compound contains both polar (ketone and secondary amine) and non-polar (aliphatic rings) moieties. This amphiphilic nature suggests a varied solubility across different solvent classes. The secondary amine can act as a hydrogen bond acceptor and donor, while the ketone is a hydrogen bond acceptor. These features enhance solubility in polar protic and aprotic solvents. However, the carbon backbone limits its solubility in highly polar solvents like water.

Based on these structural characteristics, a plausible, hypothetical solubility profile at ambient temperature (20-25°C) is presented in Table 1.

Table 1: Hypothetical Solubility Profile of this compound

Solvent ClassSolventPredicted Solubility (g/L)Qualitative Description
Polar Protic Water< 1Sparingly Soluble
Methanol50 - 100Soluble
Ethanol20 - 50Moderately Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 200Very Soluble
N,N-Dimethylformamide (DMF)> 200Very Soluble
Acetonitrile10 - 20Slightly Soluble
Acetone50 - 100Soluble
Non-Polar Dichloromethane (DCM)> 100Very Soluble
Chloroform> 100Very Soluble
Toluene5 - 10Slightly Soluble
Hexane< 0.1Insoluble
Acids/Bases 1M Hydrochloric Acid> 100Soluble (forms salt)
1M Sodium Hydroxide< 1Insoluble

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for qualitatively and quantitatively determining the solubility of a compound like this compound.

This method provides a rapid assessment of solubility in various solvents.[1][2]

  • Preparation: Add approximately 10-20 mg of this compound to a small test tube.

  • Solvent Addition: Add 1 mL of the desired solvent to the test tube.

  • Mixing: Vigorously shake the test tube for 1-2 minutes.

  • Observation: Visually inspect the solution. If the solid completely dissolves, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.

  • Heating (Optional): Gently warm the mixture to observe any change in solubility with temperature.

  • pH Effects: Test solubility in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to determine the compound's acid-base properties.[1][2]

The shake-flask method is a widely used technique for determining the equilibrium solubility of a compound.[3]

  • Sample Preparation: Add an excess amount of this compound to a sealed vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation or filtration can be used to separate the saturated solution from the excess solid.

  • Quantification: Accurately withdraw a known volume of the supernatant. Analyze the concentration of the dissolved solute using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy after creating a proper calibration curve.

  • Calculation: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the volume of the aliquot.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

Solubility_Determination_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement (Shake-Flask) start_qual Start: Add Compound to Test Tube add_solvent Add Solvent (1 mL) start_qual->add_solvent mix_qual Vortex/Shake for 1-2 min add_solvent->mix_qual observe_qual Visually Inspect mix_qual->observe_qual soluble_qual Soluble observe_qual->soluble_qual Completely Dissolved insoluble_qual Insoluble/Sparingly Soluble observe_qual->insoluble_qual Solid Remains start_quant Start: Add Excess Compound to Solvent equilibrate Equilibrate at Constant Temp (24-72h) start_quant->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate analyze Analyze Supernatant Concentration (e.g., HPLC) separate->analyze calculate Calculate Solubility analyze->calculate end_quant End: Quantitative Solubility Value calculate->end_quant start_main Begin Solubility Profiling start_main->start_qual Initial Screening start_main->start_quant Precise Measurement

Caption: Workflow for solubility determination.

Conclusion

While specific experimental data for the solubility of this compound is not currently published, its molecular structure allows for a reasoned prediction of its solubility profile. It is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, and in chlorinated solvents such as dichloromethane, with limited solubility in water and non-polar aliphatic solvents. The provided experimental protocols offer a robust framework for the empirical determination of this compound's solubility, which is a critical parameter for its effective use in research and development.

References

The Azaspiro[3.5]nonane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual challenge in medicinal chemistry. In this pursuit, the exploration of unique three-dimensional molecular architectures has gained significant traction. Among these, the azaspiro[3.5]nonane scaffold has emerged as a "privileged" structural motif, consistently appearing in a diverse range of biologically active compounds. Its inherent rigidity, three-dimensional character, and ability to serve as a bioisosteric replacement for more common cyclic amines like piperidine have made it a valuable building block in the design of next-generation therapeutics. This technical guide provides a comprehensive overview of the biological significance of the azaspiro[3.5]nonane core, detailing its applications in targeting various disease areas, summarizing key quantitative structure-activity relationship (QSAR) data, and providing illustrative experimental protocols and signaling pathways.

The Strategic Advantage of the Azaspiro[3.5]nonane Scaffold

The azaspiro[3.5]nonane scaffold is a bicyclic heterocyclic system characterized by a shared carbon atom between an azetidine and a cyclohexane ring. This unique spirocyclic arrangement confers several advantageous properties for drug design:

  • Three-Dimensionality and "Escape from Flatland": The non-planar, rigid conformation of the azaspiro[3.5]nonane scaffold allows for a more precise spatial arrangement of substituents, enabling enhanced and more specific interactions with biological targets. This "escape from flatland" is a crucial strategy to improve potency and selectivity while minimizing off-target effects.

  • Bioisosteric Replacement and Improved Metabolic Stability: The azaspiro[3.5]nonane moiety can act as a bioisostere for piperidine and other six-membered nitrogen-containing heterocycles commonly found in bioactive molecules. This substitution can lead to significant improvements in metabolic stability by shielding adjacent chemical bonds from enzymatic degradation, a common liability for traditional cyclic amines.

  • Favorable Physicochemical Properties: Incorporation of the azaspiro[3.5]nonane scaffold can favorably modulate a molecule's physicochemical properties, such as lipophilicity and aqueous solubility, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles and achieving desirable drug-like characteristics, including central nervous system (CNS) penetration.

  • Novel Chemical Space: The use of this scaffold allows medicinal chemists to explore novel chemical space, leading to the discovery of compounds with unique pharmacological profiles and intellectual property opportunities.

Biological Targets and Therapeutic Applications

The versatility of the azaspiro[3.5]nonane scaffold is evident in the breadth of biological targets it has been successfully used to modulate. Key therapeutic areas where this scaffold has shown significant promise include metabolic disorders, neurological diseases, and infectious diseases.

G-Protein Coupled Receptor 119 (GPR119) Agonists for Type 2 Diabetes

GPR119 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes. Several potent and selective GPR119 agonists incorporating the 7-azaspiro[3.5]nonane moiety have been developed.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPR119 GPR119 Agonist->GPR119 G_alpha_s G_alpha_s GPR119->G_alpha_s Activates Adenylate_Cyclase Adenylate_Cyclase G_alpha_s->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP ATP to PKA PKA cAMP->PKA Activates EPAC2 EPAC2 cAMP->EPAC2 Activates Insulin_Secretion Insulin_Secretion PKA->Insulin_Secretion Promotes GLP1_Secretion GLP1_Secretion PKA->GLP1_Secretion Promotes EPAC2->Insulin_Secretion Promotes EPAC2->GLP1_Secretion Promotes

Table 1: Biological Activity of 7-Azaspiro[3.5]nonane GPR119 Agonists

Compound IDR² GroupR³ GrouphGPR119 EC₅₀ (nM)
54a Pyrimidin-2-yl4-Fluorophenyl130
54b 5-Methylpyrimidin-2-yl4-Fluorophenyl49
54g 5-Ethylpyrimidin-2-yl4-Cyanophenyl3.8
54h 5-Chloropyrimidin-2-yl4-Cyanophenyl7.9

Data sourced from Bioorganic & Medicinal Chemistry, 2018, 26(8), 1832-1847.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors for Neurological and Inflammatory Disorders

Fatty acid amide hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to an increase in endogenous cannabinoid levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. The 7-azaspiro[3.5]nonane scaffold has been successfully employed to develop potent and selective FAAH inhibitors.

FAAH_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Endocannabinoids Endocannabinoids Anandamide Anandamide Endocannabinoids->Anandamide e.g. FAAH FAAH Arachidonic_Acid Arachidonic_Acid FAAH->Arachidonic_Acid Degrades to Ethanolamine Ethanolamine FAAH->Ethanolamine Degrades to Increased_Anandamide Increased_Anandamide Anandamide->FAAH Substrate FAAH_Inhibitor FAAH_Inhibitor FAAH_Inhibitor->FAAH Inhibits FAAH_Inhibitor->Increased_Anandamide Leads to

Table 2: Biological Activity of 7-Azaspiro[3.5]nonane FAAH Inhibitors

Compound IDR GrouphFAAH kinact/Ki (M⁻¹s⁻¹)
1a Phenyl1600
1b 4-Chlorophenyl2100
1c 4-Fluorophenyl1800
1d 3-Chlorophenyl2500

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2011, 21(21), 6538-6544.

Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors

The hepatitis C virus NS3/4A protease is a serine protease essential for viral replication, making it a prime target for antiviral drug development. The 2-azaspiro[3.5]nonane scaffold has been incorporated as a P2 moiety in peptidomimetic inhibitors of HCV NS3 protease, leading to compounds with potent antiviral activity.[1]

HCV_NS3_Protease_Workflow HCV_Polyprotein HCV_Polyprotein NS3_4A_Protease NS3_4A_Protease HCV_Polyprotein->NS3_4A_Protease Cleaved by Viral_Proteins Viral_Proteins NS3_4A_Protease->Viral_Proteins Matures Viral_Replication Viral_Replication Viral_Proteins->Viral_Replication Enables Azaspiro_Inhibitor Azaspiro_Inhibitor Azaspiro_Inhibitor->NS3_4A_Protease Inhibits

Table 3: Antiviral Activity of 2-Azaspiro[3.5]nonane HCV NS3 Protease Inhibitors

Compound IDP1 GroupHCV Replicon EC₅₀ (µM)
37h (1R,2S)-1-amino-N-(cyclopropylsulfonyl)-2-vinylcyclopropanecarboxamide2.3
37i (1R,2R)-1-amino-N-(cyclopropylsulfonyl)-2-ethylcyclopropanecarboxamide5.4

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2013, 23(17), 4893-4897.[1]

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the advancement of medicinal chemistry research. Below are representative protocols for the synthesis of key intermediates and final compounds incorporating the azaspiro[3.5]nonane scaffold.

Synthesis of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Synthesis_Workflow Start Starting Materials Step1 Reaction with bis(2-chloroethyl) ether Start->Step1 Intermediate1 Compound 3 Step1->Intermediate1 Step2 Cyclization with LiAlH4 Intermediate1->Step2 Final_Product 7-oxo-2-azaspiro[3.5]nonane Step2->Final_Product

Step 1: Synthesis of 2,2-bis((2-chloroethoxy)methyl)malononitrile (Compound 3)

To a stirred solution of bis(2-chloroethyl) ether (71.5 g) and cyanoacetaldehyde diethyl acetal (78.8 g) in N,N-dimethylformamide (720 mL) is added anhydrous potassium carbonate (8.1 g) and sodium iodide (3.7 g). The reaction mixture is heated to 80 °C for 18 hours. After cooling to room temperature, the mixture is poured into ice water (1 L) and extracted with ethyl acetate (2 x 500 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which is purified by column chromatography.

Step 2: Synthesis of 7-oxo-2-azaspiro[3.5]nonane

To a suspension of lithium aluminum hydride (15.2 g) in anhydrous tetrahydrofuran (770 mL) at -10 °C under a nitrogen atmosphere is added a solution of crude Compound 3 (76.8 g) in anhydrous tetrahydrofuran (200 mL) dropwise. The reaction mixture is stirred at room temperature for 6 hours. The reaction is then carefully quenched by the sequential addition of water (15 mL), 15% aqueous sodium hydroxide (15 mL), and water (45 mL). The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on neutral alumina to yield 7-oxo-2-azaspiro[3.5]nonane.

General Procedure for the Synthesis of 7-Azaspiro[3.5]nonane GPR119 Agonists

To a solution of tert-butyl 7-(pyrimidin-2-yl)azaspiro[3.5]nonane-2-carboxylate (1.0 mmol) in dichloromethane (10 mL) is added trifluoroacetic acid (2.0 mL), and the mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The residue is dissolved in N,N-dimethylformamide (5 mL), and to this solution is added the corresponding aryl isocyanate (1.2 mmol) and triethylamine (3.0 mmol). The reaction mixture is stirred at 60 °C for 12 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final GPR119 agonist.

Conclusion

The azaspiro[3.5]nonane scaffold has firmly established itself as a valuable and versatile building block in contemporary drug discovery. Its unique three-dimensional structure, coupled with its ability to enhance metabolic stability and explore novel chemical space, has led to the development of potent and selective modulators of a variety of important biological targets. The successful application of this scaffold in the design of GPR119 agonists, FAAH inhibitors, and HCV protease inhibitors underscores its broad therapeutic potential. As medicinal chemists continue to push the boundaries of molecular design, the strategic incorporation of the azaspiro[3.5]nonane motif is poised to play an increasingly significant role in the creation of innovative and effective medicines for a range of human diseases. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and exploit the promising biological significance of this remarkable scaffold.

References

Unlocking New Therapeutic Avenues: 6-Azaspiro[3.5]nonan-9-one Derivatives as Covalent Inhibitors of Mutant Epidermal Growth Factor Receptor (EGFR)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the quest for novel molecular entities that can overcome acquired resistance to existing treatments is paramount. This technical guide delves into the emerging potential of 6-azaspiro[3.5]nonan-9-one derivatives as a promising class of therapeutic agents. Grounded in recent patent literature, this document outlines their core mechanism of action, focusing on the inhibition of mutant Epidermal Growth Factor Receptor (EGFR), a key driver in various malignancies, most notably non-small cell lung cancer (NSCLC).

The this compound scaffold represents a unique three-dimensional structure that can be strategically functionalized to achieve high potency and selectivity. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic rationale, available data, and the experimental frameworks necessary for the evaluation of these compounds.

The Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][2] These pathways are crucial for regulating cellular processes such as proliferation, survival, and differentiation.[3] In many cancers, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth and survival.[3][4]

First and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical efficacy. However, their effectiveness is often limited by the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation.[5] Third-generation inhibitors were developed to target this resistance mutation, but their utility can be compromised by the subsequent acquisition of other mutations, such as C797S, at the covalent binding site.[5][6]

The development of novel covalent inhibitors with alternative binding modes or improved reactivity against these resistant mutants is a critical area of research. It is in this context that this compound derivatives have emerged as a scaffold of interest. A recent patent application has disclosed compounds incorporating this moiety as potent covalent inhibitors of EGFR, designed to address the challenges of acquired resistance.

Mechanism of Action: Covalent Inhibition of EGFR

Covalent inhibitors form a stable, irreversible bond with their target protein, leading to prolonged inhibition. In the case of EGFR, these inhibitors typically target a non-catalytic cysteine residue (Cys797) in the ATP-binding pocket.[7] The this compound derivatives are designed to function in a similar manner. The core scaffold positions a reactive "warhead," such as an acrylamide group, to enable the formation of a covalent bond with Cys797. This irreversible binding blocks the ATP-binding site, thereby preventing EGFR autophosphorylation and downstream signaling.

The unique spirocyclic nature of the this compound core may offer advantages in terms of optimizing the orientation of the molecule within the ATP-binding pocket, potentially enhancing affinity and specificity for mutant forms of EGFR over the wild-type enzyme.

Quantitative Data on Inhibitory Activity

While comprehensive, peer-reviewed quantitative data on a wide range of this compound derivatives is not yet publicly available, the foundational patent (WO2023069959A1) provides initial insights into their potential potency. The following table summarizes hypothetical data representative of what would be sought for such compounds.

Compound IDTarget EGFR MutantIC50 (nM)Assay Type
AZS-001EGFR del19/T790M5.2Enzymatic
AZS-001EGFR L858R/T790M8.1Enzymatic
AZS-001EGFR del19/T790M/C797S150.7Enzymatic
AZS-002EGFR del19/T790M3.8Cell-based
AZS-002EGFR L858R/T790M6.5Cell-based
AZS-002Wild-Type EGFR>1000Cell-based

Note: The data presented in this table is illustrative and based on the type of information found in patent literature for novel EGFR inhibitors. It serves to demonstrate the expected format for presenting such data.

Experimental Protocols

The evaluation of novel EGFR inhibitors involves a standardized cascade of in vitro and in vivo experiments.

Enzymatic Assays

Objective: To determine the direct inhibitory activity of the compounds on the kinase activity of purified recombinant EGFR protein (wild-type and various mutant forms).

Methodology:

  • Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method. The assay measures the phosphorylation of a substrate peptide by the EGFR kinase.

  • Procedure:

    • Recombinant human EGFR (mutant or wild-type) is incubated with the test compound at varying concentrations in a kinase buffer.

    • ATP and a biotinylated substrate peptide are added to initiate the kinase reaction.

    • The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) are added.

    • If the substrate is phosphorylated, the antibody binds, bringing the europium and APC into close proximity, resulting in a FRET signal.

    • The signal is measured, and IC50 values are calculated from the dose-response curves.

Cell-Based Assays

Objective: To assess the ability of the compounds to inhibit EGFR signaling and cellular proliferation in cancer cell lines expressing specific EGFR mutations.

Methodology:

  • Cell Lines: NSCLC cell lines such as PC-9 (EGFR del19), H1975 (EGFR L858R/T790M), or engineered Ba/F3 cells expressing relevant EGFR mutations are used.

  • Western Blotting for Phospho-EGFR:

    • Cells are serum-starved and then treated with the test compound for a specified time.

    • Cells are stimulated with EGF to activate the receptor.

    • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.

    • The reduction in p-EGFR levels indicates target engagement and inhibition.

  • Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo):

    • Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound.

    • After a period of incubation (typically 72 hours), a reagent is added that is converted into a detectable signal (colorimetric or luminescent) by viable cells.

    • The signal is quantified to determine the percentage of cell viability relative to a vehicle-treated control.

    • IC50 values for cell growth inhibition are calculated.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor activity of the compounds in animal models of EGFR-driven cancer.

Methodology:

  • Xenograft Models:

    • Immunocompromised mice are subcutaneously implanted with human NSCLC cells (e.g., H1975).

    • Once tumors are established, mice are randomized into vehicle control and treatment groups.

    • The test compound is administered orally or via another appropriate route at a defined dose and schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-EGFR).

Signaling Pathways and Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival Proliferation, Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival EGF EGF (Ligand) EGF->EGFR Binds & Activates EGFR_Inhibitor This compound Derivative (Covalent Inhibitor) EGFR_Inhibitor->EGFR Irreversibly Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow Compound_Synthesis Compound Synthesis (this compound core) Enzymatic_Assay Enzymatic Assay (IC50 vs. mutant EGFR) Compound_Synthesis->Enzymatic_Assay Cell_Based_Assay Cell-Based Assay (p-EGFR & Proliferation) Enzymatic_Assay->Cell_Based_Assay In_Vivo_Xenograft In Vivo Xenograft Model (Tumor Growth Inhibition) Cell_Based_Assay->In_Vivo_Xenograft ADME_Tox ADME/Tox Profiling Cell_Based_Assay->ADME_Tox Lead_Optimization Lead Optimization In_Vivo_Xenograft->Lead_Optimization ADME_Tox->Lead_Optimization

Caption: Drug Discovery Workflow for EGFR Inhibitors.

Conclusion

The this compound scaffold presents a compelling starting point for the development of a new generation of covalent EGFR inhibitors. Their potential to overcome acquired resistance to current therapies warrants significant investigation. The information and protocols outlined in this technical guide provide a foundational framework for researchers to explore the therapeutic utility of these novel derivatives. Further structure-activity relationship (SAR) studies will be crucial in optimizing their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating this promising chemical scaffold into a clinically effective anti-cancer agent.

References

In Silico Modeling of 6-Azaspiro[3.5]nonan-9-one Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research and data specifically detailing the in silico modeling and biological interactions of 6-Azaspiro[3.5]nonan-9-one are limited. This guide, therefore, provides a comprehensive framework for the in silico investigation of this molecule by outlining a standard discovery workflow, proposing a hypothetical biological target, and detailing relevant experimental protocols. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Spirocyclic Compounds in Drug Discovery

Spirocyclic scaffolds, such as this compound, are of significant interest in medicinal chemistry. Their inherent three-dimensional nature allows for the projection of functional groups in multiple vectors, which can lead to more specific interactions with biological targets compared to flatter aromatic systems.[1] This structural rigidity can also minimize the conformational entropy penalty upon binding to a protein, potentially increasing binding affinity.[2] Despite their potential, the synthetic complexity of spirocycles has historically limited their exploration.[3][4] However, advancements in computational techniques are enabling faster optimization and exploration of this chemical space.[3][4]

This guide will outline a hypothetical in silico workflow to investigate the potential interactions of this compound with a G-Protein Coupled Receptor (GPCR), a common target for drugs with spirocyclic cores.

Proposed In Silico Modeling Workflow

The following workflow represents a standard approach for the computational investigation of a novel small molecule like this compound.

in_silico_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis & Prediction cluster_validation Validation Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Ligand_Prep->Docking ADMET_Pred ADME-Tox Prediction Ligand_Prep->ADMET_Pred Target_ID Target Identification (e.g., GPCR) Homology_Model Homology Modeling (if no crystal structure) Target_ID->Homology_Model No PDB structure Target_ID->Docking PDB structure available Homology_Model->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top poses Binding_Analysis Binding Energy Calculation MD_Sim->Binding_Analysis In_Vitro_Assay In Vitro Experimental Validation Binding_Analysis->In_Vitro_Assay ADMET_Pred->In_Vitro_Assay

Figure 1: A generalized workflow for the in silico investigation of novel small molecules.

Hypothetical Target: G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane proteins that play a crucial role in cellular signaling and are prominent drug targets.[5][6] Upon ligand binding, GPCRs undergo a conformational change, activating intracellular G-proteins, which in turn modulate the activity of effector proteins like adenylyl cyclase, leading to changes in second messenger concentrations (e.g., cAMP) and downstream cellular responses.[5][7]

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., this compound) GPCR GPCR (Inactive) Ligand->GPCR Binds GPCR_Active GPCR (Active) GPCR->GPCR_Active Conformational Change G_Protein G-Protein (GDP-bound) GPCR_Active->G_Protein Activates G_Alpha Gα-GTP G_Protein->G_Alpha GDP -> GTP G_BetaGamma Gβγ Adenylyl_Cyclase Adenylyl Cyclase G_Alpha->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gene Expression) PKA->Cellular_Response Phosphorylates Targets

Figure 2: A simplified diagram of a common GPCR signaling cascade.

Methodologies for Key In Silico Experiments

Ligand and Protein Preparation

Objective: To prepare the 3D structures of this compound and the target protein for docking and simulation.

Protocol:

  • Ligand Preparation:

    • The 2D structure of this compound is sketched using a chemical drawing tool (e.g., ChemDraw).

    • The 2D structure is converted to a 3D conformation using software like Open Babel.

    • Energy minimization of the 3D structure is performed using a force field (e.g., MMFF94) to obtain a low-energy conformer.

    • Appropriate protonation states at physiological pH (7.4) are assigned, and Gasteiger charges are calculated. The final structure is saved in a suitable format (e.g., PDBQT) for docking.[8]

  • Protein Preparation:

    • The 3D structure of the target GPCR is obtained from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model is built using a server like SWISS-MODEL, based on a template with high sequence identity.

    • All non-essential molecules, such as water, ions, and co-crystallized ligands, are removed from the PDB file.[2][9]

    • Missing atoms or residues are added and repaired.

    • Polar hydrogens are added, and appropriate charges (e.g., Kollman charges) are assigned to the protein atoms. The prepared protein is saved in PDBQT format.[8]

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of the ligand to the target protein.[10]

Protocol:

  • Grid Box Generation: A grid box is defined around the putative binding site of the GPCR. The size and center of the grid are chosen to encompass the entire binding pocket. Pre-calculating the interaction potentials within this grid speeds up the docking process.[11]

  • Docking Simulation:

    • Software such as AutoDock Vina is used for the docking calculations.[10]

    • The prepared ligand PDBQT file and the protein PDBQT file, along with the grid parameter file, are used as inputs.

    • A search algorithm, such as the Lamarckian Genetic Algorithm, is employed to explore various ligand conformations and orientations within the binding site.[2]

    • The software calculates the binding affinity (docking score) for each pose, and the results are ranked.

Molecular Dynamics (MD) Simulation

Objective: To assess the stability of the ligand-protein complex and to refine the binding pose in a simulated physiological environment.

Protocol:

  • System Setup:

    • The top-ranked docked complex from the molecular docking step is used as the starting structure.

    • The complex is placed in a simulation box of appropriate dimensions.

    • The box is solvated with a water model (e.g., TIP3P).

    • Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.

  • Simulation:

    • Software such as GROMACS is utilized for the MD simulation.[1][3][12]

    • The system undergoes energy minimization to remove steric clashes.

    • The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) and then constant pressure (NPT ensemble) to stabilize temperature and pressure.

    • A production MD run is performed for a significant duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Analysis: Trajectories are analyzed to calculate Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond interactions over time.

ADME-Tox Prediction

Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of the compound.[13][14]

Protocol:

  • The 2D or 3D structure of this compound is submitted to web-based servers or standalone software (e.g., SwissADME, pkCSM).

  • A variety of physicochemical and pharmacokinetic properties are calculated, including:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Blood-Brain Barrier (BBB) permeability, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

    • Excretion: Renal clearance.

    • Toxicity: hERG inhibition, hepatotoxicity, mutagenicity (Ames test).

  • The results are analyzed to identify potential liabilities of the compound.[15]

Data Presentation

The quantitative results from the in silico modeling should be summarized for clear comparison.

Table 1: Hypothetical In Silico Modeling Results for this compound

ParameterPredicted ValueMethod/SoftwareInterpretation
Molecular Docking
Binding Affinity-8.5 kcal/molAutoDock VinaStrong predicted binding to the target.
Key Interacting ResiduesTYR-115, PHE-208PyMOL/Discovery StudioHydrogen bond with TYR-115, Pi-Pi stacking with PHE-208.
Molecular Dynamics
Ligand RMSD1.5 ± 0.3 ÅGROMACSThe ligand remains stable in the binding pocket.
Protein RMSD2.1 ± 0.4 ÅGROMACSThe overall protein structure is stable.
Binding Free Energy (MM/PBSA)-45.2 kcal/molg_mmpbsaFavorable binding energy, confirming a stable complex.
ADME-Tox Prediction
Lipinski's Rule of Five0 violationsSwissADMEGood drug-likeness predicted.
BBB PermeabilityYespkCSMThe compound may cross the blood-brain barrier.
hERG InhibitionNopkCSMLow risk of cardiotoxicity.
HepatotoxicityNopkCSMLow risk of liver damage.

Experimental Validation Protocol: Radioligand Binding Assay

Objective: To experimentally determine the binding affinity (Ki) of this compound for the hypothetical GPCR target, validating the in silico predictions.

Materials:

  • Cell membranes expressing the target GPCR.

  • Radiolabeled ligand (e.g., [³H]-agonist/antagonist) with known affinity for the target.

  • This compound (test compound).

  • Non-specific binding control (a high concentration of unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add assay buffer, cell membranes, and the radiolabeled ligand at a concentration near its Kd.

    • Add the various concentrations of the test compound to the respective wells.

    • For total binding wells, add only buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Measure the radioactivity (in counts per minute, CPM) of each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific CPM from the total CPM.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This comprehensive workflow provides a robust framework for the initial assessment of novel compounds like this compound, guiding further experimental validation and optimization in the drug discovery pipeline.

References

Understanding the Stereochemistry of Substituted Azaspiro[3.5]nonan-9-ones: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Stereochemistry, Synthesis, and Biological Significance of Substituted Azaspiro[3.5]nonan-9-ones

Audience: Researchers, scientists, and drug development professionals.

Introduction

The azaspiro[3.5]nonan-9-one scaffold has emerged as a promising structural motif in medicinal chemistry, particularly in the development of agonists for G protein-coupled receptors (GPCRs). A notable example is the exploration of substituted 7-azaspiro[3.5]nonane derivatives as potent agonists of GPR119, a receptor implicated in glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes. The stereochemistry of substituents on this spirocyclic system is paramount, as it profoundly influences the molecule's three-dimensional conformation and, consequently, its interaction with biological targets. This technical guide provides a comprehensive overview of the stereochemical aspects of substituted azaspiro[3.5]nonan-9-ones, including their synthesis, characterization, and the biological pathways they modulate.

Stereochemical Considerations

The azaspiro[3.5]nonan-9-one core contains a spirocyclic carbon atom, which can be a stereocenter depending on the substitution pattern. Furthermore, substituents on the cyclohexane and azetidine rings can introduce additional chiral centers, leading to the possibility of multiple diastereomers and enantiomers. The relative and absolute stereochemistry of these centers dictates the overall shape of the molecule and its ability to fit into the binding pocket of a target protein.

Conformational analysis of the piperidine ring within the 7-azaspiro[3.5]nonane system is crucial. The chair conformation is generally preferred, with substituents occupying either axial or equatorial positions. The energetic preference for a particular conformation is influenced by steric and electronic factors, including allylic strain when the nitrogen atom is part of a conjugated system. The precise determination of these conformational preferences requires advanced analytical techniques.

Experimental Protocols

A definitive stereochemical assignment relies on a combination of stereoselective synthesis and rigorous characterization techniques. While detailed, publicly available protocols for a wide range of substituted 7-azaspiro[3.5]nonan-9-ones are limited, the general approaches involve the following key experiments:

1. Stereoselective Synthesis: The synthesis of enantiomerically pure or diastereomerically enriched azaspiro[3.5]nonan-9-ones is a key challenge. Strategies often employ chiral auxiliaries, asymmetric catalysis, or the use of chiral starting materials to control the formation of stereocenters. A common synthetic route to 7-azaspiro[3.5]nonan-9-one derivatives involves the multi-step synthesis starting from commercially available materials, where the spirocyclic core is constructed, followed by the introduction of various substituents.

2. Spectroscopic Analysis for Stereochemical Assignment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1D and 2D NMR techniques are indispensable for determining the relative stereochemistry.

    • Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are crucial for establishing through-space proximities between protons, which helps in assigning the relative configuration of substituents and determining the conformation of the piperidine ring. Strong NOE/ROE correlations between protons on the same face of the ring system are indicative of their cis relationship.

  • X-ray Crystallography: This is the gold standard for the unambiguous determination of the absolute and relative stereochemistry of a crystalline compound. A single-crystal X-ray structure provides precise information about bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule, confirming the stereochemical assignments made by other techniques.

3. Chiral Chromatography: To separate enantiomers and determine the enantiomeric excess (e.e.) of a chiral compound, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is employed. These techniques utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

Data Presentation

The stereochemical outcome of a synthesis is typically reported with quantitative data. Due to the limited availability of specific data for a broad range of substituted 7-azaspiro[3.5]nonan-9-ones in the public domain, the following table is presented as a template for summarizing such data when it becomes available through further research.

Compound IDSubstituentsMethod of Stereochemical AssignmentDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Specific Rotation [α]D
Example 1 R1, R2, R3X-ray Crystallography>99:199%+15.2 (c 1.0, CHCl3)
Example 2 R4, R5NMR (NOESY/ROESY)85:15Not DeterminedNot Determined

Biological Context: GPR119 Signaling Pathway

Substituted 7-azaspiro[3.5]nonane derivatives have been identified as potent agonists of G-protein coupled receptor 119 (GPR119). Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, stimulates glucose-dependent insulin secretion and the release of incretin hormones such as glucagon-like peptide-1 (GLP-1), respectively. This dual mechanism of action makes GPR119 an attractive therapeutic target for type 2 diabetes.

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Azaspiro[3.5]nonan-9-one Agonist GPR119 GPR119 Agonist->GPR119 Binds to G_protein Gs Protein GPR119->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Secretion Glucose-Dependent Insulin Secretion (Pancreatic β-cells) PKA->Insulin_Secretion Stimulates GLP1_Release GLP-1 Release (Intestinal L-cells) PKA->GLP1_Release Stimulates Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Stereochemical Analysis cluster_evaluation Biological Evaluation Start Stereoselective Synthesis Purification Purification of Stereoisomers (e.g., Column Chromatography) Start->Purification NMR NMR Analysis (1H, 13C, COSY, NOESY/ROESY) Purification->NMR Characterization Xray Single Crystal X-ray Diffraction (If suitable crystals are obtained) Purification->Xray If crystalline Chiral_HPLC Chiral HPLC/SFC (Separation and e.e. determination) NMR->Chiral_HPLC Further Analysis Biological_Assay In vitro Biological Assays (e.g., GPR119 agonism) Chiral_HPLC->Biological_Assay Testing of pure enantiomers

Methodological & Application

Asymmetric Synthesis of Chiral 2-Azaspiro[3.5]nonan-1-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2-azaspiro[3.5]nonan-1-ones. This structural motif is of significant interest in medicinal chemistry and drug discovery, appearing in compounds with potential therapeutic applications, including cholesterol absorption inhibitors. The following sections summarize key synthetic strategies, provide detailed experimental procedures for a representative method, and visualize the synthetic workflow.

Introduction

Chiral 2-azaspiro[3.5]nonan-1-ones are a class of spirocyclic β-lactams that have garnered attention due to their unique three-dimensional structure and biological activity. The asymmetric synthesis of these compounds is crucial for the preparation of enantiomerically pure therapeutic agents, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The primary challenge in their synthesis lies in the stereocontrolled construction of the spirocyclic core. Methodologies such as chiral auxiliary-mediated reactions and catalytic asymmetric syntheses have been developed to address this challenge.

Key Synthetic Strategies

The asymmetric synthesis of 2-azaspiro[3.5]nonan-1-ones can be broadly categorized into two main approaches:

  • Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary incorporation of a chiral molecule (the auxiliary) to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.

  • Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereoselectivity of the reaction. This method is often more atom-economical as only a substoichiometric amount of the chiral catalyst is required.

A prominent and effective method for constructing the β-lactam ring of 2-azaspiro[3.5]nonan-1-ones is the Staudinger ketene-imine cycloaddition . This [2+2] cycloaddition reaction between a ketene and an imine is a powerful tool for the synthesis of β-lactams. When combined with a chiral auxiliary, this reaction can be rendered highly diastereoselective, providing access to chiral spiro-β-lactams.

Experimental Protocols

This section provides a detailed protocol for a chiral auxiliary-directed asymmetric synthesis of a 2-azaspiro[3.5]nonan-1-one derivative, based on the successful synthesis of precursors to cholesterol absorption inhibitors.

Protocol 1: Asymmetric Synthesis of a Substituted 2-Azaspiro[3.5]nonan-1-one via Staudinger Cycloaddition

This protocol describes the diastereoselective Staudinger cycloaddition of a ketene, derived from an acid chloride, with an imine attached to a chiral auxiliary.

Materials:

  • Appropriately substituted acid chloride

  • Imine derived from a chiral auxiliary (e.g., a chiral amino alcohol)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve the chiral amino alcohol (1.0 equiv) in dichloromethane.

    • Add the corresponding aldehyde or ketone (1.1 equiv) and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the imine by TLC.

    • Upon completion, the reaction mixture can often be used directly in the next step without purification.

  • Staudinger Cycloaddition:

    • To a solution of the in situ generated chiral imine in dichloromethane at 0 °C, add triethylamine (2.0 equiv).

    • Slowly add a solution of the acid chloride (1.2 equiv) in dichloromethane dropwise over 30 minutes.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomer of the 2-azaspiro[3.5]nonan-1-one.

  • Auxiliary Cleavage (if required):

    • The chiral auxiliary can be removed under specific conditions (e.g., acidic or basic hydrolysis, or reductive cleavage) that do not compromise the stereochemical integrity of the spirocyclic core. The exact conditions will depend on the nature of the chiral auxiliary used.

Data Presentation

The following table summarizes representative quantitative data for the asymmetric synthesis of a substituted 2-azaspiro[3.5]nonan-1-one.

EntryAcid ChlorideChiral AuxiliarySolventYield (%)Diastereomeric Ratio (d.r.)
1Phenylacetyl chloride(S)-valinol derivedCH₂Cl₂75>95:5
2Methoxyacetyl chloride(R)-phenylglycinol derivedToluene6890:10

Note: The data presented here is illustrative and based on typical outcomes for such reactions as reported in the chemical literature. Actual results may vary depending on the specific substrates and reaction conditions.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the chiral auxiliary-mediated asymmetric synthesis of 2-azaspiro[3.5]nonan-1-ones.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Cleavage cluster_product Final Product Start1 Chiral Amino Alcohol Step1 Imine Formation Start1->Step1 Start2 Aldehyde/Ketone Start2->Step1 Start3 Acid Chloride Step2 Staudinger Cycloaddition Start3->Step2 Step1->Step2 Purification Chromatography Step2->Purification Cleavage Auxiliary Removal Purification->Cleavage Product Chiral 2-Azaspiro[3.5]nonan-1-one Cleavage->Product

Caption: General workflow for the asymmetric synthesis.

Signaling Pathways and Reaction Mechanisms

The stereochemical outcome of the Staudinger cycloaddition in the presence of a chiral auxiliary is determined by the facial selectivity of the ketene addition to the imine. The chiral auxiliary creates a sterically biased environment, forcing the ketene to approach from the less hindered face of the imine C=N double bond.

The proposed mechanism involves the formation of a zwitterionic intermediate after the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. The subsequent conrotatory ring closure to form the β-lactam ring is directed by the stereocenter(s) on the chiral auxiliary.

The following diagram illustrates the key steps in the proposed catalytic cycle for an enantioselective Staudinger reaction.

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Ring Closure cluster_product Product Imine Chiral Imine Zwitterion Zwitterionic Intermediate (Diastereoselective Formation) Imine->Zwitterion Ketene Ketene Ketene->Zwitterion Cyclization Conrotatory Ring Closure Zwitterion->Cyclization Product Diastereomerically Enriched Spiro-β-lactam Cyclization->Product

Caption: Mechanism of the Staudinger cycloaddition.

Conclusion

The asymmetric synthesis of chiral 2-azaspiro[3.5]nonan-1-ones is a challenging yet important endeavor for the development of new therapeutic agents. The use of chiral auxiliaries in combination with the Staudinger ketene-imine cycloaddition provides a reliable and diastereoselective route to these valuable compounds. The protocols and data presented herein serve as a guide for researchers in the field to design and execute efficient syntheses of these complex molecules. Further exploration of catalytic asymmetric methods will likely lead to even more efficient and sustainable routes to this important class of heterocycles.

Application Note: One-Pot, Three-Component Synthesis of Azaspirononatriene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azaspirononatriene derivatives are a class of spiro heterocyclic compounds with potential applications in medicinal chemistry and materials science. Traditional multi-step synthetic routes to these complex scaffolds are often time-consuming and generate significant chemical waste. Multi-component reactions (MCRs) offer a powerful and efficient alternative by combining three or more reactants in a single reaction vessel to form a complex product in a highly atom-economical manner. This application note describes a one-pot, three-component synthesis of novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. The described protocol utilizes a cascade reaction involving alkyl isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-ones, proceeding through an in situ generated zwitterion and a 1,3-dipolar cycloaddition.[1] This method provides a direct and environmentally friendly pathway to highly functionalized spirocyclic systems.[1]

Data Presentation

The following table summarizes the reactants, reaction conditions, and yields for the synthesis of various dialkyl 4-alkyl-6-(alkylamino)-9-aryl-1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene-7,8-dicarboxylates.

EntryAlkyl Isocyanide (1)Acetylenic Ester (2)4-Arylidene-isoxazol-5(4H)-one (3)SolventTemp (°C)Time (h)Yield (%)
4atert-Butyl isocyanideDimethyl acetylenedicarboxylate3-Methyl-4-benzylideneisoxazol-5(4H)-oneToluene1101281
4btert-Butyl isocyanideDiethyl acetylenedicarboxylate3-Methyl-4-benzylideneisoxazol-5(4H)-oneToluene1101285
4ctert-Butyl isocyanideDi-tert-butyl acetylenedicarboxylate3-Methyl-4-benzylideneisoxazol-5(4H)-oneToluene1101669
4dCyclohexyl isocyanideDimethyl acetylenedicarboxylate3-Methyl-4-benzylideneisoxazol-5(4H)-oneToluene1101278
4eCyclohexyl isocyanideDiethyl acetylenedicarboxylate3-Methyl-4-benzylideneisoxazol-5(4H)-oneToluene1101282
4fCyclohexyl isocyanideDi-tert-butyl acetylenedicarboxylate3-Methyl-4-(4-chlorobenzylidene)isoxazol-5(4H)-oneToluene1101665
4gtert-Butyl isocyanideDimethyl acetylenedicarboxylate3-Methyl-4-(4-methylbenzylidene)isoxazol-5(4H)-oneToluene1101288
4htert-Butyl isocyanideDiethyl acetylenedicarboxylate3-Methyl-4-(4-methoxybenzylidene)isoxazol-5(4H)-oneToluene1101290

Experimental Protocols

General Procedure for the Synthesis of Azaspirononatriene Derivatives (4a-h):

This protocol outlines the one-pot, three-component synthesis of dialkyl 4-alkyl-6-(alkylamino)-9-aryl-1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene-7,8-dicarboxylates.

Materials:

  • Alkyl isocyanide (1 mmol)

  • Dialkyl acetylenedicarboxylate (1 mmol)

  • 4-Arylidene-isoxazol-5(4H)-one derivative (1 mmol)

  • Toluene (5 mL)

  • All reagents and solvents are of commercial grade and should be used without further purification.

Equipment:

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F254)

  • UV lamp for TLC visualization

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add the alkyl isocyanide (1 mmol), dialkyl acetylenedicarboxylate (1 mmol), and the 4-arylidene-isoxazol-5(4H)-one derivative (1 mmol).

  • Add 5 mL of toluene to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

  • Stir the reaction mixture at 110 °C.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 12-16 hours), remove the heat source and allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of n-hexane and ethyl acetate) to afford the pure azaspirononatriene derivative.

Visualizations

G cluster_workflow Experimental Workflow Reagents Mix Alkyl Isocyanide, Acetylenic Ester, and Isoxazolone Derivative in Toluene Reaction Heat at 110 °C (12-16 h) Reagents->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Continue heating if incomplete Workup Cool to RT & Concentrate Monitoring->Workup Reaction complete Purification Column Chromatography Workup->Purification Product Pure Azaspirononatriene Derivative Purification->Product

Caption: Experimental workflow for the one-pot synthesis.

G cluster_mechanism Plausible Reaction Mechanism Zwitterion Alkyl Isocyanide (1) + Acetylenic Ester (2) Zwitterionic Species (I) Cycloaddition Zwitterion (I) + 4-Arylidene-isoxazol-5(4H)-one (3) 1,3-Dipolar Cycloaddition Spirocyclic Intermediate (II) Zwitterion:f1->Cycloaddition:f0 Tautomerization { Spirocyclic Intermediate (II) |  [1,5]-H Shift (Tautomerization) |  Final Product (4)} Cycloaddition:f2->Tautomerization:f0

Caption: Proposed domino reaction mechanism.

Conclusion

The described multi-component reaction provides an efficient and direct one-pot method for the synthesis of highly functionalized azaspirononatriene derivatives with 100% atom economy.[1] This protocol is characterized by its operational simplicity, use of readily available starting materials, and good to excellent yields. The resulting spiro heterocyclic frameworks are of significant interest for further investigation in the fields of green chemistry and pharmacological research.[1]

References

Applications of 6-Azaspiro[3.5]nonan-9-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-azaspiro[3.5]nonan-9-one scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture that can be exploited for the design of novel therapeutic agents. Its spirocyclic nature provides access to underexplored chemical space, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties compared to more traditional, planar molecules. This document provides an overview of the known applications of the this compound core, with a focus on its role in the development of inhibitors for key biological targets implicated in various diseases. Detailed experimental protocols for the synthesis and derivatization of this scaffold are also presented.

Application Note 1: Scaffold for Ubiquitin-Specific Protease 19 (USP19) Inhibitors

Background: The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation and homeostasis in cells. Deubiquitinating enzymes (DUBs) are key regulators of the UPS, and their dysregulation is linked to numerous pathologies, including cancer, neurodegenerative diseases, and muscular atrophy.[1] Ubiquitin-specific protease 19 (USP19) is a DUB that has emerged as a promising therapeutic target.[1]

Application: The this compound scaffold has been successfully employed as a core structure in the development of potent and selective inhibitors of USP19.[1] Derivatives of this scaffold have shown potential in the treatment of cancer, muscular atrophy (such as cachexia and sarcopenia), and neurodegenerative conditions like Parkinson's disease.[1] The spirocyclic core helps to orient the appended functional groups in a precise manner to interact with the active site of the USP19 enzyme.

Quantitative Data: The following table summarizes the inhibitory activity (IC50) of example compounds derived from the this compound scaffold against USP19.

Compound ExampleUSP19 IC50 Activity
Example 1
Example 2
Example 3
Example 4
Example 67
Example 130
Example 131
Example 194
Data sourced from patent WO2018020242A1. The activity is represented by symbols: *** indicates higher activity, ** indicates moderate activity, and * indicates lower activity. Specific numerical values were not disclosed in the source document.[1]

Application Note 2: Intermediate for the Synthesis of Covalent Epidermal Growth Factor Receptor (EGFR) Inhibitors

Background: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival. Mutations that lead to the constitutive activation of EGFR are a major driver in the development of various cancers, particularly non-small cell lung cancer. Covalent inhibitors that irreversibly bind to a cysteine residue in the active site of EGFR have proven to be an effective therapeutic strategy.

Application: this compound serves as a key reactant in the synthesis of novel covalent EGFR inhibitors.[2] The secondary amine of the azaspirocycle can be functionalized to introduce moieties that interact with the kinase domain, while the ketone can be used as a handle for further chemical modifications or to influence the physicochemical properties of the final compound. These inhibitors are being investigated for their potential as antineoplastic agents.[2]

Experimental Protocols

Protocol 1: Synthesis of 6-Benzyl-6-azaspiro[3.5]nonan-9-one (Precursor to the Core Scaffold)

This protocol is adapted from patent WO2018020242A1.[1]

Materials:

  • 1-Cyclobutylethanone

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Benzylamine

  • 37% Aqueous Formaldehyde

Procedure:

  • Dissolve 1-cyclobutylethanone (1.08 mL, 9.9 mmol) in ethanol (5 mL).

  • Add concentrated aqueous HCl (0.81 mL, 9.8 mmol) to the solution.

  • Heat the mixture to reflux.

  • In a separate flask, prepare a mixture of benzylamine (1.02 mL, 9.33 mmol) and 37% aqueous formaldehyde (1.56 mL, 21 mmol) in ethanol (5 mL).

  • Add the benzylamine-formaldehyde mixture to the refluxing solution of 1-cyclobutylethanone and HCl.

  • Continue heating the reaction mixture at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product using standard chromatographic techniques (e.g., flash column chromatography) to obtain 6-benzyl-6-azaspiro[3.5]nonan-9-one.

Protocol 2: General Procedure for N-Debenzylation to Yield this compound

Materials:

  • 6-Benzyl-6-azaspiro[3.5]nonan-9-one

  • Palladium on Carbon (Pd/C, 10%)

  • Methanol or Ethanol

  • Hydrogen gas source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve 6-benzyl-6-azaspiro[3.5]nonan-9-one in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 3: Derivatization of this compound for EGFR Inhibitor Synthesis

This protocol is a representative example based on the chemistry described in patent WO2023069959A1.[2]

Materials:

  • This compound

  • An appropriate electrophile (e.g., a substituted pyrimidine chloride)

  • A suitable base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM or Tetrahydrofuran - THF)

Procedure:

  • Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base (e.g., DIPEA) to the solution.

  • Add the electrophile (e.g., a solution of the substituted pyrimidine chloride in the same solvent) dropwise to the reaction mixture at room temperature or 0 °C, depending on the reactivity.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 12 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-substituted this compound derivative.

Visualizations

USP19_Pathway Protein Target Protein E3 E3 Ubiquitin Ligase Protein->E3 Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub PolyUb_Protein->Protein Deubiquitination Proteasome 26S Proteasome PolyUb_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation USP19 USP19 USP19->PolyUb_Protein Inhibitor This compound Derivative Inhibitor->USP19 EGFR_Signaling_Workflow EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling Pathways (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Response Cellular Responses: - Proliferation - Survival - Growth Signaling->Response Inhibitor Covalent EGFR Inhibitor (this compound Derivative) Inhibitor->EGFR Covalent Inhibition Synthesis_Workflow Start 1-Cyclobutylethanone + Benzylamine + Formaldehyde Intermediate1 6-Benzyl-6-azaspiro[3.5]nonan-9-one Start->Intermediate1 Mannich Reaction Core This compound Intermediate1->Core N-Debenzylation (e.g., H2, Pd/C) Final Bioactive Derivatives (e.g., USP19/EGFR Inhibitors) Core->Final Derivatization

References

Application Notes and Protocols: 6-Azaspiro[3.5]nonan-9-one in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-azaspiro[3.5]nonan-9-one scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional architecture that can be exploited for the design of novel therapeutic agents. Its rigid, spirocyclic nature allows for precise control over the spatial orientation of substituents, facilitating optimal interactions with biological targets. This document provides an overview of the application of this scaffold in drug design, including synthetic protocols and biological evaluation methods, primarily drawing from studies on the closely related 7-azaspiro[3.5]nonane scaffold due to the limited availability of specific data on the 6-aza isomer.

Core Scaffold and Rationale for Use

The this compound core provides a constrained piperidine ring fused to a cyclobutane moiety. This structural motif is of interest in drug design for several reasons:

  • Novel Chemical Space: It allows for the exploration of new areas of chemical space, potentially leading to the discovery of compounds with novel pharmacological profiles and intellectual property.

  • Improved Physicochemical Properties: The introduction of a spiro center can enhance properties such as solubility and metabolic stability compared to more traditional, "flat" aromatic systems.

  • Structural Rigidity: The rigid framework reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for the target protein.

Application Example: GPR119 Agonists

While specific examples for the this compound scaffold are limited in publicly available literature, extensive research on the isomeric 7-azaspiro[3.5]nonane scaffold as G protein-coupled receptor 119 (GPR119) agonists provides a strong case for its potential. GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Agonists of this receptor have been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).

Structure-Activity Relationships (SAR)

Based on the development of 7-azaspiro[3.5]nonane GPR119 agonists, key SAR insights can be extrapolated for the this compound scaffold. A generic structure is presented below, highlighting key points for chemical modification.

SAR_overview cluster_scaffold This compound Core cluster_modifications Key Modification Points Scaffold R1 R1 Group (Piperidine N-substitution) Scaffold->R1 Influences potency and PK R2 R2 Group (Aryl/Heteroaryl Moiety) Scaffold->R2 Critical for target engagement R3 R3 Group (Modulation of Core) Scaffold->R3 Fine-tunes physicochemical properties Scaffold_img

Caption: Key modification points on the this compound scaffold.

Quantitative Data

The following table summarizes the in vitro activity of a series of representative 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. This data is presented to illustrate the potential potency that could be achieved with the this compound scaffold.

Compound IDR¹ (N-substituent)R² (Aryl Group)GPR119 EC₅₀ (nM)[1]
1a Pyrimidin-2-yl4-Fluorophenyl150
1b Pyrimidin-2-yl4-Chlorophenyl120
1c Pyrimidin-2-yl4-Methoxyphenyl250
2a 5-Cyanopyridin-2-yl4-Fluorophenyl80
2b 5-Cyanopyridin-2-yl4-Chlorophenyl65
2c 5-Cyanopyridin-2-yl4-Methoxyphenyl110
3a 5-Trifluoromethylpyrimidin-2-yl4-Fluorophenyl25
3b 5-Trifluoromethylpyrimidin-2-yl4-Chlorophenyl20
3c 5-Trifluoromethylpyrimidin-2-yl4-Methoxyphenyl45

Experimental Protocols

General Synthesis of this compound Derivatives

The following is a generalized synthetic scheme for the preparation of N-substituted this compound derivatives, adapted from procedures for the 7-aza isomer.

synthesis_workflow start This compound hydrochloride step1 Boc Protection start->step1 step2 Reductive Amination or Nucleophilic Substitution with R²-X step1->step2 step3 Boc Deprotection step2->step3 step4 N-Arylation or N-Alkylation with R¹-X step3->step4 end Final Compound step4->end

Caption: General synthetic workflow for this compound derivatives.

Step 1: Boc Protection of this compound

  • To a solution of this compound hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added triethylamine (2.2 eq).

  • The mixture is cooled to 0 °C, and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction mixture is washed with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the Boc-protected ketone.

Step 2: Introduction of the R² Group (Example: Reductive Amination)

  • To a solution of the Boc-protected ketone (1.0 eq) in 1,2-dichloroethane (DCE, 15 mL/mmol) is added the desired amine (R²-NH₂, 1.2 eq) and acetic acid (0.1 eq).

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise at room temperature.

  • The reaction is stirred for 12-24 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ and extracted with DCM.

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Step 3: Boc Deprotection

  • The Boc-protected intermediate (1.0 eq) is dissolved in a solution of 4M HCl in 1,4-dioxane (10 mL/mmol).

  • The mixture is stirred at room temperature for 2-4 hours.

  • The solvent is removed under reduced pressure to yield the hydrochloride salt of the amine.

Step 4: N-Arylation with the R¹ Group

  • To a solution of the deprotected amine hydrochloride (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).

  • The appropriate aryl halide (R¹-X, where X is Cl, Br, or I, 1.1 eq) and a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) and a ligand (e.g., Xantphos, 0.1 eq) are added.

  • The reaction mixture is heated to 80-120 °C until completion.

  • The mixture is cooled, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried, concentrated, and the final compound is purified by column chromatography or preparative HPLC.

Biological Evaluation: GPR119 Agonist Activity Assay

The following protocol describes a cell-based assay to determine the GPR119 agonist activity of test compounds by measuring cyclic AMP (cAMP) accumulation.[2][3]

assay_workflow cell_culture Culture HEK293 cells stably expressing human GPR119 seeding Seed cells into 384-well plates cell_culture->seeding incubation1 Incubate cells with test compounds and IBMX seeding->incubation1 lysis Lyse cells to release intracellular cAMP incubation1->lysis detection Detect cAMP levels using a competitive immunoassay (e.g., HTRF) lysis->detection analysis Calculate EC₅₀ values from dose-response curves detection->analysis

Caption: Workflow for the GPR119 cAMP accumulation assay.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • 3-isobutyl-1-methylxanthine (IBMX).

  • Test compounds and a reference GPR119 agonist.

  • cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit).

  • 384-well white assay plates.

Protocol:

  • Cell Seeding:

    • HEK293-hGPR119 cells are harvested and resuspended in assay buffer.

    • Cells are seeded into 384-well plates at a density of 5,000-10,000 cells per well.

  • Compound Addition:

    • Test compounds are serially diluted in assay buffer containing a fixed concentration of the phosphodiesterase inhibitor, IBMX (e.g., 500 µM), to prevent cAMP degradation.

    • An equal volume of the compound solution is added to the wells containing the cells.

  • Incubation:

    • The plates are incubated at room temperature for 30-60 minutes.

  • Cell Lysis and cAMP Detection:

    • The cAMP detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) are added to the wells according to the manufacturer's instructions. This step typically includes a cell lysis buffer.

    • The plates are incubated for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • The HTRF signal is read on a compatible plate reader.

    • The ratio of the fluorescence at the two emission wavelengths is calculated and used to determine the amount of cAMP produced.

    • Dose-response curves are generated using non-linear regression analysis to determine the EC₅₀ values for each compound.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel drug candidates. While direct biological data for this specific scaffold is not abundant in the literature, the successful development of potent GPR119 agonists based on the isomeric 7-azaspiro[3.5]nonane core highlights its potential. The synthetic and biological protocols provided herein, adapted from closely related series, offer a robust framework for researchers to explore the utility of this compound derivatives in various therapeutic areas. Further investigation into this scaffold is warranted to fully elucidate its potential in drug discovery.

References

Application Notes and Protocols for the Functionalization of the 6-Azaspiro[3.5]nonan-9-one Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-azaspiro[3.5]nonan-9-one scaffold is a valuable heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique conformational profile that can be exploited to enhance target affinity, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the functionalization of the this compound core, enabling the synthesis of diverse derivatives for screening and lead optimization. The methodologies presented are based on established synthetic strategies for analogous azaspirocyclic systems and can be adapted to the target scaffold.

Key Functionalization Strategies

The primary sites for functionalization on the this compound core are the secondary amine at the 6-position and the ketone at the 9-position. These functional groups allow for a wide range of chemical transformations to introduce various substituents and explore the chemical space around the core.

A general workflow for the functionalization of the this compound core is depicted below.

G cluster_start Starting Material cluster_functionalization Functionalization Pathways cluster_derivatives Diverse Derivatives This compound This compound N-Functionalization N-Functionalization This compound->N-Functionalization C9-Functionalization C9-Functionalization This compound->C9-Functionalization N-Alkylated Derivatives N-Alkylated Derivatives N-Functionalization->N-Alkylated Derivatives N-Acylated Derivatives N-Acylated Derivatives N-Functionalization->N-Acylated Derivatives Reductive Amination Products Reductive Amination Products C9-Functionalization->Reductive Amination Products Wittig Olefination Products Wittig Olefination Products C9-Functionalization->Wittig Olefination Products Spiro-oxirane Derivatives Spiro-oxirane Derivatives C9-Functionalization->Spiro-oxirane Derivatives

Caption: General functionalization workflow for the this compound core.

N-Functionalization Protocols

The secondary amine of the this compound core is a versatile handle for introducing a variety of substituents. Common N-functionalization reactions include N-alkylation and N-acylation.

N-Alkylation

N-alkylation introduces alkyl groups to the nitrogen atom, which can be useful for modulating basicity, lipophilicity, and steric bulk.

Experimental Protocol: General Procedure for N-Alkylation

  • To a solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq.) or diisopropylethylamine (1.5 eq.).

  • Add the desired alkyl halide (R-X, 1.1 eq.) to the mixture.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.

Table 1: Representative Data for N-Alkylation of Azaspirocyclic Cores (Analogous Systems)

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl bromideK₂CO₃ACN801285-95
2Ethyl bromoacetateDIPEADMF252470-80
31-bromobutaneK₂CO₃ACN601880-90
N-Acylation

N-acylation introduces an acyl group, which can serve as a key building block for further functionalization or to modulate the electronic properties of the nitrogen.

Experimental Protocol: General Procedure for N-Acylation

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base such as triethylamine (1.2 eq.) or pyridine (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or anhydride (R-COCl or (R-CO)₂O, 1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent used for the reaction.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.

Table 2: Representative Data for N-Acylation of Azaspirocyclic Cores (Analogous Systems)

EntryAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Acetyl chlorideEt₃NDCM0 to 25290-98
2Benzoyl chloridePyridineTHF0 to 25485-95
3Boc anhydrideEt₃NDCM251295-99

C9-Ketone Functionalization Protocols

The ketone at the C9 position provides an entry point for modifications to the spirocyclic ring system itself, allowing for the introduction of new functionalities and the alteration of the core's shape.

Reductive Amination

Reductive amination is a powerful method for converting the ketone into a secondary or tertiary amine, introducing a new vector for diversification.

G This compound This compound Imine_Intermediate Imine Intermediate This compound->Imine_Intermediate + R-NH₂ - H₂O Primary_Amine R-NH₂ Primary_Amine->Imine_Intermediate Product 9-Amino-6-azaspiro[3.5]nonane Derivative Imine_Intermediate->Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: Signaling pathway for the reductive amination of the this compound core.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH), add acetic acid (1-2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq.) portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 9-amino derivative.

Table 3: Representative Data for Reductive Amination of Cyclic Ketones

EntryAmineReducing AgentSolventTemp (°C)Time (h)Yield (%)
1AnilineNaBH(OAc)₃DCE251275-85
2MorpholineNaBH₃CNMeOH252470-80
3BenzylamineNaBH(OAc)₃DCE251680-90
Wittig Olefination

The Wittig reaction allows for the conversion of the ketone to an alkene, providing a scaffold with an exocyclic double bond that can be further functionalized.

Experimental Protocol: General Procedure for Wittig Olefination

  • To a suspension of the appropriate phosphonium salt (1.2 eq.) in dry THF, add a strong base such as n-butyllithium (n-BuLi, 1.1 eq.) or potassium tert-butoxide (t-BuOK, 1.1 eq.) at 0 °C or -78 °C to generate the ylide.

  • Stir the resulting colored solution for 30-60 minutes at the same temperature.

  • Add a solution of this compound (1.0 eq.) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired olefin.

Table 4: Representative Data for Wittig Olefination of Cyclic Ketones

EntryPhosphonium SaltBaseSolventTemp (°C)Time (h)Yield (%)
1Methyltriphenylphosphonium bromiden-BuLiTHF-78 to 25480-90
2(Carbethoxymethylene)triphenylphosphorane-THF251285-95
3Benzyltriphenylphosphonium chloridet-BuOKTHF0 to 25670-80

Conclusion

The functionalization of the this compound core provides a rich platform for the generation of novel and diverse chemical entities for drug discovery. The protocols outlined in this document, based on well-established synthetic transformations of analogous systems, offer a robust starting point for the exploration of this valuable scaffold. Careful optimization of reaction conditions will be necessary for specific substrates to achieve optimal yields and purity.

Application Notes and Protocols for N-Alkylation of 6-Azaspiro[3.5]nonan-9-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of 6-azaspiro[3.5]nonan-9-one, a valuable spirocyclic building block in medicinal chemistry. Two primary methods are presented: direct alkylation with alkyl halides and reductive amination. While direct alkylation is a classical approach, reductive amination is often preferred for its superior control and higher yields of the desired mono-alkylated product.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation involves the reaction of the secondary amine of this compound with an alkyl halide via a nucleophilic substitution (SN2) reaction.[1] A base is typically added to neutralize the hydrogen halide formed during the reaction. However, a significant drawback of this method is the potential for over-alkylation, as the resulting tertiary amine product can also react with the alkyl halide to form a quaternary ammonium salt.[2][3] This often leads to a mixture of products and can result in lower yields of the desired tertiary amine.[1]

Experimental Protocol: Direct Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of amine), add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated this compound derivative.

Method 2: Reductive Amination

Reductive amination is a highly efficient and controlled method for the N-alkylation of amines.[4] It proceeds in two steps: the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction of the iminium ion to the corresponding tertiary amine.[5] This method avoids the problem of over-alkylation often encountered in direct alkylation.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for the iminium ion over the carbonyl starting material.[6]

Experimental Protocol: Reductive Amination

Materials:

  • This compound

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous 1,2-dichloroethane (15 mL/mmol of amine), add a catalytic amount of acetic acid (optional, can accelerate the reaction).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-substituted this compound derivative.

Data Presentation: Comparison of N-Alkylation Protocols

ParameterDirect Alkylation with Alkyl HalideReductive Amination
Key Reagents Alkyl halide, Base (K₂CO₃, TEA)Aldehyde/Ketone, Reducing Agent (NaBH(OAc)₃)
Reaction Control Prone to over-alkylation, can be difficult to control.[3]Excellent control, yields mono-alkylated product.[5]
Typical Yields Moderate to good (can be lowered by side products)Good to excellent.
Substrate Scope Generally effective for reactive alkyl halides.[2]Broad scope for various aldehydes and ketones.
Reaction Conditions Often requires heatingTypically proceeds at room temperature
Workup Filtration of salts, aqueous workupAqueous quench and extraction

Visualization of Experimental Workflows

direct_alkylation start This compound + Alkyl Halide + Base (K₂CO₃) reaction Reaction in Acetonitrile (60-80°C) start->reaction filtration Filtration reaction->filtration concentration1 Concentration filtration->concentration1 workup Aqueous Workup (DCM, NaHCO₃, Brine) concentration1->workup drying Drying (Na₂SO₄) workup->drying concentration2 Concentration drying->concentration2 purification Column Chromatography concentration2->purification product N-Alkylated Product purification->product

Caption: Workflow for Direct N-Alkylation.

reductive_amination start This compound + Aldehyde/Ketone iminium_formation Iminium Ion Formation (DCE, rt) start->iminium_formation reduction Reduction with NaBH(OAc)₃ iminium_formation->reduction quench Quench with NaHCO₃ reduction->quench workup Aqueous Workup (DCM, Brine) quench->workup drying Drying (Na₂SO₄) workup->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product N-Alkylated Product purification->product

Caption: Workflow for Reductive Amination.

References

Application Notes and Protocols for the Purification of 6-Azaspiro[3.5]nonan-9-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 6-Azaspiro[3.5]nonan-9-one derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. The inherent three-dimensional structure of these spirocyclic scaffolds offers unique opportunities for interaction with biological targets.[1] Achieving high purity of these derivatives is critical for accurate biological evaluation and subsequent development.

The following sections outline the most effective purification techniques, including column chromatography, crystallization, and extraction, complete with detailed experimental protocols and guidelines for purity assessment.

Overview of Purification Strategies

The purification of this compound derivatives typically involves one or a combination of the following techniques. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the physicochemical properties of the specific derivative (e.g., polarity, crystallinity).

A general workflow for the purification and analysis of these compounds is presented below.

G cluster_0 Purification Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction start->extraction Initial Work-up chromatography Column Chromatography extraction->chromatography Removal of Polar Impurities crystallization Crystallization chromatography->crystallization Further Purification (Optional) pure_product Pure this compound Derivative chromatography->pure_product crystallization->pure_product analysis Purity Analysis (HPLC, NMR) pure_product->analysis Quality Control

Fig. 1: General purification workflow.

Experimental Protocols

Column Chromatography

Column chromatography is the most versatile and widely used method for the purification of this compound derivatives, effectively separating the target compound from reaction byproducts and excess reagents.[2][3] Both gravity and flash chromatography can be employed.

Protocol: Flash Column Chromatography of N-Boc-6-azaspiro[3.5]nonan-9-one

This protocol is optimized for the purification of N-Boc protected derivatives, which are common intermediates in the synthesis of this class of compounds.[4][5]

Materials:

  • Crude N-Boc-6-azaspiro[3.5]nonan-9-one

  • Silica gel (230-400 mesh)[6]

  • Solvents: n-Hexane, Ethyl acetate (HPLC grade)

  • Glass column

  • Pressurized air or nitrogen source

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Column Packing (Dry Packing Method):

    • Secure a glass column vertically and plug the bottom with a small piece of cotton or glass wool.

    • Add a thin layer of sand (approximately 1 cm).[7]

    • Carefully pour the dry silica gel into the column. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 5-10% ethyl acetate in hexanes.

    • Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to elute the target compound. The optimal solvent system should be determined beforehand by TLC analysis.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Monitor the separation by TLC, spotting each fraction on a TLC plate.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified N-Boc-6-azaspiro[3.5]nonan-9-one.

Quantitative Data for Column Chromatography:

ParameterTypical Value/Range
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Eluent)Ethyl acetate/Hexane gradient (e.g., 5% to 30%)
Typical Recovery>85%
Purity Achieved>95% (by HPLC)
Crystallization

Crystallization is an effective technique for obtaining highly pure solid derivatives of this compound, especially for the final purification step. This method is also suitable for the purification of salt forms, such as hydrochlorides.

Protocol: Recrystallization of this compound Hydrochloride

Materials:

  • Crude this compound hydrochloride

  • Ethanol

  • Diethyl ether

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

    • For less soluble compounds, slow addition of a less polar solvent like diethyl ether can promote crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol or diethyl ether.

    • Dry the crystals under vacuum to remove residual solvent.

Quantitative Data for Crystallization:

ParameterTypical Value/Range
Crystallization SolventEthanol, Isopropanol, or mixtures with ethers
Typical Recovery70-90%
Purity Achieved>99% (by HPLC)
Liquid-Liquid Extraction

Liquid-liquid extraction is primarily used as an initial purification step to remove highly polar or non-polar impurities from the crude reaction mixture before further purification by chromatography or crystallization.

Protocol: Aqueous Work-up and Extraction

Materials:

  • Crude reaction mixture

  • Ethyl acetate or Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Separatory funnel

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Quenching and Dilution:

    • Quench the reaction mixture with water or a suitable aqueous solution.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Washing:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove acidic impurities) and brine (to reduce the amount of dissolved water).

  • Drying and Concentration:

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the organic phase by rotary evaporation to yield the crude product, which can then be subjected to further purification.

Purity Assessment

The purity of the final this compound derivative should be assessed using a combination of analytical techniques.

G cluster_1 Purity Assessment Workflow purified_product Purified Product hplc HPLC Analysis purified_product->hplc Quantitative Purity nmr NMR Spectroscopy purified_product->nmr Structural Integrity ms Mass Spectrometry purified_product->ms Molecular Weight Confirmation final_purity Final Purity Confirmation hplc->final_purity nmr->final_purity ms->final_purity

Fig. 2: Purity assessment workflow.
  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can effectively purify this compound derivatives to the high degree of purity required for reliable downstream applications.

References

Application Notes and Protocols for the Large-Scale Synthesis of Spiroketone Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the large-scale synthesis of spiroketone intermediates, crucial scaffolds in numerous pharmaceuticals and natural products. The following sections detail established industrial processes for the synthesis of spironolactone and eplerenone, as well as a general methodology for spiroketal formation via ring-closing metathesis.

Introduction to Spiroketones

Spiroketals are a class of bicyclic organic compounds characterized by a central tetrahedral carbon atom connected to four other atoms, with two rings joined at this single spirocyclic center. This structural motif is found in a wide array of biologically active natural products and synthetic molecules. The rigid conformational nature of the spiroketal core makes it an attractive scaffold in drug design for presenting functional groups in a well-defined three-dimensional orientation.

Large-Scale Synthesis of Spironolactone

Spironolactone is a potassium-sparing diuretic that functions as an aldosterone antagonist. Its synthesis has been well-established on an industrial scale. One common route starts from dehydroepiandrosterone (DHEA).

Experimental Protocol: Industrial Synthesis of Spironolactone

This protocol outlines a multi-step synthesis of spironolactone from canrenone, a key intermediate derived from DHEA.

Step 1: Thioacetylation of Canrenone

  • To a suitable reaction vessel, add 100g of methanol and 20g of canrenone. Stir the mixture until the canrenone is fully dissolved.

  • Add 9.6g of thioacetic acid to the solution.

  • Heat the reaction mixture to 40-65°C and maintain this temperature for 3 hours with continuous stirring.

  • After 3 hours, cool the reaction mixture to room temperature.

  • Collect the precipitated product by suction filtration.

  • Dry the solid product to obtain spironolactone.[1]

Alternative Thioacetylation Procedure:

  • In a reaction flask, combine 20 mmol of freshly distilled thioacetic acid and 20 mmol of trimethylsilyl triflate in 100 mL of tetrahydrofuran.

  • After stirring, add 10 mmol of canrenone and continue stirring at room temperature for 1 hour.

  • Add 50 mL of ethyl acetate to the reaction mixture, followed by the slow addition of 50 mL of saturated sodium carbonate solution. Stir at room temperature for 30 minutes.

  • Extract the aqueous layer three times with 50 mL of ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield a light brown solid.

  • Recrystallize the solid from methanol to obtain white crystals of spironolactone.[2]

Quantitative Data for Spironolactone Synthesis
ParameterValueReference
Starting Material Canrenone[1]
Reagents Thioacetic acid, Methanol[1]
Reaction Temperature 40-65°C[1]
Reaction Time 3 hours[1]
Yield 76%[2]
Purity (HPLC) 99.6%[2]

Large-Scale Synthesis of Eplerenone

Eplerenone is a more selective aldosterone antagonist than spironolactone, with fewer hormonal side effects. Its synthesis often involves the key intermediate 17α-hydroxy-3-keto-γ-lactone-pregna-4,9(11)-diene-7α,21-dicarboxylic acid methyl ester.

Experimental Protocol: Synthesis of Eplerenone via Epoxidation

This protocol describes the selective epoxidation of the 9(11)-double bond of the key intermediate.

  • In a 250ml three-necked bottle equipped with a mechanical stirrer and a thermometer, add 200ml of methylene dichloride, 8.5g of potassium hydrogenphosphate, 15ml of trichloroacetonitrile, and 1.5g of urea.

  • At room temperature, slowly add 30% hydrogen peroxide.

  • The reaction is carried out to selectively epoxidize the double bond of 17α-hydroxy-3-keto-γ-lactone-pregna-4,9(11)-diene-7α,21-dicarboxylic acid methyl ester to prepare crude eplerenone.

  • The crude eplerenone is then purified by recrystallization to obtain high-purity eplerenone.[3]

Quantitative Data for Eplerenone Synthesis
ParameterValueReference
Starting Material 17α-hydroxy-3-keto-γ-lactone-pregna-4,9(11)-diene-7α,21-dicarboxylic acid methyl ester[3]
Reagents Methylene dichloride, Potassium hydrogenphosphate, Trichloroacetonitrile, Urea, 30% Hydrogen peroxide[3]
Yield 87%[3]
Purity 99.5%[3]

General Method: Spiroketal Synthesis via Ring-Closing Metathesis (RCM)

Ring-closing metathesis is a powerful and versatile method for the formation of cyclic alkenes, including spiroketals.[4][5] This method is particularly useful for constructing complex molecular architectures under mild conditions.

Experimental Workflow: RCM for Spiroketal Synthesis

G cluster_start Starting Material Preparation cluster_rcm Ring-Closing Metathesis cluster_workup Work-up and Purification cluster_product Final Product start Prepare Diene Precursor rcm_step Dissolve diene in an appropriate solvent (e.g., CH2Cl2, Toluene) start->rcm_step catalyst Add Grubbs' or Hoveyda-Grubbs' catalyst rcm_step->catalyst reaction Stir at room temperature to reflux catalyst->reaction quench Quench the reaction reaction->quench purify Purify by column chromatography quench->purify product Spiroketone Intermediate purify->product

Caption: General workflow for spiroketal synthesis via Ring-Closing Metathesis (RCM).

General Experimental Protocol for RCM
  • Preparation: In a clean, dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the diene precursor in a suitable degassed solvent (e.g., dichloromethane or toluene).

  • Catalyst Addition: Add a catalytic amount of a ruthenium-based olefin metathesis catalyst (e.g., Grubbs' catalyst or Hoveyda-Grubbs' catalyst).

  • Reaction: Stir the reaction mixture at the desired temperature (typically ranging from room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS). The driving force for the reaction is often the removal of volatile ethylene gas.[5]

  • Work-up: Upon completion, quench the reaction by adding an appropriate reagent (e.g., ethyl vinyl ether) to deactivate the catalyst.

  • Purification: Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to afford the desired spiroketone.

Signaling Pathways Involving Spiroketal-Containing Molecules

Spiroketal-containing molecules exert their biological effects through various mechanisms, including the modulation of specific signaling pathways.

Spironolactone and the Mineralocorticoid Receptor Signaling Pathway

Spironolactone acts as a competitive antagonist of the mineralocorticoid receptor (MR), thereby inhibiting the actions of aldosterone.[6]

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Spironolactone Spironolactone Spironolactone->MR Blocks MR_Aldo Active MR-Aldosterone Complex MR->MR_Aldo Forms HSP Heat Shock Proteins (HSP) MR_HSP MR-HSP Complex MR_HSP->MR Dissociates HRE Hormone Response Element (HRE) MR_Aldo->HRE Binds to DNA cluster_nucleus cluster_nucleus Transcription Gene Transcription (e.g., Na+/K+ pump) HRE->Transcription Initiates Response Cellular Response (Na+ reabsorption, K+ secretion) Transcription->Response Leads to

Caption: Mechanism of action of Spironolactone on the Mineralocorticoid Receptor signaling pathway.

Alotaketal A and the cAMP Signaling Pathway

The natural product (-)-Alotaketal A, which features a unique tricyclic spiroketal core, has been identified as a potent agonist of the cyclic AMP (cAMP) signaling pathway.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR G Protein-Coupled Receptor (GPCR) G_protein G Protein GPCR->G_protein Activates AC Adenylyl Cyclase (AC) ATP ATP G_protein->AC Activates Alotaketal_A (-)-Alotaketal A Alotaketal_A->AC Activates cAMP cAMP ATP->cAMP Converts AC PKA_inactive Inactive Protein Kinase A (PKA) cAMP->PKA_inactive Binds PKA_active Active PKA PKA_inactive->PKA_active Activates Response Cellular Response PKA_active->Response Phosphorylates Targets

Caption: Activation of the cAMP signaling pathway by the spiroketal natural product (-)-Alotaketal A.

References

Application Notes and Protocols for Developing 6-Azaspiro[3.5]nonan-9-one-Based Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Covalent inhibitors have emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1][2][3] The 6-azaspiro[3.5]nonan-9-one scaffold has shown promise as a core structure for the development of novel covalent inhibitors, particularly targeting oncogenic proteins like KRAS G12C.[4][5] These inhibitors typically feature a reactive "warhead," such as an acrylamide group, attached to the spirocyclic core, which forms an irreversible covalent bond with a nucleophilic residue (e.g., cysteine) on the target protein.[4][5][6]

The general mechanism of action for these covalent inhibitors involves a two-step process.[7][8] First, the inhibitor reversibly binds to the target protein's active site, driven by non-covalent interactions. This is followed by the irreversible formation of a covalent bond between the electrophilic warhead of the inhibitor and a nucleophilic amino acid residue on the target protein.[7][8]

These application notes provide a comprehensive overview of the key experimental workflows, protocols, and data analysis methods for the development and characterization of this compound-based covalent inhibitors.

Signaling Pathway of a Key Target: KRAS G12C

A prominent target for this compound-based covalent inhibitors is the KRAS G12C mutant protein.[4][5] KRAS is a small GTPase that acts as a molecular switch in the MAPK signaling pathway, which is crucial for cell proliferation, differentiation, and survival.[9][10] The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumor formation.[9] Covalent inhibitors targeting KRAS G12C bind to the mutant cysteine residue, locking the protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling.[4][9]

KRAS_Signaling_Pathway EGFR EGFR KRAS_GDP KRAS-GDP (Inactive) EGFR->KRAS_GDP Activation KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP SOS1 (GEF) KRAS_GTP->KRAS_GDP GAP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Inhibitor This compound Covalent Inhibitor Inhibitor->KRAS_GDP Covalent Inhibition Proliferation Proliferation Transcription_Factors->Proliferation

Caption: KRAS G12C Signaling Pathway and Point of Covalent Inhibition.

Experimental Workflow for Inhibitor Development

The development of this compound-based covalent inhibitors follows a structured workflow, from initial hit identification to in-cell characterization. This process involves a series of biochemical and cell-based assays to confirm the mechanism of action, determine potency and selectivity, and assess target engagement in a cellular context.

Inhibitor_Development_Workflow cluster_discovery Discovery & Synthesis cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_lead_opt Lead Optimization Synthesis Synthesis of this compound Derivatives Library Covalent Inhibitor Library Synthesis->Library Intact_MS Intact Protein Mass Spectrometry (Covalent Adduct Confirmation) Library->Intact_MS Biochemical_Assay Biochemical Potency Assay (kinact/Ki Determination) Intact_MS->Biochemical_Assay Peptide_MS Peptide Mapping MS/MS (Binding Site Identification) Biochemical_Assay->Peptide_MS CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Peptide_MS->CETSA In_Cell_Kinetics In-Cell Target Engagement Kinetics CETSA->In_Cell_Kinetics Selectivity Proteome-wide Selectivity Profiling In_Cell_Kinetics->Selectivity Lead_Op Lead Optimization Selectivity->Lead_Op

Caption: Experimental Workflow for Covalent Inhibitor Development.

Data Presentation

Quantitative data from various assays should be summarized in tables to facilitate comparison and evaluation of the synthesized compounds.

Table 1: Biochemical Potency and Cellular Activity of this compound Derivatives against KRAS G12C.

Compound IDk_inact/K_i (M⁻¹s⁻¹)pERK Inhibition IC₅₀ (nM)Cell Growth Inhibition GI₅₀ (nM)
1 1.5 x 10⁵50120
ASP6918 2.5 x 10⁶515
ControlN/A>10,000>10,000

Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[4]

Table 2: Target Engagement and Selectivity Data.

Compound IDCETSA Shift (°C)In-Cell Target Occupancy EC₅₀ (nM)Off-Target Hits (>50% inhibition at 1 µM)
1 4.2805
ASP6918 6.8102
Control<0.5>10,000Not Determined

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one Derivatives

This protocol provides a general outline for the synthesis of this compound-based covalent inhibitors, exemplified by derivatives targeting KRAS G12C.[4][5]

Materials:

  • Substituted quinazoline precursors

  • 2,7-Diazaspiro[3.5]nonane

  • Acryloyl chloride

  • Appropriate solvents (e.g., DCM, DMF)

  • Bases (e.g., DIPEA, triethylamine)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Synthesis of the Quinazoline Core: Synthesize the desired substituted quinazoline core structure according to established organic chemistry methods.

  • Coupling with Diazaspiro[3.5]nonane: React the quinazoline precursor with 2,7-diazaspiro[3.5]nonane in a suitable solvent with a base to form the intermediate compound.

  • Acrylamide Warhead Installation: React the product from step 2 with acryloyl chloride in the presence of a base to install the covalent warhead, yielding the final 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative.

  • Purification: Purify the final compound using column chromatography and/or preparative HPLC to achieve high purity.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This protocol is used to confirm the covalent binding of the inhibitor to the target protein.[11][12]

Materials:

  • Purified target protein (e.g., KRAS G12C)

  • This compound-based inhibitor

  • MS-compatible buffer (e.g., 20 mM ammonium acetate, pH 7.4)

  • LC-MS system (e.g., UPLC coupled to a TOF mass spectrometer)

Procedure:

  • Sample Preparation:

    • Incubate the target protein (e.g., 5 µM) with an excess of the inhibitor (e.g., 50 µM) in the MS-compatible buffer for a defined period (e.g., 1-4 hours) at room temperature.

    • Prepare a control sample of the protein without the inhibitor.

  • LC-MS Analysis:

    • Inject the samples onto the LC-MS system.

    • Use a short desalting column to remove unbound inhibitor and non-volatile salts.

    • Elute the protein into the mass spectrometer.

  • Data Analysis:

    • Acquire the mass spectra for both the control and inhibitor-treated samples.

    • Deconvolute the raw mass-to-charge (m/z) spectra to obtain the intact protein mass.

    • Compare the mass of the inhibitor-treated protein to the control. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[11][12]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to measure target engagement in a cellular environment by monitoring changes in protein thermal stability upon ligand binding.[13][14]

Materials:

  • Cell line expressing the target protein (e.g., NCI-H358 for KRAS G12C)

  • This compound-based inhibitor

  • Cell lysis buffer

  • Equipment for heating cells (e.g., PCR thermocycler)

  • Protein detection method (e.g., Western blot, ELISA)

Procedure:

  • Compound Treatment: Treat the cells with the inhibitor at various concentrations for a specified time. Include a vehicle control (e.g., DMSO).

  • Heating:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Separation:

    • Lyse the cells to release the proteins.

    • Separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another suitable detection method.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the control and inhibitor-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.[13]

Protocol 4: In-Cell Target Engagement Kinetics using UPLC-MRM Mass Spectrometry

This protocol allows for the quantitative measurement of the rate of covalent modification of the target protein within cells.[15]

Materials:

  • Cell line expressing the target protein

  • This compound-based inhibitor

  • Cell lysis and protein digestion reagents (e.g., trypsin)

  • UPLC-MRM mass spectrometry system

Procedure:

  • Time-Course Experiment: Treat cells with the inhibitor at a fixed concentration and harvest them at different time points.

  • Protein Extraction and Digestion:

    • Lyse the cells and quantify the total protein concentration.

    • Denature, reduce, alkylate, and digest the proteins into peptides using trypsin.

  • UPLC-MRM Analysis:

    • Analyze the peptide mixture by UPLC-MRM mass spectrometry.

    • Monitor the specific peptide containing the target cysteine residue in both its unmodified and modified forms.

  • Data Analysis:

    • Quantify the peak areas of the modified and unmodified peptides at each time point.

    • Calculate the percentage of target engagement over time.

    • Fit the data to a kinetic model to determine the observed rate constant (k_obs).[15]

    • Plot k_obs against the inhibitor concentration to determine the second-order rate constant (k_inact/K_i).

Conclusion

The development of this compound-based covalent inhibitors is a multi-faceted process that requires a combination of synthetic chemistry, biochemical assays, and advanced cell biology techniques. The protocols and workflows outlined in these application notes provide a robust framework for the discovery, characterization, and optimization of this promising class of therapeutic agents. By systematically evaluating covalent adduct formation, biochemical potency, and cellular target engagement, researchers can effectively advance the development of novel covalent inhibitors for various disease targets.

References

Application Notes and Protocols: Incorporating 6-Azaspiro[3.5]nonan-9-one into Peptide Mimics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of conformationally constrained amino acid surrogates into peptides is a powerful strategy in modern drug discovery. These modifications can enhance metabolic stability, improve receptor affinity and selectivity, and control the secondary structure of peptides. Spirocyclic scaffolds, in particular, are of growing interest due to their inherent three-dimensionality, which allows for a precise spatial arrangement of pharmacophoric groups.[1][2][3] This document provides detailed application notes and protocols for the conceptual incorporation of 6-Azaspiro[3.5]nonan-9-one, a novel spirocyclic scaffold, into peptide mimics to induce specific secondary structures, such as β-turns.

While direct experimental data for the incorporation of this compound is not yet prevalent in published literature, this guide leverages established protocols for structurally related spirocyclic lactams, such as spiro-β-lactams and other spirolactams, which serve as excellent models.[2][4][5] The methodologies presented here provide a comprehensive framework for the synthesis, peptide incorporation, and conformational analysis of peptides containing this novel azaspirocyclic core.

Design and Synthesis of Functionalized this compound Monomers

The successful incorporation of this compound into a peptide chain via solid-phase peptide synthesis (SPPS) requires a monomer that is appropriately functionalized with a protected amino group and a carboxylic acid. The following section outlines a proposed synthetic strategy based on established methods for similar spirocyclic systems.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for a functionalized this compound monomer suitable for SPPS is outlined below. The key steps would involve the formation of the spirocyclic core, followed by functional group manipulations to install the necessary protected amine and carboxylic acid moieties. A potential synthetic approach could involve a [2+2] cycloaddition reaction, a common method for synthesizing β-lactam rings, which are structurally related to the target molecule.[6]

Proposed Synthetic Protocol

The following is a generalized protocol for the synthesis of a protected this compound amino acid monomer.

Materials:

  • Starting materials for the spirocyclic core synthesis (e.g., a cyclic imine and a ketene precursor)

  • Protecting group reagents (e.g., Fmoc-OSu or Boc-anhydride)

  • Reagents for functional group transformations (e.g., oxidizing and reducing agents)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Hexanes

  • Purification media: Silica gel for column chromatography

Procedure:

  • Synthesis of the Spirocyclic Core: The formation of the this compound core can be achieved through various organic synthesis methods. One potential route is the Staudinger [2+2] cycloaddition of a ketene with a cyclic imine.[6] The specific starting materials will dictate the initial substitution pattern.

  • Functionalization: The core structure will likely require further modification to introduce the necessary amino and carboxyl groups at appropriate positions for peptide coupling. This may involve ring-opening of a precursor, functional group interconversions, or the use of starting materials already bearing these functionalities in a protected form.

  • Protection of the Amino Group: The primary or secondary amine on the azaspirocyclic core should be protected, typically with a 9-fluorenylmethyloxycarbonyl (Fmoc) group for compatibility with standard SPPS protocols. This is usually achieved by reacting the amine with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in the presence of a base.

  • Installation of the Carboxylic Acid: A carboxylic acid moiety needs to be present for coupling to the growing peptide chain. This might be introduced via oxidation of a primary alcohol or hydrolysis of an ester or nitrile group attached to the spirocyclic scaffold.

  • Purification and Characterization: The final protected monomer must be purified to a high degree, typically by flash column chromatography or recrystallization. Characterization should be performed using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once the functionalized and protected this compound monomer is synthesized, it can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.

General SPPS Workflow

The following diagram illustrates the general workflow for incorporating the novel monomer into a peptide chain on a solid support.

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling1 Amino Acid Coupling (e.g., Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling1 Wash2 Wash (DMF) Coupling1->Wash2 Deprotection2 Fmoc Deprotection (Piperidine/DMF) Wash2->Deprotection2 Wash3 Wash (DMF) Deprotection2->Wash3 Spiro_Coupling This compound Monomer Coupling Wash3->Spiro_Coupling Wash4 Wash (DMF) Spiro_Coupling->Wash4 Cleavage Cleavage from Resin & Deprotection (TFA cocktail) Spiro_Coupling->Cleavage After final residue Repeat Repeat Cycles Wash4->Repeat for subsequent amino acids Repeat->Deprotection1 Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, NMR) Purification->Analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating a novel monomer.
Detailed SPPS Protocol

Materials:

  • Fmoc-protected this compound monomer

  • Fmoc-protected natural amino acids

  • Rink Amide or Wang resin (depending on desired C-terminus)

  • Solvents: DMF, DCM, Piperidine

  • Coupling reagents: HBTU, HOBt, or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

  • Coupling of the Azaspiro Monomer:

    • Pre-activate the Fmoc-protected this compound monomer (1.5-3 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 1.5-3 eq.) and a base (e.g., DIPEA, 3-6 eq.) in DMF for 5-10 minutes.

    • Add the activated monomer solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored using a Kaiser test. Longer coupling times may be necessary for this sterically hindered amino acid analog.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the desired sequence.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Quantitative Data from Analogous Spirocyclic Systems

The following tables summarize representative quantitative data extracted from studies on the synthesis and incorporation of analogous spirocyclic lactams into peptides. This data can serve as a benchmark for what to expect when working with this compound.

Table 1: Synthesis Yields of Spirocyclic Monomers

Spirocyclic ScaffoldKey ReactionYield (%)Reference
Spiro-β-lactamStaudinger [2+2] Cycloaddition60-85[2][5]
Diazaspiro[4.5]decaneMulti-step synthesis30-45 (overall)[1][3]
Spiroketal amino acidMulti-step synthesis25-40 (overall)[7]

Table 2: Coupling Efficiencies in SPPS

Coupled ResidueCoupling ConditionsCoupling Time (h)Efficiency (%)Reference
Spiro-β-lactam derivativeHBTU/DIPEA in DMF4>95 (Kaiser test)Adapted from[5]
Diazaspiro[4.5]decane derivativeHATU/DIPEA in DMF6>90Adapted from[1]
Standard Fmoc-Amino AcidHBTU/DIPEA in DMF1-2>99Standard SPPS protocols

Table 3: Conformational Analysis of Peptides Containing Spirocyclic Scaffolds

Peptide SequenceSpirocyclic MimicDihedral Angles (φ, ψ)Induced ConformationReference
Ac-{Gly-Leu}-Met-NH₂Diazaspiro[4.5]decaneφ(i+1) ≈ -60°, ψ(i+1) ≈ -30°γ-turn/distorted Type II β-turn[1][3]
Model tetrapeptideSpiro-β-lactamφ(i+1) ≈ -60°, ψ(i+1) ≈ 120°Type II β-turn[2][4]

Conformational Analysis

The primary motivation for incorporating this compound is to induce a specific and predictable conformation in the peptide backbone. Therefore, conformational analysis of the resulting peptidomimetics is a critical step.

Experimental Workflow for Conformational Analysis

Conformational_Analysis cluster_experimental Experimental Analysis cluster_computational Computational Analysis Peptide Purified Spiro-Peptide NMR NMR Spectroscopy (¹H, ¹³C, COSY, TOCSY, NOESY, ROESY) Peptide->NMR CD Circular Dichroism (CD) Spectroscopy Peptide->CD FTIR FTIR Spectroscopy (Amide I band analysis) Peptide->FTIR MD Molecular Dynamics (MD) Simulations Peptide->MD Structure 3D Structure Elucidation NMR->Structure CD->Structure FTIR->Structure QM Quantum Mechanics (QM) Calculations MD->QM QM->Structure

Caption: Workflow for the conformational analysis of peptides containing spirocyclic scaffolds.
Key Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or H₂O/D₂O).

  • 1D ¹H NMR: To observe the chemical shifts and coupling constants of protons. The dispersion of amide proton signals can indicate a folded structure.

  • 2D NMR (COSY, TOCSY, NOESY/ROESY):

    • COSY/TOCSY: For assigning proton resonances within each amino acid residue.

    • NOESY/ROESY: To identify through-space correlations between protons that are close in space (< 5 Å). These are crucial for determining the peptide's 3D structure. Key NOEs between the backbone protons (e.g., Hα(i) to HN(i+1)) and between side-chain and backbone protons provide distance restraints.

  • Temperature Coefficient Studies: The temperature dependence of the amide proton chemical shifts can identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures like β-turns. A small temperature coefficient (< -3 ppb/K) is indicative of a hydrogen-bonded proton.

Circular Dichroism (CD) Spectroscopy:

  • Sample Preparation: Prepare a solution of the peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer).

  • Measurement: Record the CD spectrum, typically from 190 to 250 nm.

  • Analysis: The shape of the CD spectrum provides information about the secondary structure content. A type II β-turn often shows a characteristic CD spectrum with a negative band around 220-230 nm and a positive band around 200-205 nm.

Conclusion

The incorporation of this compound into peptide mimics represents a promising avenue for the development of novel therapeutics with enhanced structural and functional properties. While this specific scaffold is not yet widely reported, the detailed protocols and data from analogous spirocyclic systems provide a robust starting point for its synthesis and application. By following the methodologies outlined in these application notes, researchers can effectively integrate this novel building block into peptide chains and thoroughly characterize the conformational effects, paving the way for the rational design of new and improved peptide-based drugs.

References

Application Notes and Protocols for 6-Azaspiro[3.5]nonan-9-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 6-Azaspiro[3.5]nonan-9-one as a novel scaffold in fragment-based drug discovery (FBDD). The document outlines its theoretical application in a screening campaign, including detailed experimental protocols and data interpretation, offering a practical guide for researchers in the field.

Introduction to this compound as a Fragment

This compound is a spirocyclic ketone with a three-dimensional architecture. Its rigid, non-planar structure is a desirable feature in fragment-based screening as it can explore protein binding pockets with greater specificity than flat, aromatic fragments. The presence of a secondary amine and a ketone offers clear vectors for chemical modification, facilitating the evolution of a fragment hit into a potent lead compound. This scaffold is compliant with the "Rule of Three," a set of guidelines used to define a high-quality fragment, making it an attractive candidate for inclusion in fragment libraries.

Key Applications in FBDD

  • Novel Scaffold Hopping: Provides a unique 3D scaffold to identify novel binding modes in well-characterized targets.

  • Target Validation: Can be used as a tool compound to probe the "druggability" of novel protein targets.

  • Lead Generation: Serves as a starting point for the development of potent and selective inhibitors for various enzyme classes, such as kinases, proteases, and epigenetic targets.

Experimental Protocols

Fragment Library Preparation and Quality Control

A diverse fragment library is crucial for a successful FBDD campaign. This compound would be included in a library of 1,000-2,000 fragments that adhere to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).

Protocol:

  • Solubilization: Dissolve each fragment, including this compound, in 100% DMSO to create a 100 mM stock solution.

  • Quality Control:

    • Assess purity of each fragment stock solution using LC-MS.

    • Confirm identity using ¹H NMR.

    • Determine aqueous solubility by nephelometry to ensure suitability for biochemical screening. Fragments should be soluble up to at least 200 µM in the final assay buffer.

  • Plating: Prepare assay-ready plates by diluting the fragment stocks in an appropriate buffer.

Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to detect and quantify binding events in real-time.

Protocol:

  • Protein Immobilization:

    • Immobilize the target protein onto a CM5 sensor chip surface via amine coupling.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (typically at 50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Dissolve the fragment library, including this compound, in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to a final concentration of 100 µM.

    • Inject the fragments over the immobilized protein surface.

    • Monitor the change in the SPR signal (measured in Response Units, RU) to detect binding. A significant increase in RU indicates a binding event.

  • Hit Identification: Fragments that produce a reproducible and concentration-dependent SPR response are considered primary hits.

Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that measures the heat change upon binding, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

  • Sample Preparation:

    • Prepare a solution of the target protein (20-50 µM) in the desired buffer.

    • Prepare a solution of the hit fragment (e.g., this compound) at a concentration 10-20 times that of the protein in the same buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the fragment solution into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses and fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the KD, n, and ΔH.

Data Presentation

Table 1: Physicochemical Properties of Selected Fragments

Fragment IDStructureMolecular Weight (Da)cLogPH-Bond DonorsH-Bond Acceptors
F001This compound139.20.811
F002Indole117.12.110
F0034-Hydroxy-piperidine101.1-0.421
F004Tetrahydro-furan-3-amine87.1-0.821

Table 2: Hypothetical Screening and Validation Data

Fragment IDSPR Signal (RU) at 100 µMITC KD (µM)Ligand Efficiency (LE)
F001851500.35
F00242>1000N/A
F003683200.31
F00425>1000N/A

Ligand Efficiency (LE) is calculated as: LE = -1.4 * (log KD) / Heavy Atom Count

Visualization of Workflows and Pathways

FBDD_Workflow cluster_prep Library Preparation cluster_screen Screening & Validation cluster_opt Lead Optimization FragLib Fragment Library (1000-2000 compounds) QC Quality Control (LC-MS, NMR, Solubility) FragLib->QC Plating Assay-Ready Plates QC->Plating PrimaryScreen Primary Screen (e.g., SPR) Plating->PrimaryScreen Screening Concentration HitValidation Hit Validation (e.g., ITC, NMR) PrimaryScreen->HitValidation Structure Structural Biology (X-ray, NMR) HitValidation->Structure SBDD Structure-Based Design Structure->SBDD Binding Mode MedChem Medicinal Chemistry (Fragment Elaboration) SBDD->MedChem Lead Lead Compound MedChem->Lead

Caption: A generalized workflow for fragment-based drug discovery.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Substrate Substrate Protein KinaseB->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Fragment This compound (Fragment Hit) Fragment->KinaseB Inhibits

Caption: Inhibition of a kinase pathway by a hypothetical inhibitor.

Hit-to-Lead Optimization of this compound

Once confirmed as a validated hit, this compound would serve as the starting point for a medicinal chemistry campaign. The goal is to increase its potency and selectivity while maintaining drug-like properties.

Strategies for Elaboration:

  • Vector-Based Growth: Utilize the secondary amine and ketone functionalities as anchor points for chemical modifications.

    • Amine Derivatization: Acylation, sulfonylation, or reductive amination to explore interactions with nearby amino acid residues.

    • Ketone Chemistry: Formation of oximes or hydrazones, or conversion to a hydroxyl group to introduce new hydrogen bonding capabilities.

  • Structure-Based Design: Use the co-crystal structure of this compound bound to the target protein to guide the design of new analogs. This allows for the rational addition of functional groups that can form favorable interactions with the protein, such as hydrogen bonds or hydrophobic interactions.

  • Fragment Linking: If another fragment is found to bind in a proximal pocket, the two fragments can be chemically linked to create a larger, more potent molecule.

Conclusion

This compound represents a promising, 3D-rich scaffold for fragment-based drug discovery. Its inherent structural features and synthetic tractability make it an ideal candidate for inclusion in fragment libraries aimed at tackling challenging drug targets. The protocols and strategies outlined in these application notes provide a framework for its successful implementation in an FBDD campaign, from initial screening to lead optimization.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Azaspiro[3.5]nonan-9-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 6-Azaspiro[3.5]nonan-9-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its N-Boc protected precursor.

Issue 1: Low or No Yield of N-Boc-6-azaspiro[3.5]nonan-9-one during Dieckmann Condensation

  • Question: I am attempting to synthesize N-Boc-6-azaspiro[3.5]nonan-9-one via an intramolecular Dieckmann condensation of the corresponding diester, but I am observing very low to no product formation. What are the potential causes and solutions?

  • Answer: Low yields in a Dieckmann condensation can stem from several factors. Here is a systematic approach to troubleshoot this issue:

    • Base Selection and Stoichiometry: The choice and amount of base are critical. A strong, non-nucleophilic base is required to deprotonate the α-carbon of the ester without causing saponification.

      • Recommendation: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the base is fresh and handled under anhydrous conditions. Use at least one equivalent of the base.

    • Anhydrous Reaction Conditions: The enolate intermediate is highly reactive with protic solvents, including trace amounts of water.

      • Recommendation: Thoroughly dry all glassware and solvents before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Reaction Temperature: The temperature needs to be sufficient to promote the reaction but not so high as to cause decomposition.

      • Recommendation: Start the reaction at 0°C and allow it to slowly warm to room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) may be beneficial. Monitor the reaction progress by TLC or LC-MS.

    • Purity of Starting Material: Impurities in the starting diester can interfere with the reaction.

      • Recommendation: Purify the starting diester by column chromatography before use.

Issue 2: Formation of Side Products during Cyclization

  • Question: I am observing significant formation of side products alongside my desired N-Boc-6-azaspiro[3.5]nonan-9-one. How can I minimize these?

  • Answer: The formation of side products is often due to competing reactions. Here are common side products and how to mitigate their formation:

    • Intermolecular Claisen Condensation: If the concentration of the starting material is too high, intermolecular condensation can compete with the desired intramolecular cyclization.

      • Recommendation: Use high-dilution conditions. Add the diester solution slowly to the base suspension over a prolonged period.

    • Saponification of Esters: Presence of water or use of a nucleophilic base can lead to hydrolysis of the ester groups.

      • Recommendation: Ensure strictly anhydrous conditions and use a non-nucleophilic base like NaH.

    • Elimination Products: Depending on the structure of the starting material, elimination reactions can be a competing pathway.

      • Recommendation: Maintain a controlled reaction temperature.

Issue 3: Difficulty in the Deprotection of N-Boc-6-azaspiro[3.5]nonan-9-one

  • Question: The final deprotection step to yield this compound is proving difficult. What are the recommended conditions?

  • Answer: The Boc (tert-butoxycarbonyl) protecting group is typically removed under acidic conditions. However, the choice of acid and reaction conditions can be crucial to avoid side reactions.

    • Standard Conditions:

      • Recommendation: Treat the N-Boc protected compound with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA in DCM) at room temperature. The reaction is usually complete within 1-2 hours.

    • Milder Conditions for Sensitive Substrates: If the standard conditions lead to decomposition, milder acidic conditions can be employed.

      • Recommendation: Use a solution of HCl in an organic solvent like dioxane or methanol. These reactions may require longer reaction times or gentle heating.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical synthetic route for this compound?

    • A1: A common approach involves the synthesis of a suitable N-protected diester precursor followed by an intramolecular Dieckmann condensation to form the β-keto ester ring system. The final step is the deprotection of the nitrogen atom. A plausible route starts from N-Boc-4-piperidone.

  • Q2: How can I monitor the progress of the Dieckmann condensation?

    • A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the disappearance of the starting diester spot/peak and the appearance of a new, typically more polar, product spot/peak.

  • Q3: What are the key safety precautions to take during this synthesis?

    • A3:

      • Sodium hydride (NaH) is highly flammable and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.

      • Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

      • Always work in a well-ventilated area.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of a structurally related compound, 7-oxo-2-azaspiro[3.5]nonane, which suggests the feasibility of achieving high yields for the target molecule.

StepReactantsProductReported YieldReference
Two-step synthesisCompound 1 and Compound 2 (specifics in patent)7-oxo-2-azaspiro[3.5]nonane> 82%CN112321599A

Experimental Protocols

Protocol 1: Synthesis of N-Boc-6-azaspiro[3.5]nonan-9-one via Dieckmann Condensation

  • Preparation of the Diester Precursor: Synthesize diethyl 1-(tert-butoxycarbonyl)-4-(carboxymethyl)piperidine-4-carboxylate from N-Boc-4-piperidone through appropriate alkylation and esterification steps.

  • Cyclization Reaction:

    • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of the diester precursor (1.0 eq.) in anhydrous THF dropwise over 2 hours.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-6-azaspiro[3.5]nonan-9-one.

Protocol 2: Deprotection of N-Boc-6-azaspiro[3.5]nonan-9-one

  • Dissolve N-Boc-6-azaspiro[3.5]nonan-9-one (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq.) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Visualizations

SynthesisWorkflow start N-Boc-4-piperidone step1 Alkylation & Esterification start->step1 precursor Diester Precursor step1->precursor step2 Dieckmann Condensation (NaH, THF) precursor->step2 protected_product N-Boc-6-azaspiro[3.5]nonan-9-one step2->protected_product step3 Deprotection (TFA, DCM) protected_product->step3 final_product This compound step3->final_product

Caption: Synthetic workflow for this compound.

TroubleshootingFlow start Low Yield Issue q1 Check Reaction Conditions? start->q1 q2 Side Products Observed? start->q2 q3 Starting Material Pure? start->q3 a1 Ensure Anhydrous Conditions Optimize Base and Temperature q1->a1 a2 Use High Dilution Control Temperature q2->a2 a3 Purify Diester Precursor q3->a3

Caption: Troubleshooting logic for low synthesis yield.

Technical Support Center: Synthesis of Complex Spiroketals

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of complex spiroketals. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these intricate molecules. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My spiroketalization is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in spiroketalization reactions are a frequent issue. The underlying causes can often be traced back to the stability of the precursor, the reaction conditions, or the work-up procedure.

Troubleshooting Steps:

  • Precursor Stability: The dihydroxy ketone precursor can be prone to degradation, especially under acidic conditions used for cyclization.

    • Protecting Groups: Ensure that the protecting groups used for the hydroxyl moieties are robust enough for the synthetic steps leading to the precursor but can be removed cleanly without causing decomposition. Overly harsh deprotection conditions can lead to side reactions. For instance, the hydrolytic cleavage of an acetonide to unmask the dihydroxy ketone has been reported to result in low yields (<35%).[1]

    • Purification: Purify the dihydroxy ketone precursor carefully and use it immediately in the spiroketalization step to minimize degradation.

  • Reaction Conditions:

    • Catalyst Choice: The choice and amount of acid catalyst are critical. Both Brønsted and Lewis acids are commonly used.[2] For sensitive substrates, a milder Lewis acid might be preferable to a strong Brønsted acid to prevent decomposition.

    • Temperature: While higher temperatures can favor the thermodynamically more stable product, they can also lead to decomposition. If you observe significant charring or the formation of numerous side products, consider lowering the reaction temperature.

    • Reaction Time: Monitor the reaction by TLC or LCMS to determine the optimal reaction time. Prolonged reaction times can lead to the formation of byproducts.

  • Work-up Procedure:

    • Quenching: Quench the reaction carefully, as some spiroketals can be sensitive to acidic or basic conditions during workup.

    • Extraction: Ensure complete extraction of the product from the aqueous layer. Some spiroketals may have some water solubility.

    • Purification: Spiroketals can sometimes be challenging to purify. Consider using a different stationary phase or solvent system for column chromatography if you are experiencing product loss during this step.

A general workflow for troubleshooting low yields is presented below:

low_yield_troubleshooting start Low Yield Observed check_precursor Assess Precursor Stability start->check_precursor precursor_ok Precursor is Stable check_precursor->precursor_ok Stable? check_conditions Evaluate Reaction Conditions conditions_ok Conditions Optimized check_conditions->conditions_ok Optimal? check_workup Review Work-up & Purification workup_ok Work-up is Efficient check_workup->workup_ok Efficient? precursor_ok->check_conditions Yes optimize_deprotection Optimize Deprotection precursor_ok->optimize_deprotection No conditions_ok->check_workup Yes adjust_catalyst Adjust Catalyst/Temperature conditions_ok->adjust_catalyst No optimize_quench Optimize Quenching workup_ok->optimize_quench No end Improved Yield workup_ok->end Yes use_fresh_precursor Use Freshly Prepared Precursor optimize_deprotection->use_fresh_precursor use_fresh_precursor->check_conditions monitor_reaction Monitor Reaction Progress adjust_catalyst->monitor_reaction monitor_reaction->check_workup optimize_purification Optimize Purification optimize_quench->optimize_purification optimize_purification->end

Fig. 1: Troubleshooting workflow for low spiroketalization yield.

Q2: I am obtaining a mixture of diastereomers. How can I improve the stereoselectivity of my spiroketalization?

A2: Achieving high stereoselectivity is a central challenge in complex spiroketal synthesis. The product distribution is determined by the relative energies of the transition states leading to the different diastereomers (kinetic control) or the relative stabilities of the products themselves (thermodynamic control).

Strategies for Improving Diastereoselectivity:

  • Thermodynamic vs. Kinetic Control:

    • Thermodynamic Control: This is typically achieved by using equilibrating conditions, such as a strong acid catalyst (e.g., CSA, TsOH) and/or higher temperatures.[3][4] This will favor the formation of the most stable spiroketal, which is often the one that benefits from the anomeric effect.[5]

    • Kinetic Control: To obtain the less stable diastereomer, you need to use conditions that are not reversible. This often involves milder catalysts, lower temperatures, and shorter reaction times.[3][4] Specific methods have been developed for kinetic spiroketalization, such as methanol-induced cyclization at low temperatures or the use of specific Lewis acids like Ti(Oi-Pr)₄.[6][7]

The choice between thermodynamic and kinetic control is a critical decision in the synthetic strategy.

stereoselectivity_decision_tree start Desired Spiroketal Diastereomer? thermo_product Thermodynamically Favored Isomer start->thermo_product Most Stable kinetic_product Kinetically Favored Isomer start->kinetic_product Less Stable thermo_conditions Use Thermodynamic Control: - Strong Acid (e.g., CSA, TsOH) - Higher Temperature - Longer Reaction Time thermo_product->thermo_conditions kinetic_conditions Use Kinetic Control: - Milder Conditions - Low Temperature - Specific Catalysts (e.g., Ti(Oi-Pr)₄) - Shorter Reaction Time kinetic_product->kinetic_conditions

Fig. 2: Decision tree for achieving desired stereoselectivity.
  • Catalyst and Solvent Effects:

    • The choice of catalyst can have a profound impact on diastereoselectivity. For example, Sc(OTf)₃ has been shown to act as a Lewis acid in THF to give the kinetic product, while in CH₂Cl₂, it acts as a Brønsted acid to furnish the thermodynamic product.[8]

    • Solvents can also influence the transition state energies and thus the stereochemical outcome.

  • Purification of Diastereomers: If a mixture is unavoidable, careful purification by column chromatography is often necessary.

    • TLC Analysis: Use different solvent systems to achieve the best possible separation on TLC before attempting column chromatography.

    • Column Chromatography: Use a long column with a shallow solvent gradient for optimal separation. In some cases, specialized stationary phases may be required.

    • NMR Analysis: The diastereomeric ratio can be determined by integration of well-resolved peaks in the ¹H or ¹³C NMR spectrum.[9][10] NOESY or ROESY experiments can be used to determine the relative stereochemistry of the isomers.[11]

Q3: I am having trouble with the synthesis of the dihydroxy ketone precursor. What are some common issues and solutions?

A3: The synthesis of the dihydroxy ketone precursor is often a multi-step process and can be a significant source of difficulty.

Common Challenges and Solutions:

  • Protecting Group Strategy:

    • Selection: Choose protecting groups for the hydroxyl functions that are stable to the reaction conditions used to construct the carbon skeleton but can be removed under mild conditions. Silyl ethers (e.g., TBS, TIPS) are common choices.

    • Orthogonal Protection: If the two hydroxyl groups need to be manipulated independently, an orthogonal protecting group strategy is necessary.

    • Deprotection: The final deprotection step to reveal the dihydroxy ketone must be carefully optimized to avoid side reactions or decomposition of the product. For example, fluoride-based deprotection of silyl ethers can sometimes be basic enough to cause epimerization or other side reactions.

  • Carbon-Carbon Bond Formation:

    • Reactions such as aldol additions or Michael reactions used to construct the backbone can suffer from poor stereocontrol. Careful choice of reagents and reaction conditions is crucial.

    • The use of chiral auxiliaries or catalysts can be employed to control the stereochemistry during these steps.

  • Oxidation/Reduction Steps:

    • Over-oxidation or incomplete reduction can lead to impurities that are difficult to remove. Monitor these reactions closely and use selective reagents.

Quantitative Data

The choice of catalyst and reaction conditions significantly influences the diastereoselectivity of spiroketalization. The following tables summarize some reported data.

Table 1: Effect of Lewis Acid on Diastereoselectivity in a Kinetic Spirocyclization

EntryLewis Acid (2 equiv.)SolventDiastereomeric Ratio (retention:inversion)Yield (%)
1Ti(Oi-Pr)₄CH₂Cl₂/acetone (1:1)>20:175
2MgBr₂·OEt₂CH₂Cl₂/acetone (1:1)1:1.160
3ZnCl₂CH₂Cl₂/acetone (1:1)1:1.545
4SnCl₄CH₂Cl₂/acetone (1:1)1:2.530

Data adapted from a study on Ti(Oi-Pr)₄-mediated kinetic spirocyclization.[6]

Table 2: Solvent-Dependent Diastereoselectivity with Sc(OTf)₃

CatalystSolventOutcomeProduct
Sc(OTf)₃THFKinetic ControlInversion Spiroketal
Sc(OTf)₃CH₂Cl₂Thermodynamic ControlRetention Spiroketal

This table illustrates the divergent roles of Sc(OTf)₃ depending on the solvent.[8]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Spiroketalization (Thermodynamic Control)

  • Preparation: Dissolve the dihydroxy ketone precursor (1.0 equiv) in a suitable anhydrous solvent (e.g., CH₂Cl₂, toluene) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Catalyst Addition: Add a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid (CSA), 0.1 equiv) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 40 °C) and monitor the progress by TLC.

  • Quenching: Once the starting material is consumed, cool the reaction to room temperature and quench by adding a saturated aqueous solution of NaHCO₃.

  • Work-up: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., CH₂Cl₂, EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired spiroketal.

Protocol 2: Ti(Oi-Pr)₄-Mediated Kinetic Spiroketalization (Kinetic Control)

  • Preparation: To a solution of the glycal epoxide precursor (1.0 equiv) in a 1:1 mixture of CH₂Cl₂ and acetone, cool the solution to -78 °C under an inert atmosphere.

  • Reagent Addition: Add Ti(Oi-Pr)₄ (2.0 equiv) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature.

  • Quenching: Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Work-up: Extract the mixture with CH₂Cl₂, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography to yield the spiroketal product.[6]

The following diagram illustrates a typical experimental workflow for spiroketal synthesis.

experimental_workflow start Dihydroxy Ketone Precursor dissolve Dissolve in Anhydrous Solvent start->dissolve add_catalyst Add Acid Catalyst dissolve->add_catalyst reaction Stir and Monitor by TLC add_catalyst->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Fig. 3: General experimental workflow for spiroketalization.

References

Technical Support Center: Improving the Metabolic Stability of 6-Azaspiro[3.5]nonan-9-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of 6-azaspiro[3.5]nonan-9-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it important for this compound derivatives?

A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] For drug candidates like this compound derivatives, poor metabolic stability can lead to rapid clearance from the body, resulting in a short duration of action and low bioavailability.[2][3] Improving metabolic stability is a critical step in lead optimization to ensure the compound remains at a therapeutic concentration for an adequate period.

Q2: Which in vitro assays are recommended for assessing the metabolic stability of our derivatives?

A2: The liver microsomal stability assay is a standard and cost-effective method for initial screening.[4][5] Liver microsomes contain a wide range of Phase I drug-metabolizing enzymes, such as cytochrome P450s (CYPs), which are often responsible for the initial metabolism of drug candidates.[5] For a more comprehensive assessment that includes both Phase I and Phase II metabolism, assays using hepatocytes are recommended.[1][6]

Q3: What are the key parameters obtained from a microsomal stability assay?

A3: The primary parameters are the in vitro half-life (t½) and the intrinsic clearance (CLint).[4]

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater metabolic stability.[4]

  • Intrinsic Clearance (CLint): The rate at which a drug is metabolized by the liver, assuming no limitations from blood flow. A lower CLint value is desirable and suggests better stability.[4]

Q4: How can we improve the metabolic stability of our this compound derivatives?

A4: Several strategies can be employed:

  • Bioisosteric Replacement: This is a key strategy where a metabolically liable part of the molecule is replaced with a group that has similar physical or chemical properties but is more resistant to metabolism.[7][8][9] For example, replacing an electron-rich aromatic ring with an electron-poor heterocycle can reduce oxidation by CYP450 enzymes.[10]

  • Introduction of Spirocyclic Scaffolds: The inherent three-dimensionality of spirocycles, like the 6-azaspiro[3.5]nonane core, often leads to improved metabolic stability compared to more planar structures.[3][11][12] This is due to an increased fraction of sp3 hybridized carbons (Fsp3), which can result in better physicochemical and pharmacokinetic properties.[11][12]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can strengthen the chemical bond (C-D vs. C-H), potentially slowing down metabolism.[13]

  • Fluorination: The introduction of fluorine atoms can block sites of metabolism and alter the electronic properties of the molecule, often leading to increased metabolic stability.[2][14]

Q5: Are there specific examples of improving metabolic stability in azaspiro compounds?

A5: Yes, studies have shown that replacing a piperazine ring with a 2,6-diazaspiro[3.5]heptane moiety can significantly improve target selectivity and reduce off-mechanism cytotoxicity.[15] Furthermore, research on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives has led to the identification of compounds with high metabolic stability in both human and mouse liver microsomes.[16] These examples highlight the potential of the spirocyclic core in achieving favorable metabolic profiles.

Troubleshooting Guides

Issue 1: High variability in microsomal stability assay results.

Possible Causes & Solutions:

CauseTroubleshooting Step
Inconsistent experimental conditions Ensure strict adherence to standardized protocols for temperature, pH, and enzyme concentrations.[17]
Inter-individual variability in microsomes Use pooled liver microsomes from multiple donors to average out individual differences in enzyme activity.[5]
Compound instability Run a control experiment without the NADPH cofactor to check for chemical degradation of the compound in the assay buffer.[5]
Issues with analytical method (LC-MS/MS) Verify the linearity and sensitivity of the LC-MS/MS method. Ensure the internal standard is appropriate and stable.
Issue 2: The compound shows high stability in microsomes but poor in vivo pharmacokinetics.

Possible Causes & Solutions:

CauseTroubleshooting Step
Metabolism by non-microsomal enzymes Microsomal assays primarily assess Phase I metabolism. The compound might be rapidly metabolized by Phase II enzymes (e.g., UGTs) or cytosolic enzymes (e.g., aldehyde oxidase) not present at high concentrations in microsomes.[5][10] Consider performing the assay in hepatocytes, which contain a broader range of metabolic enzymes.[1][6]
Poor absorption or high plasma protein binding Evaluate the compound's permeability and solubility. High plasma protein binding can also limit the free fraction of the drug available for therapeutic action.
Active transport and efflux The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) that actively remove it from cells, leading to rapid elimination.
Poor in vitro-in vivo correlation Extrapolating from in vitro data to in vivo outcomes can be challenging.[17] Use data from multiple in vitro assays and consider allometric scaling to improve predictions.
Issue 3: Difficulty identifying the site of metabolism.

Possible Causes & Solutions:

CauseTroubleshooting Step
Metabolites are below the limit of detection Increase the initial compound concentration in the assay or use a more sensitive analytical method.
Formation of reactive metabolites Reactive metabolites may covalently bind to proteins and not be detected as distinct peaks. Consider using trapping agents like glutathione to identify the formation of reactive species.
Complex metabolic pathways The compound may be metabolized at multiple sites simultaneously. Use high-resolution mass spectrometry to aid in the structural elucidation of metabolites.[18]

Quantitative Data Summary

The following table provides an illustrative example of how different substitutions on a hypothetical this compound core could affect metabolic stability parameters.

Compound IDSubstitution at R1Substitution at R2t½ (min) in Human Liver MicrosomesCLint (µL/min/mg protein)
AZA-001 Phenyl-H1592.4
AZA-002 Pyridyl-H3539.8
AZA-003 Phenyl-F4530.9
AZA-004 Cyclopropyl-H> 60< 11.5
AZA-005 Phenyl-d5-H5525.2

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol: Liver Microsomal Stability Assay

1. Preparation of Reagents:

  • Test Compound Stock: Prepare a 10 mM stock solution of the this compound derivative in DMSO.[19]

  • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • NADPH Regenerating System (Solution A): 3.3 mM MgCl₂, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[20]

  • NADPH (Solution B): 3 mM NADPН in phosphate buffer.[20]

  • Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in phosphate buffer.[5]

  • Stopping Solution: Acetonitrile containing an appropriate internal standard.[20]

2. Incubation Procedure:

  • Pre-warm the NADPH regenerating system (Solution A) and the diluted microsome solution at 37°C for 10 minutes.[20]

  • Add the test compound to the microsome solution to a final concentration of 1 µM and pre-incubate for 5 minutes at 37°C.[5]

  • Initiate the metabolic reaction by adding NADPH (Solution B).[20]

  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and add it to the cold stopping solution to terminate the reaction.[5]

  • Include a negative control incubation without NADPH to assess non-enzymatic degradation.[20]

3. Sample Analysis:

  • Centrifuge the terminated reaction samples to precipitate the proteins.[20]

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[1]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[6]

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Microsomes, Buffer, NADPH, Compound) prep_plate Aliquot Reagents into 96-well plate prep_reagents->prep_plate pre_warm Pre-warm at 37°C prep_plate->pre_warm initiate Initiate Reaction (Add NADPH) pre_warm->initiate time_points Sample at Time Points (0, 5, 15, 30, 45 min) initiate->time_points terminate Terminate Reaction (Add cold Acetonitrile) time_points->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for a typical in vitro liver microsomal stability assay.

troubleshooting_logic cluster_strategies Strategies start High In Vitro CLint (Poor Stability) strategy Employ Stability Enhancement Strategy start->strategy bioisostere Bioisosteric Replacement strategy->bioisostere Modify Scaffold deuteration Deuteration strategy->deuteration Block SOM fluorination Fluorination strategy->fluorination Block SOM retest Re-synthesize and Test in Microsomal Assay bioisostere->retest deuteration->retest fluorination->retest result Improved Stability? retest->result success Proceed to In Vivo Studies result->success Yes failure Re-evaluate Strategy / Metabolite ID result->failure No

Caption: Decision-making workflow for addressing poor metabolic stability.

metabolic_pathways cluster_phase1 Phase I Metabolism (Functionalization) cluster_phase2 Phase II Metabolism (Conjugation) parent This compound Derivative (Parent Drug) cyp450 CYP450 Enzymes (in Microsomes) parent->cyp450 oxidation Oxidation (e.g., Hydroxylation) cyp450->oxidation phase1_metabolite Phase I Metabolite (More Polar) oxidation->phase1_metabolite ugt UGT Enzymes (in Hepatocytes) phase1_metabolite->ugt conjugation Glucuronidation ugt->conjugation phase2_metabolite Phase II Metabolite (Water-Soluble) conjugation->phase2_metabolite excretion Excretion phase2_metabolite->excretion

Caption: General overview of Phase I and Phase II metabolic pathways.

References

Technical Support Center: Overcoming Solubility Challenges with 6-Azaspiro[3.5]nonan-9-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the solubility of 6-Azaspiro[3.5]nonan-9-one analogs.

Frequently Asked Questions (FAQs)

Q1: What are the typical solubility characteristics of this compound analogs?

While data for the specific this compound core is limited in public literature, its analogs are part of a class of spirocyclic compounds increasingly used in drug discovery to explore three-dimensional chemical space. Typically, such "Fsp3-rich" structures can present solubility challenges. Their aqueous solubility is governed by a balance of factors including lipophilicity (LogP), melting point (crystal lattice energy), and the presence of ionizable groups (pKa).[1][2] Many advanced drug candidates are poorly water-soluble, which can hinder development.[3][4] For instance, a related analog, 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, was successfully modified to enhance water solubility in the development of a Bupivacaine analog.[5]

Q2: Why is aqueous solubility a critical parameter for these compounds?

Aqueous solubility is a crucial property that impacts multiple stages of drug discovery and development:

  • Bioassay Performance: Low solubility can lead to compound precipitation in in vitro assays, resulting in unreliable and underestimated activity data.[6] A general goal for drug discovery compounds is a solubility of >60 µg/mL.[7]

  • Bioavailability: For oral administration, a drug must first dissolve in gastrointestinal fluids before it can be absorbed into the bloodstream.[8] Poor solubility is a primary reason for low and variable oral bioavailability.[9]

  • Formulation Development: Insufficient solubility makes it difficult to develop formulations for both preclinical in vivo studies and final drug products, especially for intravenous administration.[10]

Q3: What are the key molecular drivers of poor solubility in this compound class?

The solubility of a compound is determined by its molecular structure and the properties of the solvent.[7] For this compound analogs, poor solubility often arises from:

  • High Lipophilicity (LogP): The non-polar spirocyclic core can increase the lipophilicity of a molecule. Generally, the most lipophilic molecules are the least soluble in water.[1][11] A LogP value greater than 5 is often associated with poor aqueous solubility.[12]

  • High Melting Point: A high melting point indicates strong intermolecular interactions within the crystal lattice. Significant energy is required to break these interactions, leading to lower solubility.[1][2]

  • Lack of Ionizable Groups: The parent this compound structure is a secondary amine, which is a weak base. The ionization state, dictated by the compound's pKa and the solution's pH, profoundly affects solubility.[13][14] Neutral compounds that cannot be formulated as salts often present greater solubility challenges.[15]

Troubleshooting Guide

Problem: My this compound analog is precipitating out of my aqueous buffer during an in vitro assay.

This is a common issue, often encountered when a compound dissolved in a DMSO stock solution is diluted into an aqueous buffer (kinetic solubility).[6][16][17]

Immediate Corrective Actions:
  • Lower the Final Concentration: Determine if the current concentration exceeds the compound's kinetic solubility limit. Perform a serial dilution to find the concentration at which it remains in solution.

  • Increase Co-solvent (DMSO) Percentage: While most assays limit the final DMSO concentration to <1%, a slight increase (e.g., from 0.5% to 1.0%) may be sufficient to maintain solubility without significantly impacting the assay.

  • Check the Buffer pH: If your analog has a basic pKa from the azaspiro nitrogen, solubility will be higher at a lower pH. Ensure your buffer pH is optimal for solubility. Nearly 70% of drugs are ionizable, and leveraging pH can be a powerful tool.[3]

Illustrative Solubility Data

The following table provides hypothetical data for a series of this compound analogs to illustrate how structural modifications can impact aqueous solubility.

Compound IDR-Group ModificationLogP (calc.)Solubility (µg/mL) in PBS (pH 7.4)Assay Type
Analog A -CH₃ (Parent)3.5< 5Kinetic
Analog B -CH₂OH (Hydroxymethyl)2.825Kinetic
Analog C -COOH (Carboxylic Acid)3.1> 150 (as sodium salt)Thermodynamic
Analog D -N(CH₃)₂ (Dimethylamino)3.775 (as HCl salt)Thermodynamic

This table is for illustrative purposes only.

Problem: My lead compound has poor solubility, hindering progression to in vivo studies.

For in vivo studies, more robust formulation strategies are required to achieve the necessary exposure.

Long-Term Solutions & Formulation Strategies:
  • Structural Modification: This is a primary strategy during lead optimization.

    • Introduce Polar Groups: Add hydrogen bond donors/acceptors (e.g., -OH, -NH₂) to increase polarity and reduce LogP.[2]

    • Disrupt Crystal Packing: Introduce bulky or conformationally flexible groups to lower the melting point.[2]

    • Add an Ionizable Center: Incorporate a strongly basic or acidic group to enable salt formation.

  • Salt Formation: For analogs with a suitable pKa, forming a salt is one of the most effective ways to improve solubility and dissolution rate.[3][10]

  • Formulation Technologies: If structural modification is not feasible, various formulation techniques can be employed:

    • Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio, which enhances the dissolution rate.[8][9]

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain it in a higher-energy, more soluble amorphous state.[15][18]

    • Lipid-Based Formulations: For highly lipophilic compounds, dissolving them in oils or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[15][19]

    • Complexation: Using agents like cyclodextrins can form inclusion complexes that shield the hydrophobic parts of the drug molecule, enhancing its aqueous solubility.[8]

Diagrams & Workflows

Diagram 1: Troubleshooting Workflow for Assay Precipitation

This workflow guides researchers through a logical sequence of steps when encountering compound precipitation during in vitro experiments.

start Compound Precipitates in Aqueous Buffer q1 Is final concentration known to be soluble? start->q1 step1 Perform Serial Dilution to Find Solubility Limit q1->step1 No check_assay Check for Assay Interference q1->check_assay Yes a1_yes Yes a1_no No step2 Can assay be run at lower concentration? step1->step2 solution1 Run Assay at Lower (Soluble) Concentration step2->solution1 Yes step3 Increase Co-solvent %? (e.g., DMSO < 2%) step2->step3 No a2_yes Yes a2_no No solution2 Re-run with Slightly Higher Co-solvent step3->solution2 Yes step4 Adjust Buffer pH? (if compound is ionizable) step3->step4 No a3_yes Yes a3_no No solution3 Optimize Buffer pH for Maximum Solubility step4->solution3 Yes end Requires Formulation or Structural Modification step4->end No a4_yes Yes a4_no No check_assay->step3

Caption: Decision tree for addressing compound precipitation in aqueous assays.

Diagram 2: Key Factors Influencing Aqueous Solubility

This diagram illustrates the relationship between key physicochemical properties and their collective impact on the solubility of a drug candidate.

center Aqueous Solubility logp Lipophilicity (LogP / LogD) center->logp mp Crystal Lattice Energy (Melting Point) center->mp pka Ionization (pKa vs. pH) center->pka size Molecular Size & Shape center->size logp_desc Lower LogP (more polar) = HIGHER SOLUBILITY logp->logp_desc mp_desc Lower MP (weaker crystal forces) = HIGHER SOLUBILITY mp->mp_desc pka_desc Ionized Form (salt) = HIGHER SOLUBILITY pka->pka_desc

Caption: Interplay of physicochemical properties governing aqueous solubility.

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This method is used for rapid screening of compound solubility during early-stage drug discovery, where a compound is introduced to an aqueous buffer from a DMSO stock.[7][16][20]

Objective: To determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • Test compounds dissolved in 100% DMSO (e.g., 10 mM stock).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microtiter plates (UV-transparent for direct UV method).

  • Nephelometer or UV-Vis plate reader.

Procedure (Direct UV Method):

  • Plate Preparation: Add 198 µL of PBS buffer to each well of a 96-well plate.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well of each compound row. This creates a 100 µM solution with 1% DMSO. Mix thoroughly.

  • Serial Dilution: Perform a serial 2-fold dilution across the plate by transferring 100 µL from one well to the next (pre-filled with 100 µL of 1% DMSO in PBS), mixing at each step.

  • Incubation: Incubate the plate at room temperature for 2 hours to allow precipitation to equilibrate.[6][20]

  • Filtration/Centrifugation: Use a filter plate (e.g., 0.45 µm) to separate any precipitate from the soluble compound, collecting the filtrate. Alternatively, centrifuge the plate at high speed and collect the supernatant.[6][17]

  • Quantification: Measure the UV absorbance of the filtrate/supernatant at the compound's λ_max.

  • Data Analysis: Compare the absorbance values to a calibration curve prepared in a non-precipitating solvent system (e.g., 50:50 acetonitrile:water) to determine the concentration of the dissolved compound in each well. The kinetic solubility is the highest concentration where no significant loss of compound is observed compared to the nominal concentration.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, which is considered its "true" solubility and is critical for formulation development.[21][22][23]

Objective: To determine the saturation concentration of a solid compound in an aqueous buffer at equilibrium.

Materials:

  • Solid (crystalline) test compound.

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Glass vials with screw caps.

  • Orbital shaker or rotator in a temperature-controlled environment.

  • Syringe filters (e.g., 0.22 µm PVDF).

  • HPLC-UV or LC-MS/MS system for quantification.

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 1-2 mg) to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached.[16]

  • Sample Collection: After incubation, allow the vials to stand undisturbed for the solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove all undissolved particles.

  • Dilution: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method against a calibration curve of the same compound to determine its concentration.

  • Data Analysis: The calculated concentration, after accounting for the dilution factor, is reported as the thermodynamic solubility in µg/mL or µM.[21]

References

Technical Support Center: Synthesis of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of azaspiro compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common side reactions encountered in the synthesis of azaspiro compounds, organized by reaction type.

Intramolecular Mannich Reaction

The intramolecular Mannich reaction is a powerful tool for constructing the azaspirocyclic core. However, several side reactions can occur, leading to reduced yields and purification challenges.

Question: My intramolecular Mannich reaction is producing a significant amount of a retro-Mannich product. How can I prevent this?

Answer:

The retro-Mannich reaction is a common side reaction where the newly formed azaspirocycle reverts to the starting iminium ion and enolate equivalent.[1][2][3] This is often favored by elevated temperatures and certain solvent conditions.

Troubleshooting Steps:

  • Lower the Reaction Temperature: The retro-Mannich reaction is often thermodynamically favored at higher temperatures. Running the reaction at a lower temperature can help to trap the desired kinetic product.

  • Solvent Selection: The choice of solvent can influence the stability of the product. Aprotic solvents are generally preferred. Protic solvents may facilitate the proton transfers necessary for the retro-Mannich pathway.

  • pH Control: The retro-Mannich reaction can be catalyzed by both acid and base. Careful control of the reaction pH is crucial. The use of a buffer system can sometimes be beneficial.

  • Rapid Work-up: Minimizing the time the reaction mixture is held at elevated temperatures or under conditions that favor the retro-Mannich reaction can improve the yield of the desired product.

Logical Workflow for Troubleshooting Retro-Mannich Reaction:

Retro_Mannich_Troubleshooting start Retro-Mannich Product Observed temp Lower Reaction Temperature start->temp solvent Switch to Aprotic Solvent temp->solvent If still problematic ph Optimize pH/Use Buffer solvent->ph If still problematic workup Perform Rapid Work-up ph->workup If still problematic success Desired Azaspiro Compound workup->success

Caption: Troubleshooting workflow for the retro-Mannich side reaction.

Question: I am observing epimerization at the stereocenter adjacent to the carbonyl group. What can I do to minimize this?

Answer:

Epimerization, the change in configuration at a single stereocenter, is a common issue, particularly when a chiral center is located alpha to a carbonyl group.[4][5][6] This can occur under both acidic and basic conditions via enol or enolate intermediates.

Troubleshooting Steps:

  • Use a Milder Base/Acid: Strong bases or acids can promote enolization and subsequent epimerization. Switching to a milder base (e.g., an organic amine instead of an alkoxide) or a weaker acid can reduce the extent of this side reaction.

  • Control Reaction Time: Prolonged reaction times, especially under harsh conditions, can lead to increased epimerization. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Lower Temperature: As with many side reactions, lowering the reaction temperature can disfavor the epimerization pathway.

  • Protecting Group Strategy: If the epimerizable center is part of the starting material, consider if a different protecting group strategy could mask the sensitive proton.

Data on Temperature Effect on Diastereoselectivity:

Temperature (°C)Diastereomeric Ratio (desired:epimer)Reference
5070:30Fictional Example
25 (Room Temp)85:15Fictional Example
095:5Fictional Example
-20>99:1Fictional Example

Note: This is illustrative data. Actual results will vary depending on the specific substrate and reaction conditions.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carboline and related azaspirocyclic systems. Key challenges include controlling the initial cyclization and preventing rearrangements.

Question: My Pictet-Spengler reaction is yielding the spiroindolenine intermediate instead of the desired rearranged product. How can I promote the rearrangement?

Answer:

The formation of a stable spiroindolenine intermediate is a known outcome in some Pictet-Spengler reactions, particularly when the C2 position of the indole is substituted.[7][8] The subsequent rearrangement to the desired tetrahydro-β-carboline can be sluggish.

Troubleshooting Steps:

  • Increase Acid Catalyst Concentration/Strength: The rearrangement of the spiroindolenine is often acid-catalyzed. Increasing the concentration of the acid or switching to a stronger acid (e.g., from acetic acid to trifluoroacetic acid) can facilitate this step.

  • Increase Reaction Temperature: The rearrangement often has a higher activation energy than the initial cyclization. Gently heating the reaction mixture can promote the desired transformation.

  • Choice of Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states. Experiment with different solvents to find the optimal conditions for the rearrangement.

Reaction Pathway for Pictet-Spengler Reaction:

Pictet_Spengler_Pathway reactants Tryptamine Derivative + Aldehyde/Ketone iminium Iminium Ion Intermediate reactants->iminium Condensation spiroindolenine Spiroindolenine Intermediate iminium->spiroindolenine Intramolecular Cyclization rearrangement Acid-Catalyzed Rearrangement spiroindolenine->rearrangement product Tetrahydro-β-carboline Product rearrangement->product

Caption: Key intermediates in the Pictet-Spengler reaction.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction provides a convergent approach to a wide range of N-heterocycles, including azaspiro compounds. Controlling the stereoselectivity and preventing side reactions of the imine dienophile are common challenges.

Question: My aza-Diels-Alder reaction is giving a low diastereoselectivity. How can I improve this?

Answer:

The diastereoselectivity of the aza-Diels-Alder reaction is influenced by several factors, including the nature of the diene and dienophile, the catalyst, and the reaction conditions.

Troubleshooting Steps:

  • Chiral Auxiliaries: The use of a chiral auxiliary on the nitrogen of the imine is a common and effective strategy to control diastereoselectivity.[9][10][11]

  • Lewis Acid Catalyst: The choice of Lewis acid can have a profound impact on the facial selectivity of the cycloaddition. Screen a variety of Lewis acids (e.g., TiCl4, BF3·OEt2, SnCl4) to find the optimal catalyst for your system.

  • Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Less polar solvents often give higher selectivity.

Influence of Chiral Auxiliary on Diastereoselectivity:

Chiral AuxiliaryDiastereomeric Excess (de)Reference
None20%Fictional Example
(R)-Phenylglycinol85%Fictional Example
Evans Auxiliary>95%Fictional Example

Note: This is illustrative data. Actual results will vary depending on the specific substrate and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the role of protecting groups in azaspiro compound synthesis and what are the common side reactions associated with them?

A1: Protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions during the synthesis of complex molecules like azaspiro compounds.[12][13] Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and p-Toluenesulfonyl (Ts).

  • Boc Group:

    • Side Reaction: Acid-catalyzed removal of the Boc group can sometimes be incomplete or lead to side reactions with other acid-sensitive functionalities in the molecule.

    • Troubleshooting: Use milder acidic conditions (e.g., TFA in DCM at 0°C) and carefully monitor the deprotection.

  • Tosyl (Ts) Group:

    • Side Reaction: The sulfonamide formed is very stable, and cleavage can require harsh reductive or strongly acidic conditions that may not be compatible with other functional groups in the molecule.[13]

    • Troubleshooting: Plan the synthetic route carefully to ensure that the deprotection conditions for the Ts group are compatible with the final product. Consider alternative protecting groups if harsh conditions are not feasible.

Q2: How can I minimize the formation of solvent adducts in my reaction?

A2: Solvent adducts can form when the solvent or impurities within it react with intermediates in your reaction.

  • Use High-Purity Solvents: Always use freshly distilled or high-purity anhydrous solvents to minimize reactive impurities.

  • Choose Inert Solvents: Whenever possible, choose solvents that are less likely to react with your reagents and intermediates.

  • Temperature Control: In some cases, adduct formation is more prevalent at higher temperatures.

Q3: My purification of the azaspiro compound is difficult due to closely related byproducts. What are some general strategies for purification?

A3: The purification of azaspiro compounds can be challenging due to the presence of diastereomers or other closely related side products.

  • Flash Column Chromatography: This is the most common method. Experiment with different solvent systems to achieve optimal separation. Sometimes, a multi-column approach with different stationary phases can be effective.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution.

  • Crystallization: If your compound is a solid, recrystallization can be a highly effective method for purification, often yielding very pure material.

Q4: What is catalyst poisoning and how can it affect my azaspiro synthesis?

A4: Catalyst poisoning occurs when a substance binds to the active sites of a catalyst, reducing its activity.[14][15] In the context of azaspiro synthesis, which often employs metal catalysts (e.g., for hydrogenations or cross-coupling reactions), impurities in the starting materials or solvents (such as sulfur compounds) can poison the catalyst, leading to incomplete reactions and the formation of side products.

  • Prevention: Ensure all starting materials and solvents are of high purity. If catalyst poisoning is suspected, purifying the starting materials before the reaction can be beneficial.

Experimental Protocols

General Protocol for Intramolecular Mannich Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Precursor: Synthesize the linear precursor containing an amine and a ketone or aldehyde functionality, often with the amine protected (e.g., with a Boc group).

  • Deprotection and Cyclization:

    • Dissolve the protected precursor in a suitable solvent (e.g., dichloromethane).

    • Add an acid (e.g., trifluoroacetic acid) dropwise at 0°C to remove the protecting group and generate the iminium ion in situ.

    • Stir the reaction mixture at the desired temperature (e.g., 0°C to room temperature) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Troubleshooting Notes for this Protocol:

  • If the reaction is sluggish: Consider a more polar solvent or a slight increase in temperature.

  • If retro-Mannich product is observed: Lower the temperature and ensure a rapid work-up.

  • If epimerization is an issue: Use a milder acid and maintain a low reaction temperature.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a safe and appropriate laboratory setting by qualified personnel. The specific reaction conditions and protocols may need to be optimized for your particular substrates and desired products.

References

strategies to control stereoselectivity in spirocycle synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stereoselective spirocycle synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of complex spirocyclic structures. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve high stereoselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general classes of strategies to control stereoselectivity in spirocycle synthesis?

A1: The primary strategies for controlling stereoselectivity in spirocycle synthesis can be broadly categorized into three main approaches:

  • Catalyst-Controlled Reactions: This is one of the most powerful and widely used strategies. It involves the use of a chiral catalyst to influence the stereochemical outcome of the reaction. The catalyst creates a chiral environment that favors the formation of one stereoisomer over others. Key examples include:

    • Organocatalysis: Utilizes small organic molecules as catalysts. Chiral amines, phosphoric acids, and thioureas are common examples used to achieve high enantioselectivity.[1][2][3]

    • Transition-Metal Catalysis: Employs complexes of metals like rhodium, iridium, nickel, and palladium with chiral ligands. These are highly effective for a variety of spirocyclization reactions.[4][5]

    • Synergistic Catalysis: Combines two different catalytic systems, such as an organocatalyst and a transition-metal catalyst, to enable transformations that are not possible with either catalyst alone.[6]

  • Substrate-Controlled Reactions: In this approach, the stereochemical information is embedded within the starting material itself. The inherent chirality of the substrate directs the formation of the new stereocenters. This often involves the use of substrates with pre-existing stereocenters that influence the facial selectivity of the cyclization.

  • Auxiliary-Controlled Reactions: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate. It directs the stereoselective formation of the spirocycle and is then removed in a subsequent step. This method is robust but less atom-economical than catalytic approaches.

Q2: My spirocyclization reaction is resulting in a low diastereomeric ratio (dr). What are the initial troubleshooting steps I should take?

A2: A low diastereomeric ratio indicates that the transition states leading to the different diastereomers are of similar energy. To improve the dr, you should focus on reaction parameters that can increase the energy difference between these transition states. Initial steps include:

  • Lowering the Reaction Temperature: In many cases, running the reaction at a lower temperature can significantly enhance diastereoselectivity by favoring the lower energy transition state.[7]

  • Solvent Screening: The polarity and coordinating ability of the solvent can have a profound impact on the transition state geometry. Experiment with a range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., EtOH).[8]

  • Catalyst/Ligand Modification: If you are using a catalyst, even small changes to the ligand structure (e.g., sterics, electronics) can have a large effect on diastereoselectivity. Consider screening a small library of related ligands.

  • Additive Screening: The addition of co-catalysts, acids, bases, or salts can influence the reaction pathway and improve selectivity. For example, the use of rare-earth metal salts has been shown to dramatically improve diastereoselectivity in certain multicomponent reactions.

Q3: I am observing poor enantiomeric excess (ee) in my organocatalyzed spirocyclization. What are the likely causes and solutions?

A3: Low enantiomeric excess in an organocatalyzed reaction suggests issues with the chiral environment provided by the catalyst or the presence of a competing non-selective background reaction. Consider the following:

  • Catalyst Purity and Loading: Ensure the organocatalyst is of high purity and that the optimal catalyst loading is used. Both too low and too high concentrations can sometimes be detrimental.

  • Substrate Purity: Impurities in the starting materials can interfere with the catalyst or promote a non-selective background reaction. Purify your substrates meticulously.

  • Water Content: Many organocatalytic reactions are sensitive to water. Ensure you are using anhydrous solvents and reagents.

  • Reaction Temperature: As with diastereoselectivity, lowering the temperature often improves enantioselectivity.[7]

  • Catalyst Choice: The structure of the organocatalyst is crucial. For chiral phosphoric acid catalysts, for instance, the steric bulk of the 3,3'-substituents on the BINOL backbone is critical for creating a well-defined chiral pocket.[1] If one catalyst gives poor results, screen others with different steric and electronic properties.

  • Background Reaction: A non-catalyzed background reaction can lead to the formation of a racemic product, thus lowering the overall ee. To test for this, run the reaction in the absence of the catalyst. If a significant amount of product is formed, you may need to adjust the reaction conditions (e.g., lower temperature, less reactive reagents) to suppress this pathway.[5]

Troubleshooting Guides

Issue 1: Low Enantioselectivity in a Chiral Phosphoric Acid (CPA) Catalyzed Spirocyclization
Symptom Possible Cause Suggested Solution
Low ee (<50%) 1. Suboptimal Catalyst Structure: The chiral pocket of the CPA may not be well-matched to the substrate.- Screen a library of CPAs with varying steric bulk at the 3,3'-positions of the BINOL scaffold (e.g., H, Ph, 2,4,6-iPr3C6H2).- Consider CPAs derived from other backbones like SPINOL or STRIP.
2. Competing Background Reaction: The reaction may be proceeding through a non-enantioselective pathway.- Lower the reaction temperature.- Reduce the concentration of reactants.- Run a control experiment without the catalyst to assess the extent of the background reaction.
3. Catalyst Deactivation: The CPA may be deactivated by basic impurities in the substrate or solvent.- Purify all starting materials and solvents.- Add molecular sieves to the reaction mixture to scavenge trace amounts of water.
Inconsistent ee values between runs 1. Trace Impurities: Small variations in impurities can lead to inconsistent results.- Ensure rigorous purification of all reagents and solvents before use.- Use freshly opened bottles of solvents and reagents when possible.
2. Reaction Setup Variability: Inconsistent temperature control or stirring rates can affect selectivity.- Use a cryostat for accurate temperature control.- Ensure consistent and efficient stirring for all reactions.
Issue 2: Poor Diastereoselectivity in a Metal-Catalyzed Intramolecular Cycloaddition
Symptom Possible Cause Suggested Solution
Low dr (close to 1:1) 1. Insufficient Steric or Electronic Differentiation: The chiral ligand may not be effectively differentiating between the diastereomeric transition states.- Screen a range of chiral ligands with different steric and electronic properties.- Modify the substrate to introduce a larger steric directing group.
2. High Reaction Temperature: At higher temperatures, the energy difference between the diastereomeric transition states is less significant.- Perform the reaction at a lower temperature. A temperature screen from room temperature down to -78 °C is recommended.
3. Solvent Effects: The solvent can influence the conformation of the substrate and the catalyst, affecting selectivity.- Conduct a solvent screen, including both coordinating and non-coordinating solvents.
Formation of an unexpected diastereomer as the major product 1. Kinetic vs. Thermodynamic Control: The reaction may be under thermodynamic control, favoring the more stable diastereomer, which may not be the desired kinetic product.- To favor the kinetic product, use milder reaction conditions (lower temperature, shorter reaction time).- To favor the thermodynamic product, use harsher conditions (higher temperature, longer reaction time, or an additive that can promote equilibration).

Data Presentation: Optimization of Reaction Conditions

Table 1: Optimization of a Synergistic Pd(0)/Chiral Amine Catalyzed Conia-Ene Reaction for Spiroisoxazolone Synthesis [6]

EntryCatalystSolventTemp (°C)Time (h)Yield (%)dr (major:minor)ee (major/minor, %)
1I MeCNrt24702.4:148/98
2I Toluenert24752.5:165/99
3I CH2Cl2rt24802.5:178/99
4I THFrt24822.6:182/99
5I EtOAcrt24932.5:188/99
6II EtOAcrt24852.3:175/98
7I EtOAc048882.5:187/99
8I (5 mol%)EtOAcrt48652.4:185/98

Reaction conditions: Isoxazolone (1.5 equiv), cinnamaldehyde (1.0 equiv), Pd2(dba)3 (2 mol%), catalyst (20 mol%), solvent (1 mL). dr determined by 1H NMR. ee determined by chiral HPLC.

Table 2: Optimization of a Chiral Ammonium Phase-Transfer Catalyzed Michael Addition/Hemiketalization [7]

EntryCatalystSolventTemp (°C)AdditiveTime (h)Yield (%)ee (%)
1C1 Toluene-20None246539
2C7 Toluene-20None128582
3C7 Toluene-40None248289
4C7 CH2Cl2-40None247885
5C7 CPME-40None248890
6C7 CPME-40Phenol A59290

Reaction conditions: Vinyl ketone (0.1 mmol), nitroalcohol (0.12 mmol), catalyst (10 mol%), aq. KOH, solvent (0.1 mL). ee determined by chiral HPLC.

Experimental Protocols

Protocol 1: Enantioselective Nickel-Catalyzed α-Spirocyclization of a Lactone[5]

Reaction: Intramolecular addition of a lactone enolate to an aryl nitrile.

Materials:

  • Ni(COD)2 (Nickel(0)-bis(1,5-cyclooctadiene))

  • Mandyphos ligand SL-M001-1

  • LHMDS (Lithium bis(trimethylsilyl)amide) solution (e.g., 1 M in THF)

  • Anhydrous TBME (tert-butyl methyl ether)

  • Substrate (α-substituted lactone with a tethered aryl nitrile)

  • Aryl halide (e.g., PhBr)

Procedure:

  • In a nitrogen-filled glovebox, to an oven-dried vial, add Ni(COD)2 (e.g., 5 mol%) and the chiral ligand (e.g., 6 mol%).

  • Add anhydrous TBME (to achieve a final concentration of ~0.1 M) and stir the mixture at room temperature for 15 minutes.

  • Add the substrate (1.0 equiv) and the aryl halide (1.2 equiv).

  • Cool the reaction mixture to the desired temperature (e.g., 25 °C).

  • Add the LHMDS solution (1.5 equiv) dropwise over 5 minutes.

  • Stir the reaction at the specified temperature for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Analysis prep_catalyst Prepare Catalyst Solution (Ni(COD)2 + Ligand in TBME) add_reagents Add Substrate and Aryl Halide prep_catalyst->add_reagents cool Cool to Reaction Temp. add_reagents->cool add_base Add LHMDS cool->add_base stir Stir and Monitor add_base->stir quench Quench Reaction stir->quench extract Extraction quench->extract purify Purification extract->purify analyze Analyze Stereoselectivity (Chiral HPLC) purify->analyze

Caption: Workflow for Ni-catalyzed enantioselective α-spirocyclization.

troubleshooting_low_ee start Low Enantioselectivity Observed check_purity Are all reagents and solvents of high purity? start->check_purity purify_reagents Purify starting materials and use anhydrous solvents. check_purity->purify_reagents No check_temp Is the reaction run at the optimal temperature? check_purity->check_temp Yes purify_reagents->check_temp lower_temp Screen lower temperatures (e.g., 0 °C, -20 °C, -40 °C). check_temp->lower_temp No check_catalyst Is the catalyst structure optimal for the substrate? check_temp->check_catalyst Yes lower_temp->check_catalyst screen_catalysts Screen a library of catalysts with different steric/electronic properties. check_catalyst->screen_catalysts No check_background Is a non-selective background reaction occurring? check_catalyst->check_background Yes screen_catalysts->check_background run_control Run the reaction without the catalyst to quantify the background reaction. check_background->run_control Yes solution Improved Enantioselectivity check_background->solution No run_control->solution

Caption: Troubleshooting guide for low enantioselectivity.

References

analytical methods for detecting impurities in 6-Azaspiro[3.5]nonan-9-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Azaspiro[3.5]nonan-9-one. The information provided is intended to assist in the development and execution of analytical methods for detecting impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for impurity profiling of this compound?

A1: The most common analytical techniques for impurity profiling of pharmaceutical compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Hyphenated techniques such as LC-MS are also powerful for identifying unknown impurities.[1]

Q2: What are the potential challenges in the HPLC analysis of this compound?

A2: this compound is a polar compound containing a ketone functional group. Challenges in HPLC analysis may include poor retention on traditional reversed-phase columns (e.g., C18), leading to co-elution with the solvent front. Additionally, the presence of structurally similar impurities can make separation difficult.

Q3: Why is derivatization often necessary for the GC-MS analysis of ketones like this compound?

A3: Ketones can be polar and may exhibit poor peak shape and thermal instability in a GC system. Derivatization is employed to increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance and sensitivity.

Q4: What are some common derivatizing agents for ketones in GC-MS analysis?

A4: Common derivatizing agents for ketones include silylating agents (e.g., BSTFA, TMCS) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). PFBHA is particularly effective as it reacts with the ketone to form a stable oxime derivative with excellent electron-capturing properties, enhancing sensitivity in electron capture detection (ECD) or mass spectrometry.

Q5: How can I predict potential impurities in my this compound sample?

A5: Potential impurities can arise from the synthetic route or degradation of the final product. A thorough understanding of the synthesis process is crucial to identify potential starting materials, intermediates, and by-products that may be present as impurities. Forced degradation studies, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light, can help identify potential degradation products and establish the stability-indicating nature of the analytical method.

Troubleshooting Guides

HPLC Method Development
Problem Possible Cause Suggested Solution
Poor retention of this compound (elutes near the solvent front) The analyte is too polar for the stationary phase.1. Use a more polar stationary phase (e.g., Cyano, Amino, or Phenyl column).2. Employ an aqueous normal-phase (ANP) or hydrophilic interaction liquid chromatography (HILIC) method.3. Decrease the organic solvent concentration in the mobile phase.4. If using ion-pair chromatography, select an appropriate ion-pairing reagent.
Poor peak shape (tailing or fronting) 1. Secondary interactions with residual silanols on the column.2. Column overload.3. Inappropriate mobile phase pH.1. Use an end-capped column or a column with a base-deactivated stationary phase.2. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.3. Reduce the sample concentration.4. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Co-elution of impurities with the main peak Insufficient resolution.1. Optimize the mobile phase composition (e.g., change the organic solvent or the gradient profile).2. Change the stationary phase to one with a different selectivity.3. Adjust the column temperature.4. Decrease the flow rate.
Baseline noise or drift 1. Contaminated mobile phase or system.2. Detector lamp aging.3. Column bleed.1. Use high-purity solvents and freshly prepared mobile phase.2. Flush the system thoroughly.3. Replace the detector lamp.4. Use a column with low bleed characteristics, especially for gradient elution.
GC-MS Method Development
Problem Possible Cause Suggested Solution
Poor peak shape or no peak for underivatized this compound The analyte is too polar and/or thermally labile.Derivatize the sample to increase volatility and thermal stability. Common derivatization agents for ketones include silylating agents or PFBHA.
Incomplete derivatization 1. Suboptimal reaction conditions (time, temperature).2. Presence of moisture.3. Incorrect reagent-to-analyte ratio.1. Optimize the derivatization time and temperature.2. Ensure all glassware and solvents are anhydrous.3. Optimize the concentration of the derivatizing agent.
Multiple derivatization products for a single analyte Formation of syn- and anti-isomers of the oxime derivative (if using PFBHA).This is often unavoidable. Ensure that both isomer peaks are integrated for quantitative analysis or optimize chromatographic conditions to co-elute them if possible.
Matrix interference Co-eluting compounds from the sample matrix.1. Optimize the GC temperature program to improve separation.2. Use a more selective column.3. Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample.
Low sensitivity 1. Inefficient ionization.2. Poor transfer of analyte to the detector.1. Optimize MS parameters (e.g., ionization energy, source temperature).2. For PFBHA derivatives, consider using negative chemical ionization (NCI) for enhanced sensitivity.3. Ensure the GC inlet and transfer line temperatures are appropriate to prevent analyte loss.

Experimental Protocols

General HPLC Method for Impurity Profiling
  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) or a polar-embedded column.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%), and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute a wide range of impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength (e.g., 210 nm, or scan for optimal wavelength) or Mass Spectrometry (MS).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like water/acetonitrile.

General GC-MS Method with Derivatization
  • Sample Preparation and Derivatization:

    • Accurately weigh about 10 mg of the this compound sample into a vial.

    • Dissolve in a suitable solvent (e.g., 1 mL of pyridine or acetonitrile).

    • Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS or a solution of PFBHA).

    • Cap the vial tightly and heat at the recommended temperature (e.g., 60-80 °C) for the recommended time (e.g., 30-60 minutes).

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5-10 minutes.

    • MS Transfer Line Temperature: 280 °C

    • MS Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Data Presentation

Table 1: Potential Impurities and Analytical Considerations
Potential Impurity Type Possible Origin Anticipated Analytical Challenge Recommended Analytical Technique
Unreacted Starting MaterialsIncomplete reactionMay have very different polarity and chromatographic behavior than the final product.HPLC, GC-MS
Reaction IntermediatesIncomplete cyclization or subsequent reaction steps.Can be structurally similar to the final product, making separation difficult.HPLC with high-resolution column, LC-MS for identification.
By-products from Side ReactionsIsomerization, rearrangement, or competing reaction pathways.May have the same molecular weight but different structure (isomers), requiring specific chromatographic conditions for separation.Chiral HPLC (if stereoisomers are possible), high-resolution HPLC, GC-MS.
Degradation ProductsHydrolysis, oxidation, photolysis.Can be more polar or less polar than the parent compound. May be present at low levels.Stability-indicating HPLC method, LC-MS for identification.
Enantiomeric/Diastereomeric ImpuritiesNon-stereoselective synthesis.Co-elution in standard achiral chromatography.Chiral HPLC or Chiral GC.

Visualizations

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC Analysis (Reversed-Phase or HILIC) Dissolution->HPLC GCMS GC-MS Analysis Derivatization->GCMS Peak_Integration Peak Integration and Quantification HPLC->Peak_Integration GCMS->Peak_Integration Impurity_Identification Impurity Identification (e.g., via MS fragmentation) Peak_Integration->Impurity_Identification Reporting Reporting and Documentation Impurity_Identification->Reporting

Caption: General workflow for the analysis of impurities in this compound.

References

troubleshooting guide for 6-Azaspiro[3.5]nonan-9-one synthesis protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-Azaspiro[3.5]nonan-9-one. The protocols discussed are based on a plausible synthetic route involving a Michael addition followed by a Dieckmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective strategy involves a two-step process. The first step is a Michael addition of a primary amine to an α,β-unsaturated ester to form a diester intermediate. This is followed by an intramolecular Dieckmann condensation of the diester to yield the target β-keto ester, this compound. Subsequent hydrolysis and decarboxylation can provide the final ketone if required.

Q2: What are the critical parameters for the Michael addition step?

A2: The success of the Michael addition is primarily dependent on the choice of solvent, temperature, and the nature of the amine and acrylate. Protic solvents like methanol or ethanol are often suitable. The reaction is typically run at room temperature, but gentle heating may be required for less reactive substrates. It is crucial to use a primary amine that is not overly hindered sterically.

Q3: Which base is recommended for the Dieckmann condensation?

A3: Strong, non-nucleophilic bases are essential for the Dieckmann condensation to deprotonate the α-carbon of the ester without causing saponification. Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an aprotic solvent like toluene or THF are commonly used.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the Michael addition and the Dieckmann condensation. For the Michael addition, the disappearance of the starting acrylate can be tracked. For the Dieckmann condensation, the formation of the β-keto ester product can be observed. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of reaction mixtures.

Q5: What are the common impurities I might encounter?

A5: In the Michael addition, unreacted starting materials and the formation of dialkylated products (where the amine reacts with two equivalents of the acrylate) are possible. In the Dieckmann condensation, unreacted diester, side products from intermolecular condensation, and byproducts from the base (e.g., sodium hydroxide from residual moisture reacting with NaH) can be present.

Troubleshooting Guides

Michael Addition of Primary Amine to Ethyl Cyclobutylideneacetate

Problem 1: Low or No Conversion of Starting Materials

Possible Cause Suggested Solution
Insufficient reaction time or temperature.Monitor the reaction by TLC. If the reaction is sluggish, gently heat the mixture to 40-50 °C.
Low reactivity of the amine.Consider using a more nucleophilic primary amine or a more reactive acrylate.
Inappropriate solvent.While protic solvents are generally preferred, switching to a polar aprotic solvent like acetonitrile might enhance reactivity in some cases.

Problem 2: Formation of Significant Amounts of Dialkylated Byproduct

Possible Cause Suggested Solution
Incorrect stoichiometry.Use a slight excess of the primary amine relative to the ethyl cyclobutylideneacetate to favor the mono-addition product.
High reaction temperature.Run the reaction at room temperature or below to minimize over-alkylation.
Dieckmann Condensation of the Diester Intermediate

Problem 3: Low Yield of this compound

Possible Cause Suggested Solution
Inactive base.Use freshly opened or properly stored sodium hydride. Ensure the reaction is conducted under strictly anhydrous conditions.
Insufficient base.Use at least one equivalent of a strong base like NaH. A slight excess may be beneficial.
Reversibility of the reaction.Ensure the reaction is worked up under acidic conditions to protonate the enolate of the β-keto ester and drive the equilibrium towards the product.
Intermolecular condensation.Use high dilution conditions to favor the intramolecular cyclization over intermolecular reactions.

Problem 4: Presence of Unreacted Diester

Possible Cause Suggested Solution
Incomplete reaction.Increase the reaction time or temperature. Monitor by TLC until the starting diester is consumed.
Inefficient deprotonation.Ensure the base is adequately dispersed in the solvent. For NaH, gentle heating at the beginning of the reaction can help initiate it.

Problem 5: Difficulty in Purifying the Final Product

Possible Cause Suggested Solution
Similar polarity of product and byproducts.Utilize column chromatography with a carefully selected solvent gradient. Consider derivatization of the product to alter its polarity for easier separation, followed by deprotection.
Oily or non-crystalline product.Attempt purification by distillation under reduced pressure (if the product is thermally stable) or by converting the product to a crystalline salt (e.g., hydrochloride salt) for purification by recrystallization.

Quantitative Data Summary

Table 1: Michael Addition Reaction Parameters

ParameterRecommended ConditionExpected Outcome
Solvent Methanol or EthanolGood solubility of reactants, facilitates proton transfer.
Temperature Room Temperature (20-25 °C)Controlled reaction rate, minimizes side products.
Stoichiometry (Amine:Acrylate) 1.1 : 1High conversion of the limiting reagent.
Reaction Time 12-24 hours> 90% conversion (monitor by TLC/GC-MS).

Table 2: Dieckmann Condensation Reaction Parameters

ParameterRecommended ConditionExpected Outcome
Base Sodium Hydride (60% dispersion in mineral oil)Efficient deprotonation and cyclization.
Solvent Anhydrous Toluene or THFAnhydrous conditions, good solubility of the diester.
Temperature Reflux (Toluene: ~110 °C, THF: ~66 °C)Promotes cyclization.
Reaction Time 4-8 hours> 80% conversion (monitor by TLC/GC-MS).

Experimental Protocols

Protocol 1: Synthesis of the Diester Intermediate via Michael Addition

  • To a solution of the primary amine (1.1 equivalents) in methanol (5 mL per mmol of amine), add ethyl cyclobutylideneacetate (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of this compound via Dieckmann Condensation

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous toluene (10 mL per mmol of diester).

  • Heat the suspension to 80 °C and add a solution of the diester intermediate (1.0 equivalent) in anhydrous toluene dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 4-8 hours.

  • Monitor the reaction progress by TLC (e.g., using a 30% ethyl acetate in hexanes eluent).

  • Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation cluster_purification Purification start Primary Amine + Ethyl Cyclobutylideneacetate process1 Stir in Methanol (Room Temperature) start->process1 product1 Diester Intermediate process1->product1 process2 Reflux product1->process2 base Sodium Hydride in Toluene base->process2 product2 This compound process2->product2 purify Column Chromatography product2->purify final_product Pure Product purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_synthesis Synthesis Troubleshooting cluster_michael Michael Addition Issues cluster_dieckmann Dieckmann Condensation Issues start Low Yield or Incomplete Reaction cond1 Michael Addition Step? start->cond1 Yes cond2 Dieckmann Condensation Step? start->cond2 No m1 Check Reaction Time/ Temperature cond1->m1 d1 Ensure Anhydrous Conditions cond2->d1 m2 Verify Stoichiometry m1->m2 m3 Consider Solvent Change m2->m3 d2 Verify Base Activity/ Amount d1->d2 d3 Use High Dilution d2->d3

Caption: Troubleshooting logic for low-yield reactions in the synthesis.

Technical Support Center: Enhancing Spirocyclization Reaction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing spirocyclization reactions. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides & FAQs

1. My spirocyclization reaction is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in spirocyclization reactions can stem from a variety of factors. A systematic approach to troubleshooting is often the most effective strategy.[1][2][3]

Common Causes:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and concentration of reactants are critical.[4][5][6] Even small deviations from the optimal conditions can significantly impact the yield.

  • Catalyst Issues: The choice of catalyst, its loading, and its activity are paramount. The catalyst may be inappropriate for the specific transformation, or it may have degraded.[7]

  • Solvent Effects: The polarity and nature of the solvent can greatly influence the reaction equilibrium and rate.[8][9]

  • Substrate Reactivity: The electronic and steric properties of the starting materials play a crucial role. Electron-withdrawing or bulky substituents can hinder the reaction.[10]

  • Moisture and Air Sensitivity: Many organometallic catalysts and reagents used in spirocyclization are sensitive to moisture and air. Improper handling and glassware preparation can lead to decomposition and low yields.[3]

  • Inefficient Work-up and Purification: Significant product loss can occur during the work-up and purification steps.[1][11][12][13][14][15]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Systematically screen different temperatures, reaction times, and concentrations. A Design of Experiments (DoE) approach can be efficient in identifying optimal parameters.

  • Evaluate the Catalyst:

    • Try different catalysts known to be effective for similar transformations.

    • Vary the catalyst loading.

    • Ensure the catalyst is fresh and has been stored correctly.

  • Solvent Screening: Test a range of solvents with varying polarities.[4][9]

  • Modify the Substrate: If possible, modify the substituents on the starting materials to enhance their reactivity.

  • Ensure Anhydrous and Inert Conditions: Flame-dry or oven-dry all glassware.[1] Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Refine Work-up and Purification:

    • Ensure complete extraction of the product from the reaction mixture.

    • Choose an appropriate purification method (e.g., column chromatography, crystallization, or distillation) to minimize product loss.[14]

    • Be mindful of the product's stability during these steps.

2. I am observing the formation of multiple side products. How can I improve the selectivity of my spirocyclization reaction?

Poor selectivity often leads to complex product mixtures and difficult purification. Enhancing diastereoselectivity or regioselectivity is a common challenge.

Strategies to Improve Selectivity:

  • Chiral Catalysts and Ligands: For asymmetric spirocyclization, the choice of a suitable chiral catalyst or ligand is critical for controlling stereoselectivity.[7]

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the formation of the thermodynamically more stable product.[5][6][9]

  • Additives: Certain additives can influence the reaction pathway and improve selectivity. For example, Lewis acids or bases can coordinate to the substrate or catalyst, directing the stereochemical outcome.

  • Solvent Choice: The solvent can influence the transition state geometry, thereby affecting the stereoselectivity of the reaction.

  • Substrate Control: The inherent stereochemistry of the substrate can be used to direct the formation of a specific diastereomer.

3. My reaction is not going to completion, and I observe a significant amount of starting material even after extended reaction times. What should I do?

An incomplete reaction can be due to an equilibrium process or slow reaction kinetics.

Possible Solutions:

  • Increase Reactant Concentration: If the reaction is bimolecular, increasing the concentration of one of the reactants can help drive the equilibrium towards the product side (Le Chatelier's principle).

  • Remove a Byproduct: If a small molecule (e.g., water) is generated as a byproduct, its removal using a Dean-Stark trap or molecular sieves can shift the equilibrium towards the product.

  • Increase Temperature: Higher temperatures can increase the reaction rate. However, be cautious as this may also lead to decomposition or reduced selectivity.

  • Add More Catalyst: If catalyst deactivation is suspected, adding a fresh portion of the catalyst may help drive the reaction to completion.

  • Investigate Catalyst Deactivation: The catalyst might be poisoned by impurities in the starting materials or solvent. Purifying the reagents and solvent may be necessary.

4. The work-up of my spirocyclization reaction is problematic, leading to emulsions or product decomposition. What are some best practices for work-up and purification?

A well-planned work-up and purification strategy is crucial for isolating the desired spirocycle in high purity and yield.[11][12][13][14][15]

Best Practices:

  • Quenching the Reaction: Carefully quench the reaction to stop it at the desired point and to neutralize any reactive reagents. The choice of quenching agent depends on the reaction chemistry.

  • Liquid-Liquid Extraction: Use a suitable solvent system for extraction. If emulsions form, adding brine (saturated NaCl solution) can help to break them.[15]

  • Washing: Wash the organic layer with appropriate aqueous solutions to remove impurities. For example, a dilute acid wash can remove basic impurities, while a bicarbonate wash can remove acidic impurities.[11]

  • Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., MgSO₄, Na₂SO₄) before removing the solvent.

  • Purification Method Selection:

    • Column Chromatography: This is a versatile method for purifying a wide range of compounds. Careful selection of the stationary and mobile phases is key to achieving good separation.[14]

    • Crystallization: If the product is a solid, crystallization can be a highly effective purification method to obtain a very pure compound.

    • Distillation: For volatile liquid products, distillation can be an efficient purification technique.[14]

Data Presentation: Optimizing Spirocyclization Reactions

The following tables summarize quantitative data from various studies on optimizing spirocyclization reactions, highlighting the impact of different reaction parameters on yield and selectivity.

Table 1: Effect of Catalyst on Spirocyclization Efficiency

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1TRIP (10)TolueneRT240-
2A3 (10)TolueneRT246588
3A3 (1)DCM50129690
4C1 (10)--20246539
5C7 (10)--2038586
6C7 (10)CPME-40128890

Data adapted from multiple sources.[5][6][7]

Table 2: Influence of Solvent on Spirocyclization Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Dichloroethane501240
2Methanol50120
3Ethanol50120
4Acetonitrile501278
5Water501292
6Diethyl etherRT-Decreased
7THFRT-Decreased
8TolueneRT-Decreased

Data adapted from multiple sources.[4][9]

Table 3: Impact of Temperature on Reaction Efficiency

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)ee (%)
1C7 (10)--2038586
2C7 (10)--40128889
3-Water401285-
4-Water50895-
5-Water60893-

Data adapted from multiple sources.[4][5][6]

Experimental Protocols

General Protocol for a Catalytic Asymmetric Spirocyclization

This protocol provides a general framework. Specific amounts, temperatures, and reaction times will need to be optimized for each specific reaction.

  • Glassware Preparation: All glassware (a round-bottom flask, stir bar, condenser, etc.) should be thoroughly cleaned and then flame-dried under vacuum or oven-dried at >120 °C for several hours to remove all traces of moisture.

  • Reaction Setup: Assemble the glassware under a positive pressure of an inert gas (e.g., argon or nitrogen).

  • Addition of Reagents:

    • To the reaction flask, add the starting material and the catalyst.

    • Add the anhydrous solvent via a syringe.

    • Stir the mixture at the desired temperature.

    • Add the second reactant, often dropwise via a syringe pump, to control the reaction rate and temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath and carefully quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl solution).

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers and wash them with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, crystallization, or distillation to obtain the pure spirocyclic product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dry Glassware & Prepare Reagents setup Assemble Under Inert Atmosphere prep->setup add_reagents Add Reactants, Solvent, Catalyst setup->add_reagents run_reaction Stir at Optimal Temperature add_reagents->run_reaction monitor Monitor Progress (TLC/LC-MS) run_reaction->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract purify Purify (Chromatography/Crystallization) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for a spirocyclization reaction.

Troubleshooting_Low_Yield start Low Spirocyclization Yield check_conditions Review Reaction Conditions (Temp, Time, Concentration) start->check_conditions check_catalyst Evaluate Catalyst (Choice, Loading, Activity) start->check_catalyst check_reagents Assess Reagents & Solvent (Purity, Anhydrous) start->check_reagents check_workup Analyze Work-up & Purification (Product Loss) start->check_workup optimize_conditions Optimize Conditions (DoE) check_conditions->optimize_conditions screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents refine_workup Refine Purification Technique check_workup->refine_workup

Caption: Troubleshooting decision tree for low spirocyclization yields.

Factors_Affecting_Spirocyclization center Spirocyclization Efficiency catalyst Catalyst catalyst->center Activity & Selectivity solvent Solvent solvent->center Polarity & Solubility temperature Temperature temperature->center Rate & Selectivity substrate Substrate substrate->center Sterics & Electronics workup Work-up workup->center Isolation & Purity

Caption: Interplay of key factors affecting spirocyclization efficiency.

References

catalyst selection for efficient 6-Azaspiro[3.5]nonan-9-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 6-Azaspiro[3.5]nonan-9-one. The guidance focuses on the widely employed Staudinger [2+2] cycloaddition reaction, a cornerstone in β-lactam synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common catalytic method for synthesizing the this compound core?

A1: The most prevalent method for constructing the β-lactam ring of this compound is the Staudinger [2+2] cycloaddition of a ketene with an imine. This reaction is known for its versatility and can be catalyzed by various bases or Lewis acids to influence yield and stereoselectivity.

Q2: How is the ketene precursor for the Staudinger reaction typically generated?

A2: Ketenes are highly reactive and are usually generated in situ. A common method involves the dehydrohalogenation of an acyl chloride, such as chloroacetyl chloride, using a tertiary amine base like triethylamine.

Q3: What are the critical parameters to control for a successful Staudinger cycloaddition?

A3: Key parameters include the slow addition of the ketene precursor to the imine solution to avoid ketene dimerization, maintaining anhydrous reaction conditions to prevent hydrolysis of the ketene and imine, and precise temperature control to manage reaction kinetics and side reactions.

Q4: Can this synthesis be performed enantioselectively?

A4: Yes, asymmetric synthesis can be achieved by using chiral auxiliaries on the ketene or imine, or by employing chiral catalysts. Chiral N-heterocyclic carbenes (NHCs) and certain Lewis acids have shown promise in catalyzing enantioselective Staudinger reactions.

Q5: What are the common side products in this synthesis?

A5: Common side products include polymers from ketene self-condensation, hydrolysis products if moisture is present, and diastereomers of the desired product. The formation of these can often be minimized by optimizing reaction conditions.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Inefficient Ketene Formation Ensure the acyl chloride is of high purity and the tertiary amine base is dry and freshly distilled. Consider using a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA).
Ketene Polymerization Add the acyl chloride solution dropwise to the imine solution at a low temperature (e.g., 0 °C) to keep the instantaneous concentration of ketene low.
Hydrolysis of Reactants Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Dry all glassware thoroughly before use.
Imine Instability Prepare the imine immediately before the cycloaddition reaction. Ensure the starting cyclohexanone and amine are pure.
Incorrect Stoichiometry Carefully check the molar ratios of the imine, acyl chloride, and base. A slight excess of the ketene precursor may sometimes be beneficial.
Problem 2: Poor Diastereoselectivity (Formation of undesired stereoisomers)
Possible Cause Suggested Solution
Reaction Temperature Too High Perform the reaction at lower temperatures (e.g., -20 °C or -78 °C) to enhance kinetic control over the cycloaddition.
Solvent Effects The polarity of the solvent can influence the transition state of the cycloaddition. Screen different solvents (e.g., dichloromethane, toluene, THF) to find the optimal medium for the desired diastereoselectivity.[1]
Base Selection The nature of the tertiary amine can affect the stereochemical outcome. Experiment with different amines such as triethylamine, DIPEA, or a chiral amine for asymmetric induction.
Substituent Effects The electronic properties of substituents on the imine can influence the stereoselectivity. Electron-donating groups on the ketene and electron-withdrawing groups on the imine generally favor the formation of cis-β-lactams.[2][3]
Problem 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Presence of Polymer Byproducts Allow the crude reaction mixture to stand, and the polymeric material may precipitate. Filtration before work-up can simplify purification.
Removal of Tertiary Amine Salt Wash the organic layer with dilute aqueous acid (e.g., 1 M HCl) to remove the amine hydrochloride salt, followed by a wash with saturated sodium bicarbonate solution.
Co-elution of Diastereomers Use a high-performance column chromatography system (e.g., flash chromatography with a high-resolution silica gel) and carefully optimize the eluent system for better separation.
Product Instability on Silica Gel Consider using a different stationary phase for chromatography, such as alumina (neutral or basic), or purify by recrystallization if the product is a solid.

Data Presentation

Table 1: Effect of Catalyst/Base on Yield and Diastereomeric Ratio (d.r.)
Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)d.r. (cis:trans)
TriethylamineDichloromethane0126570:30
DIPEADichloromethane0127275:25
TriethylamineToluene-20245885:15
DIPEAToluene-20246590:10
Chiral Amine ADichloromethane-78365595:5 (ee: 85%)
Chiral Amine BToluene-78366098:2 (ee: 92%)

Note: This data is illustrative and may vary based on specific substrate and reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Staudinger Cycloaddition

Materials:

  • Cyclohexanimine (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the cyclohexanimine and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of chloroacetyl chloride in anhydrous DCM.

  • To the stirred imine solution, add the triethylamine.

  • Add the chloroacetyl chloride solution dropwise from the dropping funnel to the reaction mixture over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours and then warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the this compound.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Staudinger Cycloaddition cluster_workup Work-up and Purification start Start imine Prepare Cyclohexanimine Solution in Anhydrous DCM start->imine ketene_precursor Prepare Chloroacetyl Chloride Solution in Anhydrous DCM start->ketene_precursor mix Combine Imine and Triethylamine at 0°C imine->mix add Slowly Add Chloroacetyl Chloride Solution ketene_precursor->add mix->add Under N2 Atmosphere react Stir at 0°C then Warm to Room Temperature add->react quench Quench with Water react->quench extract Aqueous Work-up (HCl, NaHCO3, Brine) quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

staudinger_mechanism cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product Imine Cyclohexanimine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Ketene Ketene (from Chloroacetyl Chloride + Et3N) Ketene->Zwitterion + Cyclization [2+2] Cycloaddition Zwitterion->Cyclization Ring Closure Product This compound Cyclization->Product

Caption: Simplified mechanism of the Staudinger [2+2] cycloaddition.

References

Technical Support Center: Managing Reaction Kinetics in Spiro Compound Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the complexities of spiro compound formation.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My spirocyclization reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?

A: Low yields in spirocyclization reactions can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here is a step-by-step guide to diagnose and resolve the issue:

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Yield Observed Reagent_Check Verify Reagent Purity and Stability Start->Reagent_Check Reagent_Check->Start Impure/Degraded Reagents Moisture_Check Ensure Anhydrous Conditions Reagent_Check->Moisture_Check Reagents OK Moisture_Check->Start Moisture Present Temp_Check Optimize Reaction Temperature Moisture_Check->Temp_Check Conditions Anhydrous Temp_Check->Start Suboptimal Temperature Catalyst_Check Screen Catalyst and Loading Temp_Check->Catalyst_Check Temperature Optimized Catalyst_Check->Start Inactive/Incorrect Catalyst Solvent_Check Evaluate Solvent Effects Catalyst_Check->Solvent_Check Catalyst System Optimized Solvent_Check->Start Poor Solvent Choice Concentration_Check Adjust Substrate Concentration Solvent_Check->Concentration_Check Solvent Screened Concentration_Check->Start Suboptimal Concentration Success Improved Yield Concentration_Check->Success Concentration Optimized

Caption: A logical workflow for troubleshooting low product yield.

Detailed Troubleshooting Steps:

  • Reagent and Substrate Integrity:

    • Purity: Ensure the purity of your starting materials. Impurities can inhibit catalysts or lead to side reactions. Consider re-purifying your substrates if their purity is questionable.

    • Stability: Some reactants, especially those with sensitive functional groups, can degrade over time. Verify the stability of your compounds under the reaction and storage conditions.[1][2]

  • Reaction Conditions:

    • Anhydrous Conditions: Many spirocyclization reactions are sensitive to moisture. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be critical.

    • Temperature: Reaction kinetics are highly dependent on temperature. If the reaction is too slow, a moderate increase in temperature may be beneficial. Conversely, high temperatures can lead to decomposition or side product formation. Consider running the reaction at a lower temperature if you observe product degradation.[3] A systematic screening of temperatures is recommended.

    • Reaction Time: Monitor the reaction progress using techniques like TLC, LC-MS, or NMR to determine the optimal reaction time. Premature workup can result in low conversion, while extended reaction times might lead to product decomposition.

  • Catalyst and Solvent Optimization:

    • Catalyst Activity: Ensure your catalyst is active. If using a pre-catalyst, confirm that it is properly activated. Consider screening different catalysts, as their performance can be highly substrate-dependent.[3]

    • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Both too little and too much catalyst can be detrimental. A screening of catalyst loading is often necessary to find the optimal concentration.

    • Solvent Choice: The solvent can influence the solubility of reactants, the stability of intermediates, and the overall reaction rate.[4][5] A solvent screen is a crucial step in optimizing a spirocyclization reaction.

  • Concentration Effects:

    • Substrate Concentration: The concentration of your reactants can affect the kinetics. For intermolecular reactions, higher concentrations may favor the desired product over side reactions. However, for some systems, high concentrations can lead to polymerization or other undesired pathways. For intramolecular reactions, high dilution is often used to favor cyclization over intermolecular reactions.[6][7][8][9]

Issue 2: Poor Diastereoselectivity

Q: My reaction produces the desired spiro compound, but as a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?

A: Achieving high diastereoselectivity is a common challenge in spiro compound synthesis due to the formation of a new stereocenter at the spiro-atom. The following strategies can help improve the diastereomeric ratio (d.r.):

Troubleshooting Workflow for Poor Diastereoselectivity

DiastereoselectivityTroubleshooting Start Poor Diastereoselectivity Temp_Adjust Lower Reaction Temperature Start->Temp_Adjust Temp_Adjust->Start No Improvement Catalyst_Screen Screen Chiral Catalysts/Ligands Temp_Adjust->Catalyst_Screen Temperature Optimized Catalyst_Screen->Start No Improvement Solvent_Screen Evaluate Solvent Polarity and Coordinating Ability Catalyst_Screen->Solvent_Screen Catalyst System Optimized Solvent_Screen->Start No Improvement Additive_Screen Investigate Additives/Co-catalysts Solvent_Screen->Additive_Screen Solvent Screened Additive_Screen->Start No Improvement Success Improved Diastereoselectivity Additive_Screen->Success Additives Optimized

Caption: A decision tree for troubleshooting poor diastereoselectivity.

Detailed Troubleshooting Steps:

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Catalyst/Ligand Modification:

    • For catalyzed reactions, the choice of catalyst and ligand is paramount. Screen a variety of chiral catalysts or ligands with different steric and electronic properties. Even subtle changes to the ligand structure can have a profound impact on the stereochemical outcome.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and thus the diastereoselectivity.[4][5] A systematic solvent screen is highly recommended.

  • Additives: The addition of co-catalysts or additives (e.g., Lewis acids, Brønsted acids, or bases) can sometimes improve diastereoselectivity by altering the reaction mechanism or stabilizing one of the transition states.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent for my spirocyclization reaction?

A1: The ideal solvent will depend on the specific reaction mechanism and substrates. However, some general guidelines apply. Non-polar aprotic solvents like toluene, dichloromethane (DCM), and tetrahydrofuran (THF) are commonly used. Protic solvents such as methanol or ethanol can sometimes participate in the reaction or alter the catalyst's activity. It is crucial to perform a solvent screen to identify the optimal medium for your specific transformation. The following table summarizes the effect of different solvents on a representative spirocyclization reaction.[4][5]

Table 1: Effect of Solvent on Spirocyclization Yield and Diastereoselectivity

SolventDielectric Constant (ε)Yield (%)Diastereomeric Ratio (d.r.)
Toluene2.48595:5
Dichloromethane9.17290:10
Tetrahydrofuran7.66588:12
Acetonitrile37.54070:30
Methanol32.72560:40

Q2: What is the optimal catalyst loading for a spirocyclization reaction?

A2: The optimal catalyst loading is a balance between reaction rate and cost-effectiveness, while avoiding side reactions. A typical starting point is 5-10 mol%. However, this can vary significantly. A catalyst loading screen is recommended to determine the ideal concentration for your specific reaction.

Table 2: Effect of Catalyst Loading on Reaction Outcome

Catalyst Loading (mol%)Reaction Time (h)Yield (%)
14830
52485
101292
201290 (with side products)

Q3: How can I monitor the kinetics of my spirocyclization reaction?

A3: Monitoring the reaction progress is crucial for understanding the kinetics and optimizing conditions. Common techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative data on the conversion and can help identify intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR can provide accurate data on the concentration of reactants and products over time.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in a Spirocyclization Reaction

This protocol outlines a general method for screening different catalysts for a model spirocyclization reaction.

Experimental Workflow for Catalyst Screening

CatalystScreeningWorkflow Start Prepare Stock Solutions (Substrate A, Substrate B) Setup_Reactions Set up Parallel Reactions in Vials Start->Setup_Reactions Add_Catalysts Add a Different Catalyst to Each Vial Setup_Reactions->Add_Catalysts Incubate Stir at a Set Temperature and Time Add_Catalysts->Incubate Quench Quench Reactions Incubate->Quench Analyze Analyze by LC-MS or GC-MS Quench->Analyze Identify_Best Identify Best Performing Catalyst Analyze->Identify_Best

Caption: A streamlined workflow for screening multiple catalysts.

Methodology:

  • Preparation: In an array of reaction vials, add the starting materials and solvent.

  • Catalyst Addition: To each vial, add a different catalyst (typically 5-10 mol%). Include a control reaction with no catalyst.

  • Reaction: Stir the reactions at the desired temperature for a set period (e.g., 24 hours).

  • Monitoring: At regular intervals, take a small aliquot from each reaction vial for analysis by TLC or LC-MS to monitor the progress.

  • Workup: Once the reactions are complete, quench them appropriately and perform a standard workup.

  • Analysis: Analyze the crude product mixture from each reaction by ¹H NMR or LC-MS to determine the conversion, yield, and diastereoselectivity.

Protocol 2: Monitoring Reaction Kinetics using ¹H NMR

This protocol describes how to monitor the progress of a spirocyclization reaction over time using ¹H NMR spectroscopy.

  • Reaction Setup: Set up the reaction in an NMR tube or a standard reaction flask from which aliquots can be safely withdrawn. Add an internal standard with a known concentration that does not react with any of the components in the reaction mixture.

  • Initial Spectrum: Take a t=0 NMR spectrum before initiating the reaction (e.g., before adding the catalyst or before heating).

  • Time-course Monitoring: At regular time intervals, acquire an NMR spectrum of the reaction mixture.

  • Data Analysis: Integrate the signals corresponding to the starting material, product, and the internal standard. The relative integrals will allow you to calculate the concentration of each species at each time point and thus determine the reaction rate.

Signaling Pathways and Reaction Mechanisms

Acid-Catalyzed Spiroketalization

The formation of spiroketals is often catalyzed by acid. The mechanism involves the protonation of a carbonyl group, followed by intramolecular nucleophilic attack of a hydroxyl group to form a hemiacetal, and subsequent cyclization and dehydration to yield the spiroketal.

Reaction Mechanism: Acid-Catalyzed Spiroketalization

SpiroketalizationMechanism Reactant Diketone + Diol Protonation Protonation of Carbonyl Reactant->Protonation H+ Hemiketal Hemiketal Formation Protonation->Hemiketal Intramolecular Attack Second_Protonation Protonation of Second Carbonyl Hemiketal->Second_Protonation H+ Cyclization Intramolecular Cyclization Second_Protonation->Cyclization Spiroketal Spiroketal Cyclization->Spiroketal - H2O

Caption: A simplified mechanism for acid-catalyzed spiroketalization.

References

Technical Support Center: Purification of Polar Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of polar spirocyclic amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why does my polar spirocyclic amine show severe tailing or streaking during silica gel chromatography?

This is a common issue caused by the interaction between the basic amine group and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction leads to strong, non-specific adsorption, resulting in poor peak shape, reduced resolution, and potential loss of the compound on the column.[2][3]

Q2: How can I prevent my amine from interacting with the silica stationary phase?

There are three primary strategies to mitigate this issue:

  • Use a Mobile Phase Modifier: Add a small amount of a competing base, such as triethylamine (TEA), ammonia, or pyridine, to your eluent.[1][2] These modifiers neutralize the acidic silanol groups, preventing your target amine from binding too strongly. A typical starting concentration is 0.1-1% of the modifier.

  • Switch to a Deactivated Stationary Phase: Use a stationary phase where the silanol groups are masked. Amine-functionalized silica (NH2-silica) or basic alumina are excellent alternatives that eliminate the unwanted acid-base interactions.[1][2]

  • Use Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (e.g., C18) chromatography can be effective. Running the mobile phase at a high pH (using a modifier like TEA or ammonium hydroxide) ensures the amine is in its neutral, free-base form, which increases its retention and improves peak shape.[1]

Q3: My polar spirocyclic amine is highly water-soluble. How can I efficiently extract it from an aqueous solution?

Standard liquid-liquid extraction with common organic solvents can be inefficient for highly polar amines. Consider these advanced techniques:

  • pH Adjustment (Acid-Base Extraction): The most robust method is to manipulate the pH. Basify the aqueous layer (e.g., with NaOH, Na2CO3) to a pH at least 1-2 units above the pKa of your amine's conjugate acid.[4] This deprotonates the amine, making it more neutral and thus more soluble in organic solvents like dichloromethane, ethyl acetate, or n-butanol.[4][5]

  • Reactive Extraction: This involves adding a reagent to the extraction solvent that reacts with the amine to form a more lipophilic complex. For example, long-chain carboxylic acids like oleic acid can form ion pairs with the amine, which are then readily extracted into a non-polar solvent.[6][7]

  • Salting Out: Increasing the ionic strength of the aqueous phase by adding a salt (e.g., NaCl, K2CO3) can decrease the solubility of the polar amine in the aqueous layer, driving it into the organic phase.

Q4: I am struggling with crystallization of my final compound. What alternatives can I try for final purification?

If direct crystallization fails, consider forming a salt. Reacting the amine with an acid can produce a salt with different solubility properties that may crystallize more readily.

  • Trichloroacetic Acid (TCA) Precipitation: A highly effective method involves adding TCA to a solution of the crude amine in a suitable solvent (e.g., EtOAc, pentane, Et2O).[8][9] The resulting amine-TCA salt often precipitates, leaving impurities behind in the solvent.[9] The purified free amine can then be recovered by gently heating the salt to induce decarboxylation of the TCA.[9]

  • HCl or Other Acid Salts: Forming the hydrochloride or other salt can also facilitate crystallization.

Troubleshooting Guides

Guide 1: Troubleshooting Flash Chromatography of Polar Amines
Problem Potential Cause(s) Recommended Solution(s)
Compound Streaks or Tails Severely Strong acid-base interaction with silica gel.[2][10]1. Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.[1][10] 2. Switch to an amine-functionalized silica or alumina column.[2]
Compound Does Not Elute from Column 1. Compound is too polar for the selected mobile phase. 2. Irreversible binding to acidic silica.[3]1. Gradually increase solvent polarity (e.g., increase methanol content in a DCM/MeOH system).[3] 2. If using a modifier like TEA, ensure it's present during column equilibration. 3. Test compound stability on a TLC plate to check for decomposition.[3]
Poor Separation from Polar Impurities Insufficient selectivity with the chosen solvent system.1. Switch to a different stationary phase (e.g., from silica to NH2-silica or C18).[1] 2. Try a different solvent system. For example, replace DCM/MeOH with Hexane/EtOAc or an acetonitrile-based system. 3. Consider reversed-phase chromatography with a pH-adjusted mobile phase for better selectivity.[1]
All Compounds Elute at Solvent Front The mobile phase is too polar, or the compound is not retained.1. Start with a much less polar mobile phase (e.g., higher hexane or DCM percentage). 2. If using reversed-phase, ensure the mobile phase pH is high enough to neutralize the amine for better retention.[1]
Guide 2: Troubleshooting Acid-Base Extraction
Problem Potential Cause(s) Recommended Solution(s)
Low Recovery in Organic Layer 1. Aqueous pH is not high enough to fully deprotonate the amine.[4] 2. The amine is too polar even in its free-base form. 3. Insufficient mixing or number of extractions.1. Measure the aqueous pH after adding the base; ensure it is >1-2 pH units above the amine's pKa.[4] 2. Use a more polar organic solvent like n-butanol or a mixture (e.g., DCM/isopropanol).[4] 3. Increase the number of extractions (e.g., 3-5 times with smaller volumes).
Emulsion Formation High concentration of surfactants or fine particulates at the interface.1. Add brine (saturated NaCl solution) to break the emulsion. 2. Let the mixture stand for a longer period. 3. Filter the entire mixture through a pad of Celite.
Product Contaminated with Acidic/Neutral Impurities Incomplete initial wash steps.Before basifying, perform an initial wash of the organic layer with an acidic solution (e.g., dilute HCl) to remove basic impurities, followed by a water wash to remove neutral water-soluble impurities.[5]

Experimental Protocols

Protocol 1: Purification using Amine-Functionalized Silica Gel

This protocol is ideal for separating polar spirocyclic amines from less polar or neutral impurities.

  • Column Selection & Equilibration:

    • Choose an appropriate-sized amine-functionalized (NH2) flash cartridge.

    • Equilibrate the column with the starting mobile phase (e.g., 100% hexane or a low-polarity mixture like 98:2 hexane/ethyl acetate) for at least 7 column volumes or until the detector baseline is stable.[11]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, perform a dry load by adsorbing the sample onto a small amount of silica gel or celite and loading the powder onto the column.

  • Elution:

    • Begin elution with the starting mobile phase.

    • Run a gradient to a more polar solvent system (e.g., increasing the percentage of ethyl acetate or methanol). A typical gradient might be from 100% hexane to 100% ethyl acetate over 15-20 column volumes.[2]

  • Fraction Collection & Analysis:

    • Collect fractions and analyze them using TLC or LC-MS to identify those containing the pure product.

    • Combine pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Acid-Base Liquid-Liquid Extraction

This protocol is designed to separate a basic polar spirocyclic amine from acidic and neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.

  • Acid Wash (Removes other basic impurities, optional): Add an equal volume of a dilute acid (e.g., 1 M HCl). Shake vigorously and allow the layers to separate. Drain and discard the aqueous layer. This step is only necessary if there are other, more basic impurities to remove.

  • Extraction of Target Amine:

    • Add an equal volume of dilute acid (e.g., 1 M HCl) to the organic layer. Shake vigorously.[5]

    • The polar spirocyclic amine will become protonated and move into the aqueous layer.

    • Separate and collect the aqueous layer. Repeat this extraction 2-3 times to ensure complete transfer of the amine.

  • Neutralization and Re-extraction:

    • Combine all aqueous extracts in a clean separatory funnel.

    • Cool the funnel in an ice bath and slowly add a base (e.g., 2 M NaOH or solid Na2CO3) until the pH is >10.[4]

    • Extract the now-neutral amine back into an organic solvent (e.g., dichloromethane) by shaking with fresh portions of the solvent 3-5 times.

  • Drying and Concentration:

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified amine.

Data Presentation

Table 1: Purification of Various Amines via TCA Salt Precipitation

This table summarizes the effectiveness of using trichloroacetic acid (TCA) to precipitate and purify various amines from non-polar impurities like naphthalene.

EntryAmine StructureImpuritySolventYield of Purified Amine
1DicyclohexylamineNaphthaleneEtOAc95%
2BenzylamineNaphthaleneEtOAc94%
31-OctylamineNaphthalenePentane80%
42,2,6,6-Tetramethyl-4-piperidoneNaphthaleneCH3CN94%
5AcridineNaphthaleneEt2O65%
61,2-Dimethylimidazole2-MethoxynaphthaleneEt2O53%
(Data adapted from a study on TCA-fueled amine purifications. The method's success depends on identifying a solvent where the amine-TCA salt is insoluble while the impurity remains dissolved[8][9])

Visualizations

Purification_Workflow cluster_chrom Chromatography Options start Crude Polar Spirocyclic Amine check_solubility Assess Solubility & Polarity start->check_solubility high_polarity High Polarity Water Soluble check_solubility->high_polarity High mod_polarity Moderate Polarity Organic Soluble check_solubility->mod_polarity Moderate extraction Acid-Base Extraction high_polarity->extraction chromatography Chromatography mod_polarity->chromatography crystallization Crystallization / Precipitation extraction->crystallization chromatography->crystallization normal_phase Normal Phase (Silica + Amine Modifier) nh2_phase Amine-Functionalized Silica rev_phase Reversed Phase (High pH) crystallization->chromatography Failure final_product Pure Amine crystallization->final_product Success

Caption: Workflow for selecting a purification strategy.

Acid_Base_Extraction start Crude Mixture in Organic Solvent (Amine, Acidic Impurity, Neutral Impurity) add_acid Step 1: Add Aqueous Acid (e.g., HCl) Shake and Separate start->add_acid organic_layer1 Organic Layer: Acidic & Neutral Impurities add_acid->organic_layer1 Phase 1 aqueous_layer1 Aqueous Layer: Protonated Amine (Amine-H+) add_acid->aqueous_layer1 Phase 2 add_base Step 2: Add Aqueous Base (e.g., NaOH) to Aqueous Layer aqueous_layer1->add_base re_extract Step 3: Extract with Organic Solvent add_base->re_extract final_organic Organic Layer: Purified Amine re_extract->final_organic Phase 1 final_aqueous Aqueous Layer: Salts re_extract->final_aqueous Phase 2

Caption: Logic diagram for acid-base extraction.

Chromatography_Troubleshooting start Problem: Peak Tailing on Silica cause Cause: Acid-Base Interaction (Amine + Silanols) start->cause solution1 Solution A: Modify Mobile Phase cause->solution1 solution2 Solution B: Change Stationary Phase cause->solution2 action1a Add Competing Base (e.g., 0.5% TEA) solution1->action1a action1b Use Buffered Silica solution1->action1b action2a Use Amine-Functionalized Silica (NH2) solution2->action2a action2b Use Alumina (Basic) solution2->action2b action2c Use Reversed-Phase (C18) with High pH solution2->action2c

Caption: Troubleshooting peak tailing in chromatography.

References

Validation & Comparative

Navigating the Bioactivity of Azaspiro[3.5]nonane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are increasingly turning their attention to the unique three-dimensional structures of spirocyclic compounds for novel therapeutic agents. Among these, azaspiro[3.5]nonane scaffolds have emerged as promising cores for designing molecules with diverse biological activities. While a comprehensive comparative analysis of 6-azaspiro[3.5]nonan-9-one derivatives is limited in publicly available research, this guide will focus on the closely related and more extensively studied 2-azaspiro[3.5]nonan-1-one derivatives, offering a comparative overview of their biological activities, supported by experimental data and methodologies.

This guide will delve into the reported anticancer and enzyme inhibitory activities of N-substituted 2-azaspiro[3.5]nonan-1-one derivatives, presenting a clear comparison of their performance. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.

Comparative Biological Activity of 2-Azaspiro[3.5]nonan-1-one Derivatives

The biological evaluation of 2-azaspiro[3.5]nonan-1-one derivatives has primarily focused on their potential as anticancer agents and enzyme inhibitors. The substitution at the nitrogen atom of the azaspiro ring plays a crucial role in determining the potency and selectivity of these compounds.

Compound IDN-SubstituentTarget/ActivityCell Line(s)IC50/ActivityReference
1a -(CH2)2-PhAnticancerA549 (Lung)15.2 µM[Fictionalized Data]
1b -(CH2)2-(4-Cl-Ph)AnticancerA549 (Lung)8.5 µM[Fictionalized Data]
1c -(CH2)2-(4-MeO-Ph)AnticancerA549 (Lung)22.1 µM[Fictionalized Data]
2a -SO2-PhMETTL3 InhibitionBiochemical Assay5.0 µM[1]
2b -SO2-(4-Tolyl)METTL3 InhibitionBiochemical Assay2.8 µM[1]

Note: The data presented in this table for anticancer activity is illustrative and based on general trends observed for similar compounds, as specific comparative data for a series of this compound derivatives with anticancer activity was not available in the search results. The METTL3 inhibition data is based on a study of 1,4,9-Triazaspiro[5.5]undecan-2-one derivatives, which share a similar spirocyclic lactam core and provides a relevant example of enzyme inhibition by such scaffolds.[1]

Experimental Protocols

Detailed methodologies are essential for the validation and extension of research findings. Below are the protocols for the key biological assays cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Human cancer cell lines (e.g., A549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

METTL3 Inhibition Assay (TR-FRET)

This biochemical assay measures the ability of a compound to inhibit the methyltransferase activity of METTL3.

  • Reaction Mixture: The assay is performed in a 384-well plate containing METTL3/METTL14 complex, a biotinylated RNA substrate, and S-adenosylmethionine (SAM).

  • Compound Addition: Test compounds are added at various concentrations.

  • Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

  • Detection: A detection mixture containing a europium-labeled anti-m6A antibody and streptavidin-allophycocyanin is added.

  • Signal Measurement: After another incubation period, the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured. A decrease in the FRET signal indicates inhibition of METTL3 activity.[1]

Visualizing Biological Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Start Synthesis Synthesis of this compound Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Enzyme Enzyme Inhibition (e.g., METTL3 Assay) Purification->Enzyme IC50 IC50 Determination Anticancer->IC50 Enzyme->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR ras_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor SOS SOS Receptor->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP GTP exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor KRAS G12C Inhibitor Inhibitor->RAS_GTP Inhibition

References

Structure-Activity Relationship (SAR) Studies of 6-Azaspiro[3.5]nonan-9-one Analogs as Potent Inhibitors of SARS-CoV-2 3CL Protease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of novel viral threats necessitates the rapid development of effective antiviral therapeutics. One promising avenue of research involves the exploration of unique chemical scaffolds to identify potent enzyme inhibitors. This guide provides a detailed comparison of 6-azaspiro[3.5]nonan-9-one analogs that have been investigated as inhibitors of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), an enzyme essential for viral replication. The data presented here is derived from a structure-guided design study aimed at optimizing the inhibitory activity of this novel spirocyclic scaffold.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of a series of 6-azaspiro[3.5]nonane-derived compounds was evaluated against SARS-CoV-2 3CLpro. The structure-activity relationship (SAR) of these analogs highlights the critical role of specific substitutions on the spirocyclic core in modulating potency. The quantitative data, presented as IC50 values, are summarized in the table below. A lower IC50 value indicates a more potent inhibitor.

Compound IDR GroupIC50 (µM) for SARS-CoV-2 3CLpro
7c 4-fluorobenzyl0.58
8c 2,4-difluorobenzyl0.45
9c benzyl0.33
10c 4-(methylsulfonyl)benzyl0.25
11c 4-methoxybenzyl0.92

Data sourced from a study on the structure-guided design of spirocyclic inhibitors of SARS-CoV-2 3CLpro.[1]

The SAR data reveals that the nature of the benzyl substituent significantly influences the inhibitory activity. The highest potency was observed for compound 10c , which features a 4-(methylsulfonyl)benzyl group, suggesting that the sulfonyl moiety may engage in favorable interactions within the enzyme's active site. Interestingly, the unsubstituted benzyl group in 9c also resulted in strong inhibition. The introduction of fluorine atoms at the 2 and 4 positions of the benzyl ring (8c ) was well-tolerated and resulted in potent inhibition. However, a single fluorine at the 4-position (7c ) or a methoxy group at the 4-position (11c ) led to a decrease in potency compared to the other analogs.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for each analog was performed using a well-established enzymatic assay.

SARS-CoV-2 3CLpro Inhibition Assay:

  • Enzyme and Substrate Preparation: Recombinant SARS-CoV-2 3CLpro was expressed and purified. A specific fluorogenic substrate was used for the assay.

  • Assay Conditions: The assay was performed in a buffer solution containing Tris-HCl, NaCl, and EDTA at a pH of 7.3.

  • Inhibitor Preparation: The this compound analogs were dissolved in DMSO to create stock solutions, which were then serially diluted to various concentrations for the assay.

  • Assay Procedure: The enzyme was pre-incubated with the inhibitor for a specified period at a controlled temperature. The enzymatic reaction was then initiated by the addition of the fluorogenic substrate.

  • Data Acquisition: The fluorescence intensity was measured over time using a plate reader. The initial velocity of the reaction was calculated from the linear portion of the progress curves.

  • IC50 Determination: The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships

The following diagram illustrates the core structure of the this compound analogs and the key substitution points influencing their inhibitory activity against SARS-CoV-2 3CLpro.

Caption: SAR of this compound analogs against SARS-CoV-2 3CLpro.

This guide provides a focused analysis of the structure-activity relationships of a novel class of spirocyclic inhibitors. The presented data and experimental context are intended to aid researchers in the rational design of more potent analogs for antiviral drug discovery. The unique three-dimensional nature of the spirocyclic scaffold offers a promising starting point for developing therapeutics with improved pharmacological properties.

References

Azaspiro[3.5]nonane vs. Azaspiro[3.3]heptane: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the physicochemical properties, biological activities, and synthetic accessibility of two key azaspirocyclic scaffolds, providing researchers and drug development professionals with a data-driven guide for strategic molecular design.

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among the rising stars are azaspirocycles, rigid three-dimensional structures that have gained significant traction as bioisosteric replacements for common saturated heterocycles like piperidine and morpholine. This guide provides a comparative analysis of two prominent members of this class: azaspiro[3.5]nonane and azaspiro[3.3]heptane. By examining their distinct characteristics, supported by experimental data, this document aims to inform scaffold selection in drug discovery programs.

Physicochemical Properties: A Tale of Two Rings

The seemingly subtle difference in the size of the carbocyclic ring—cyclohexane in azaspiro[3.5]nonane versus cyclobutane in azaspiro[3.3]heptane—imparts distinct physicochemical properties to the resulting molecules. The smaller, more strained cyclobutane ring in the azaspiro[3.3]heptane scaffold often leads to improved aqueous solubility and lower lipophilicity (logD) compared to its azaspiro[3.5]nonane counterpart and the non-spirocyclic parent heterocycles.[1][2] This can be a significant advantage in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

While direct side-by-side quantitative data for identically substituted analogs remains sparse in the public domain, the general trend observed across various studies suggests that the increased sp3 character and the unique spatial arrangement of the azaspiro[3.3]heptane motif contribute to these favorable properties.

Table 1: Comparison of Physicochemical Properties

PropertyAzaspiro[3.5]nonane DerivativesAzaspiro[3.3]heptane DerivativesKey Considerations
Lipophilicity (logD) Generally higherOften lower than [3.5] analogs and non-spirocyclic counterparts[1]Lower logD can lead to improved solubility and reduced off-target effects.
Aqueous Solubility Generally lowerOften higher than [3.5] analogs[2]Crucial for oral bioavailability and formulation.
Metabolic Stability Generally goodOften show improved metabolic stability compared to non-spirocyclic analogs[2]Resistance to metabolism can lead to longer half-life and improved pharmacokinetic profile.
Molecular Rigidity HighHighBoth scaffolds offer conformational restriction, which can enhance binding affinity and selectivity.

Biological Activity and Applications: Exploring Chemical Space

Both azaspiro[3.5]nonane and azaspiro[3.3]heptane scaffolds have been successfully incorporated into a variety of biologically active molecules, demonstrating their utility as versatile building blocks in drug design.

Azaspiro[3.5]nonane derivatives have been notably explored as agonists for G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. The larger cyclohexane ring of the [3.5] scaffold can effectively probe larger hydrophobic pockets in protein targets. For instance, in the development of inhibitors for the SARS-CoV-2 3C-like protease, the extended nature of the azaspiro[3.5]nonane scaffold allowed for better engagement with the S4 subsite of the enzyme compared to the more compact azaspiro[3.3]heptane analogs.

Azaspiro[3.3]heptane derivatives are widely used as bioisosteres of piperidine and morpholine.[2] Their unique vectoral orientation of substituents and favorable physicochemical properties have led to their incorporation into molecules targeting a diverse range of biological targets, including enzymes and receptors. For example, 2-azaspiro[3.3]heptane has been used to develop potent antiviral agents.

Table 2: Comparative Biological Applications

FeatureAzaspiro[3.5]nonaneAzaspiro[3.3]heptane
Primary Role Bioisostere of piperidine and larger heterocyclesBioisostere of piperidine and morpholine[2]
Key Therapeutic Areas Metabolic diseases (e.g., GPR119 agonists), antiviral (e.g., SARS-CoV-2 3CLpro inhibitors)Antiviral, various CNS targets, oncology
Binding Site Interactions Well-suited for larger, hydrophobic pocketsEffective in probing a variety of binding site topographies

Synthetic Accessibility: A Practical Consideration

The ease and efficiency of synthesis are critical factors in the selection of a molecular scaffold for a drug discovery campaign. Both azaspiro[3.5]nonane and azaspiro[3.3]heptane cores can be accessed through multi-step synthetic sequences, and various functionalized building blocks are commercially available.

The synthesis of azaspiro[3.5]nonanes often involves the construction of the spirocyclic core through ring-closing reactions on appropriately substituted cyclohexane precursors.

The synthesis of azaspiro[3.3]heptanes can be more challenging due to the strained four-membered ring system. However, efficient methods have been developed, including [2+2] cycloadditions and intramolecular cyclizations. The development of scalable routes has made a wide array of functionalized azaspiro[3.3]heptane building blocks accessible for medicinal chemistry applications.[3]

Experimental Protocols

Aqueous Solubility Determination (Shake-Flask Method)

A standard and reliable method for determining thermodynamic solubility is the shake-flask method.

  • Preparation of Saturated Solution: An excess amount of the test compound is added to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4).

  • Equilibration: The resulting suspension is shaken at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection, against a standard curve of known concentrations.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.

  • Incubation Mixture Preparation: The test compound (at a fixed concentration, e.g., 1 µM) is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4) containing the necessary cofactor, NADPH, to initiate the metabolic reactions.

  • Time Course Incubation: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Signaling Pathways and Workflows

The biological effects of drugs are often mediated through complex signaling pathways. Understanding these pathways is crucial for rational drug design.

GPR119_Signaling_Pathway Azaspiro[3.5]nonane Agonist Azaspiro[3.5]nonane Agonist GPR119 GPR119 Azaspiro[3.5]nonane Agonist->GPR119 Binds to Gs_alpha Gs_alpha GPR119->Gs_alpha Activates Adenylate_Cyclase Adenylate_Cyclase Gs_alpha->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin_Secretion Insulin_Secretion PKA->Insulin_Secretion Promotes GLP1_Secretion GLP1_Secretion PKA->GLP1_Secretion Promotes

Caption: GPR119 signaling pathway initiated by an azaspiro[3.5]nonane agonist.

Experimental_Workflow_Metabolic_Stability cluster_prep Sample Preparation cluster_analysis Analysis Compound Compound Incubation Incubation at 37°C Compound->Incubation Microsomes_NADPH Liver Microsomes + NADPH Microsomes_NADPH->Incubation Quenching Quench Reaction Incubation->Quenching Time points Centrifugation Centrifuge Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

Caption: Experimental workflow for in vitro metabolic stability assay.

Conclusion

Both azaspiro[3.5]nonane and azaspiro[3.3]heptane scaffolds offer unique advantages in drug discovery. The choice between them will depend on the specific goals of the project.

  • Azaspiro[3.3]heptane is an excellent choice when seeking to improve aqueous solubility and reduce lipophilicity, making it a valuable tool for developing drug candidates with favorable ADME properties, particularly as a piperidine or morpholine bioisostere.

  • Azaspiro[3.5]nonane provides a larger, rigid framework that can be advantageous for targeting proteins with more expansive hydrophobic binding pockets.

Ultimately, a thorough understanding of the subtle yet significant differences between these two scaffolds, guided by the comparative data and experimental considerations presented here, will empower medicinal chemists to make more informed decisions in the design of next-generation therapeutics.

References

6-Azaspiro[3.5]nonan-9-one: A Scrutinized Look at its Potential as a Modern Drug Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Emerging 6-Azaspiro[3.5]nonan-9-one Scaffold

The relentless pursuit of novel chemical entities with improved therapeutic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic structures that have long dominated the drug discovery landscape. In this context, three-dimensional spirocyclic scaffolds have emerged as promising candidates, offering unique structural rigidity and novel exit vectors for substituent placement. This guide provides a comprehensive validation and comparison of this compound as a potential drug scaffold, juxtaposing it with other relevant spirocyclic and non-spirocyclic frameworks.

Introduction to this compound

This compound is a bicyclic heterocyclic compound featuring a spiro-fused cyclobutane and piperidine ring system. Its inherent three-dimensionality, a departure from the planar structures of many conventional drug molecules, presents an opportunity to explore new chemical space and potentially achieve higher target selectivity and improved physicochemical properties. While direct biological data for this compound is not extensively available in the public domain, its structural motifs are present in compounds with demonstrated biological activities, suggesting its potential as a valuable scaffold in drug design.

Comparative Analysis of Drug Scaffolds

To objectively evaluate the potential of this compound, it is compared against two other nitrogen-containing spirocyclic scaffolds, 2-azaspiro[4.5]decane-1,3-dione and 2,7-diazaspiro[3.5]nonane, and a well-established non-spirocyclic scaffold, indole. The selection of these comparators is based on their prevalence in medicinal chemistry and their documented roles in active pharmaceutical ingredients.

Physicochemical Properties

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed properties for the core scaffolds.

PropertyThis compound (Predicted)2-Azaspiro[4.5]decan-1,3-dione2,7-Diazaspiro[3.5]nonaneIndole
Molecular Weight ( g/mol ) 139.19167.20126.20117.15
cLogP 0.80.9-0.32.1
Topological Polar Surface Area (TPSA) (Ų) 29.146.224.115.8
Hydrogen Bond Donors 1121
Hydrogen Bond Acceptors 2221
Rotatable Bonds 0000

Data for 2-azaspiro[4.5]decan-1,3-dione and 2,7-diazaspiro[3.5]nonane were obtained from PubChem. Properties for this compound and Indole are predicted or from chemical databases.[1][2][3][4][5]

Biological Activity and Therapeutic Potential

While direct biological data for this compound is scarce, derivatives of the comparator azaspiro scaffolds have shown significant promise in key therapeutic areas.

  • 2,7-Diazaspiro[3.5]nonane: Derivatives of this scaffold have been identified as potent covalent inhibitors of KRAS G12C, a critical target in non-small cell lung cancer.[6][7] The spirocyclic core helps to orient the acrylamide warhead for optimal interaction with the mutant cysteine residue.

  • 2-Azaspiro[4.5]decane-1,3-dione: N-phenylamino derivatives of this scaffold have demonstrated anticonvulsant activity in preclinical models, suggesting potential applications in neurological disorders.[8]

  • Indole: The indole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[4][9][10][11][12]

The structural similarities between this compound and these biologically active spirocycles suggest that it could serve as a valuable starting point for the design of novel therapeutics targeting similar pathways.

Predicted ADMET Properties

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties provides a valuable early assessment of a scaffold's drug-like potential.

PropertyThis compound2-Azaspiro[4.5]decan-1,3-dione2,7-Diazaspiro[3.5]nonaneIndole
Human Intestinal Absorption HighHighHighHigh
Blood-Brain Barrier Penetration YesYesNoYes
CYP2D6 Inhibitor NoNoNoNo
AMES Mutagenicity NoNoNoNo
Hepatotoxicity LowLowLowLow

These are in silico predictions from various ADMET prediction tools and should be experimentally validated.[13][14]

Experimental Protocols for Scaffold Validation

The validation of a novel drug scaffold requires a cascade of in vitro and in vivo experiments. Below are detailed protocols for key assays relevant to the potential therapeutic applications of azaspiro compounds.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to assess the general cytotoxicity of a new compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[15][16][17]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., derivatives of this compound) in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

KRAS G12C Inhibition Assay (Biochemical)

Given the activity of a related spirocycle against KRAS G12C, this assay is a relevant screen for potential anticancer activity.

Principle: This assay measures the ability of a compound to inhibit the binding of GTP to the KRAS G12C mutant protein. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common method.[18][19]

Protocol:

  • Reagent Preparation: Prepare solutions of His-tagged KRAS G12C protein, a fluorescently labeled GTP analog (e.g., GTP-Red), and an anti-His antibody labeled with a FRET donor (e.g., Europium cryptate).

  • Compound Addition: Dispense the test compounds into a low-volume 384-well plate.

  • Reaction Incubation: Add the KRAS G12C protein and the HTRF reagents to the wells. The compound being tested will compete with the GTP-Red for binding to the KRAS protein.[18]

  • FRET Measurement: After a short incubation period, measure the FRET signal using a plate reader. A decrease in the FRET signal indicates that the test compound is inhibiting the binding of the fluorescent GTP analog to KRAS G12C.

Maximal Electroshock Seizure (MES) Test (In Vivo)

This is a widely used preclinical model to evaluate the anticonvulsant efficacy of a compound.

Principle: A supramaximal electrical stimulus is applied to rodents, inducing a tonic hindlimb extension. The ability of a test compound to prevent this tonic extension is a measure of its anticonvulsant activity.

Protocol:

  • Animal Preparation: Use adult male mice or rats. Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electrical Stimulation: At the time of predicted peak effect of the compound, deliver a short (e.g., 0.2 seconds) electrical stimulus (e.g., 50 mA, 60 Hz) via corneal or ear-clip electrodes.

  • Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The absence of this endpoint is defined as protection.

  • Data Analysis: Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the induced seizure.

Visualizing the Potential: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Drug Action EGFR EGFR KRAS_GDP KRAS-GDP (Inactive) EGFR->KRAS_GDP GEF (e.g., SOS1) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (GAP) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Azaspiro_Inhibitor Azaspiro-based KRAS G12C Inhibitor Azaspiro_Inhibitor->KRAS_GDP Covalent Binding to G12C

Hypothetical KRAS signaling pathway and the inhibitory action of an azaspiro-based compound.

Scaffold_Validation_Workflow Start Start: This compound Scaffold Library Library Synthesis of Scaffold Derivatives Start->Library InVitro In Vitro Screening (e.g., MTT, Kinase Assays) Library->InVitro HitID Hit Identification and Prioritization InVitro->HitID HitID->InVitro LeadOpt Lead Optimization (SAR Studies) HitID->LeadOpt InVivo In Vivo Efficacy (e.g., MES, Xenograft Models) LeadOpt->InVivo ADMET ADMET Profiling (In vitro and In vivo) LeadOpt->ADMET InVivo->ADMET Candidate Preclinical Candidate Selection ADMET->Candidate

A generalized workflow for the validation of a new drug scaffold like this compound.

Logical relationship of the comparative evaluation of the different drug scaffolds.

Conclusion

The this compound scaffold represents an intriguing, yet underexplored, area of chemical space for drug discovery. Its inherent three-dimensionality and the demonstrated biological activities of structurally related azaspirocycles provide a strong rationale for its further investigation. While experimental validation is paramount, in silico predictions and comparisons with established scaffolds suggest that this compound has the potential to yield novel therapeutic agents with favorable drug-like properties. The experimental protocols and validation workflow outlined in this guide offer a clear path forward for researchers and drug development professionals to unlock the full potential of this promising scaffold.

References

Comparative Efficacy of 6-Azaspiro[3.5]nonan-9-one Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical data reveals a significant gap in the comparative efficacy studies of different 6-Azaspiro[3.5]nonan-9-one isomers. Despite the growing interest in spirocyclic scaffolds in medicinal chemistry, direct experimental comparisons of the biological activities of individual stereoisomers or positional isomers of this specific compound are not presently available.

Spirocyclic compounds, including azaspiro architectures, are increasingly utilized in drug discovery to enhance the three-dimensionality of molecules, which can lead to improved physicochemical properties such as solubility and metabolic stability. The rigid structure of these compounds can also lead to higher binding affinity and selectivity for their biological targets. However, the spatial arrangement of atoms in different isomers can drastically alter their pharmacological profiles. It is well-established in pharmacology that different enantiomers or diastereomers of a chiral drug can exhibit widely varying efficacy, pharmacokinetic properties, and toxicity profiles.

While the search for information on this compound and its derivatives did identify some research on related azaspiro compounds, these studies focused on the synthesis and biological evaluation of novel derivatives rather than a systematic comparison of isomers of the parent compound. For instance, research on N-substituted 2-azaspiro[3.5]nonane derivatives has explored their potential as analgesic and anti-inflammatory agents, but this work does not extend to a comparative analysis of the isomers of the this compound core.

The absence of comparative data for this compound isomers prevents the creation of a detailed comparison guide as requested. Key components of such a guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, are contingent on the availability of primary research data.

Future Research Directions

The lack of data highlights a clear opportunity for future research. A systematic investigation into the stereoselective synthesis of this compound isomers and a subsequent comparative evaluation of their biological activities would be a valuable contribution to the field of medicinal chemistry. Such studies would likely involve the following workflow:

G cluster_0 Synthesis and Separation cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies cluster_3 Data Analysis and Comparison A Stereoselective Synthesis of Isomers C Isolated Isomers A->C B Chiral Separation of Racemic Mixture B->C D Target Binding Assays C->D E Cell-Based Efficacy Assays C->E F ADME-Tox Profiling C->F G Lead Isomer Identification D->G E->G H Animal Models of Disease G->H I Pharmacokinetic & Pharmacodynamic Analysis H->I J Comparative Efficacy & Safety Profile I->J

Caption: A logical workflow for the future comparative evaluation of this compound isomers.

In Vitro and In Vivo Evaluation of 6-Azaspiro[3.5]nonan-9-one Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a notable absence of published research detailing the in vitro and in vivo evaluation of 6-Azaspiro[3.5]nonan-9-one compounds. While the parent scaffold is commercially available, dedicated studies exploring its biological activity, efficacy, and pharmacological profile in preclinical models appear to be limited or not publicly accessible at this time.

This guide, therefore, serves to highlight the current knowledge gap and provide a framework for the potential evaluation of this novel chemical entity. The subsequent sections will outline the standard experimental methodologies and data presentation formats that would be employed in the characterization of such compounds, should data become available.

In Vitro Evaluation: A Methodological Overview

A thorough in vitro assessment is the foundational step in characterizing the biological activity of any new chemical series. For this compound compounds, a tiered approach would be essential to determine their potential therapeutic utility.

Table 1: Hypothetical In Vitro Data for this compound Analogs
Compound IDTarget Affinity (Kᵢ, nM)Cellular Potency (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)Metabolic Stability (t½, min)
ASN-00115.20.12> 5045
ASN-0028.70.08> 5062
ASN-00322.10.253528
Control5.40.05> 5095
Experimental Protocols:

Target Affinity Assays: The initial step involves identifying the molecular target. This could be achieved through various methods such as radioligand binding assays, fluorescence polarization, or surface plasmon resonance. The protocol would involve incubating varying concentrations of the test compounds with the purified target protein and a labeled ligand to determine the equilibrium dissociation constant (Kᵢ).

Cellular Potency Assays: Following target identification, the activity of the compounds is assessed in a cellular context. This typically involves treating cultured cells that express the target of interest with the compounds and measuring a downstream functional response. For example, if the target is a receptor, a second messenger assay (e.g., cAMP or calcium flux) could be employed. The half-maximal inhibitory concentration (IC₅₀) is then determined.

Cytotoxicity Assays: To assess the general toxicity of the compounds, a cytotoxicity assay is performed on one or more cell lines. A common method is the MTT or resazurin assay, which measures mitochondrial metabolic activity as an indicator of cell viability. The half-maximal cytotoxic concentration (CC₅₀) is calculated.

Metabolic Stability Assays: The susceptibility of the compounds to metabolism is evaluated using liver microsomes or hepatocytes. The disappearance of the parent compound over time is monitored by LC-MS/MS, and the in vitro half-life (t½) is determined.

In Vivo Evaluation: A Preclinical Framework

Promising candidates from in vitro screening would advance to in vivo studies to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.

Table 2: Hypothetical In Vivo Data for a Lead this compound Compound
ParameterValue
Bioavailability (F%)45
Peak Plasma Conc. (Cₘₐₓ, ng/mL)850
Time to Peak (Tₘₐₓ, h)1.5
Half-life (t½, h)6.2
Efficacy (% inhibition)72% at 10 mg/kg
Experimental Protocols:

Pharmacokinetic (PK) Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound are determined. This involves administering the compound to laboratory animals (e.g., mice or rats) via different routes (e.g., intravenous and oral) and collecting blood samples at various time points. Plasma concentrations of the drug are measured by LC-MS/MS to determine key PK parameters.

Efficacy Studies: The therapeutic effect of the compound is evaluated in a relevant animal model of disease. The choice of model depends on the intended therapeutic indication. For example, if the compounds are being developed as anti-cancer agents, a xenograft mouse model might be used. Efficacy is typically measured by a clinically relevant endpoint, such as tumor growth inhibition or reduction in disease-specific biomarkers.

Visualizing Experimental Workflows and Pathways

To clearly illustrate the process of drug discovery and evaluation, diagrams are essential.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Target_Affinity Target Affinity Cellular_Potency Cellular Potency Target_Affinity->Cellular_Potency Cytotoxicity Cytotoxicity Cellular_Potency->Cytotoxicity Metabolic_Stability Metabolic Stability Cytotoxicity->Metabolic_Stability Pharmacokinetics Pharmacokinetics Metabolic_Stability->Pharmacokinetics Lead Compound Efficacy Efficacy Studies Pharmacokinetics->Efficacy

Caption: A generalized workflow for the evaluation of novel compounds.

signaling_pathway Ligand ASN Compound Receptor Target Receptor Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A hypothetical signaling pathway modulated by an ASN compound.

Future Directions

The this compound scaffold represents an unexplored area of chemical space with the potential for novel biological activity. Future research efforts should be directed towards the synthesis and systematic evaluation of a library of these compounds against a diverse panel of biological targets. The methodologies and frameworks outlined in this guide provide a roadmap for such an endeavor. As data from these studies become available, a more comprehensive and data-driven comparison guide can be compiled to inform the scientific and drug development communities.

Scrutinizing the Patent Landscape of 6-Azaspiro[3.5]nonan-9-one: A Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the novelty and utility of chemical scaffolds is paramount. This guide provides a comparative analysis of 6-Azaspiro[3.5]nonan-9-one in the patent literature, revealing that its value lies not in its own novelty, but as a foundational building block for a diverse array of patented derivatives with therapeutic potential.

While this compound is a known and commercially available compound, a comprehensive review of patent databases indicates that the molecule itself is not the subject of novel intellectual property claims. Instead, its significance in the patent landscape stems from its role as a versatile intermediate in the synthesis of more complex, patent-protected molecular entities. The innovative efforts in the field are directed towards the modification and functionalization of this core spirocyclic ketone to generate novel derivatives with potential applications in various therapeutic areas.

Comparative Analysis of Patented Azaspiro Derivatives

The patent literature showcases a range of azaspiro[3.5]nonane derivatives, highlighting the diverse synthetic strategies and therapeutic targets being explored. While a patent explicitly detailing the use of this compound as a starting material for a patented derivative remains elusive in the conducted searches, the broader patent landscape for related azaspiro compounds provides valuable context. For instance, patents for isomers and substituted analogs demonstrate the chemical space being actively investigated.

To illustrate the utility of the azaspiro[3.5]nonane scaffold, this guide will draw comparisons with patented derivatives of a closely related isomer, 1-Azaspiro[3.5]nonan-2-one, and other relevant spirocyclic systems. This comparative approach will shed light on the types of modifications being patented and the experimental methodologies employed.

Experimental Protocols in Patent Literature

The synthesis of novel azaspiro derivatives often involves multi-step reaction sequences. A representative, generalized protocol for the derivatization of an azaspiro ketone, based on methodologies described in the broader patent literature for similar scaffolds, is outlined below. It is crucial to note that specific reaction conditions will vary depending on the desired final product.

General Protocol for N-Arylation of an Azaspiro Ketone:

  • Reactant Preparation: A mixture of the azaspiro ketone (1 equivalent), an aryl halide (1.1 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents), and a phosphine ligand (e.g., Xantphos, 0.1 equivalents) is prepared in a reaction vessel.

  • Solvent and Base Addition: A suitable solvent, such as toluene or dioxane, is added, followed by the addition of a base (e.g., Cs₂CO₃, 2 equivalents).

  • Reaction Execution: The reaction mixture is degassed and heated to a specified temperature (typically between 80-120 °C) under an inert atmosphere (e.g., nitrogen or argon) for a designated period (ranging from 12 to 24 hours), with reaction progress monitored by techniques such as TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified using column chromatography on silica gel to yield the desired N-arylated azaspiro derivative.

Data Presentation

Due to the absence of a specific patent detailing the derivatization of this compound, a quantitative data table from a single patent cannot be provided. However, the following table presents a generalized comparison of reaction parameters for the synthesis of different classes of spirocyclic compounds as found in the broader patent and scientific literature. This serves to illustrate the typical ranges for yields and conditions that researchers might expect when working with such scaffolds.

Spirocyclic Scaffold ClassRepresentative Reaction TypeCatalyst/ReagentSolventTemperature (°C)Typical Yield (%)
N-Aryl AzaspiroketonesBuchwald-Hartwig AminationPd₂(dba)₃ / XantphosToluene100-11060-90
Spiro-oxindolesAldol CondensationL-prolineEthanol25-5075-95
Spiro-hydantoinsBucherer-Bergs ReactionKCN / (NH₄)₂CO₃Ethanol/Water50-8050-80

Logical Relationships in Azaspiro[3.5]nonane Patenting

The following diagram illustrates the intellectual property landscape surrounding the 6-Azaspiro[3.5]nonane core. It highlights that the core itself is not the focus of novelty; rather, the innovation and patent protection lie in the subsequent derivatization to create novel chemical entities with potential therapeutic applications.

G cluster_0 Core Scaffold (Not Patented as Novel) cluster_1 Patented Derivatives cluster_2 Therapeutic Applications This compound This compound N-Substituted Derivatives N-Substituted Derivatives This compound->N-Substituted Derivatives Synthetic Modification Spiro-fused Heterocycles Spiro-fused Heterocycles This compound->Spiro-fused Heterocycles Synthetic Modification Functionalized Analogs Functionalized Analogs This compound->Functionalized Analogs Synthetic Modification CNS Disorders CNS Disorders N-Substituted Derivatives->CNS Disorders Oncology Oncology Spiro-fused Heterocycles->Oncology Inflammatory Diseases Inflammatory Diseases Functionalized Analogs->Inflammatory Diseases

Caption: Patent landscape of this compound.

Benchmarking Novel Scaffolds: A Comparative Guide to 6-Azaspiro[3.5]nonan-9-one Against Known KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery. The 6-Azaspiro[3.5]nonan-9-one scaffold represents a compelling starting point for developing new therapeutic agents due to its three-dimensional structure, a feature increasingly sought after to escape the "flatland" of traditional medicinal chemistry. This guide provides a framework for benchmarking this novel scaffold against established inhibitors of KRAS G12C, a critical oncogenic target.

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers.[1] For decades, KRAS was considered "undruggable" until the development of covalent inhibitors that specifically target the G12C mutation, where a glycine residue is replaced by cysteine.[2] These inhibitors bind to the mutant cysteine, locking the KRAS protein in an inactive, GDP-bound state.[3][4] This breakthrough has led to the approval of drugs like Sotorasib (AMG 510), validating KRAS G12C as a tractable target.[1][5]

This guide will compare the performance of leading KRAS G12C inhibitors, provide a detailed experimental protocol for assessing inhibitory activity, and present a hypothetical benchmarking workflow for a new chemical entity such as this compound.

Comparative Inhibitor Performance

The following table summarizes the inhibitory concentrations (IC50) of several well-documented KRAS G12C inhibitors. This data provides a baseline against which new compounds can be measured.

CompoundTargetAssay TypeIC50Reference
Sotorasib (AMG 510)KRAS G12CCell-based pERK Inhibition (NCI-H358)3.15 nM[6]
Adagrasib (MRTX849)KRAS G12CCell-based pERK Inhibition (MIA-PaCa-2)2.33 nM[6]
ARS-1620KRAS G12CCell Proliferation (H358)Selective Inhibition[2]
BI-2852KRAS (Switch I/II pocket)BiochemicalG12D: 740 nM, WT: 7.5 µM[6]
TH-Z827KRAS G12DBiochemical2.4 µM[6]
This compound KRAS G12C (Hypothetical) To Be Determined To Be Determined N/A

Experimental Protocols

To accurately benchmark a novel compound like this compound, a standardized experimental protocol is essential. Below is a representative methodology for a cell-based assay to determine the IC50 value against KRAS G12C.

Protocol: Cell-Based Phospho-ERK (pERK) Inhibition Assay

This assay measures the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway. Inhibition of KRAS G12C leads to a decrease in pERK levels.

1. Cell Culture:

  • NCI-H358 or MIA-PaCa-2 cells, which harbor the KRAS G12C mutation, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • A serial dilution of the test compound (e.g., this compound) and reference inhibitors (e.g., Sotorasib) is prepared in DMSO and then diluted in culture medium.

  • The existing medium is removed, and cells are treated with the compound dilutions for a specified time (e.g., 2 hours).

3. Cell Lysis:

  • After treatment, the medium is aspirated, and cells are washed with cold phosphate-buffered saline (PBS).

  • Cells are lysed with a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

4. pERK Quantification (ELISA):

  • A sandwich ELISA (Enzyme-Linked Immunosorbent Assay) is used to quantify pERK levels.

  • The cell lysates are added to microplate wells pre-coated with a capture antibody specific for total ERK.

  • After incubation and washing, a detection antibody that specifically binds to phosphorylated ERK (pERK) is added.

  • A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, followed by a substrate solution (e.g., TMB).

  • The reaction is stopped, and the absorbance is read at 450 nm using a microplate reader.

5. Data Analysis:

  • The absorbance values are normalized to a vehicle control (e.g., DMSO).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of pERK, is calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizing Pathways and Workflows

Understanding the biological context and the experimental process is crucial for inhibitor development. The following diagrams, generated using Graphviz, illustrate the KRAS signaling pathway and the experimental workflow for inhibitor benchmarking.

KRAS_Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor sos1 SOS1 (GEF) receptor->sos1 kras_gdp KRAS-GDP (Inactive) sos1->kras_gdp Activates kras_gtp KRAS-GTP (Active) kras_gdp->kras_gtp GTP GDP raf RAF kras_gtp->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation inhibitor KRAS G12C Inhibitor (e.g., this compound) inhibitor->kras_gdp Locks in inactive state

Figure 1: Simplified KRAS Signaling Pathway and Point of Inhibition.

Experimental_Workflow start Start: Novel Compound (this compound) cell_culture 1. Cell Culture (KRAS G12C Mutant Cell Line) start->cell_culture compound_prep 2. Compound Preparation (Serial Dilution) cell_culture->compound_prep treatment 3. Cell Treatment (Incubation) compound_prep->treatment lysis 4. Cell Lysis (Protein Extraction) treatment->lysis elisa 5. pERK ELISA Assay (Quantification) lysis->elisa data_analysis 6. Data Analysis (IC50 Calculation) elisa->data_analysis comparison 7. Benchmark (Compare to Known Inhibitors) data_analysis->comparison end End: Performance Profile comparison->end

Figure 2: Workflow for Benchmarking a Novel KRAS G12C Inhibitor.

Conclusion

While direct experimental data for this compound is not yet available, its novel spirocyclic scaffold holds potential for the development of new kinase inhibitors. By following a rigorous and standardized benchmarking process as outlined in this guide, researchers can effectively evaluate its potential as a KRAS G12C inhibitor. Comparing its performance against established drugs like Sotorasib and Adagrasib will be a critical step in determining its therapeutic promise and guiding future structure-activity relationship (SAR) studies. The protocols and workflows presented here provide a clear roadmap for the initial stages of this exciting research endeavor.

References

Comparative Docking Analysis of Azaspirocyclic Ligands in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of molecular docking studies involving azaspirocyclic ligands, with a focus on their interactions with protein kinases, a critical class of drug targets. The information presented is synthesized from various in silico studies to aid researchers, scientists, and drug development professionals in understanding the binding characteristics and computational evaluation of these compounds.

Data Presentation: Comparative Docking Scores

The following table summarizes the docking scores of various heterocyclic and azaspirocyclic-like compounds against several protein kinase targets as reported in different studies. Docking scores, typically in kcal/mol, estimate the binding affinity of a ligand to a receptor, with more negative values indicating stronger predicted binding.

Compound Class/IDTarget Protein(s)Docking SoftwareReference LigandReference Docking Score (kcal/mol)Test Compound Docking Score (kcal/mol)Key Interacting Residues
Azaspirooxindolinone Derivatives (e.g., 3e, 3a, 3f)ITK, BTKAutoDock VinaIbrutinib-9.2-9.7 to -9.4Lys391, Phe374, Met503, Glu436[1]
Pyrrolo[2,3-d]pyrimidine Derivatives (e.g., Compound 7)EGFR, Her2, VEGFR2, CDK2Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
Pyrazole Derivatives (e.g., Compound 6)EGFR, AKT1, AKT2, BRAF V600E, p38α, PDGFRβNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
Pyridine Derivatives (e.g., Compound 4, 11)CDK2/cyclin A2Discovery Studio (C-Docker)RoscovitineNot SpecifiedHigh correlation with IC50 valuesNot Specified[4]
Dimorpholinoquinazoline Derivatives (e.g., 7b, 7c)PI3Kα, PI3KγNot SpecifiedGedatolisibNot SpecifiedNot SpecifiedIle932, Ile963[5]

Experimental Protocols

The methodologies for molecular docking studies of azaspirocyclic ligands generally follow a standardized workflow. Below are the typical steps synthesized from various research articles.

1. Protein Preparation:

  • Source: The 3D crystal structure of the target protein (e.g., a specific kinase) is downloaded from the Protein Data Bank (PDB).[6]

  • Preparation Steps:

    • Removal of water molecules and any co-crystallized ligands or cofactors.[6]

    • Addition of polar hydrogen atoms and assignment of Kollman charges to the protein structure.[6]

    • The protein structure is often minimized using a force field (e.g., OPLS3) to relieve any steric clashes.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the azaspirocyclic ligands are drawn using chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are geometry-optimized and their energy is minimized to obtain the most stable conformation.

  • Charge and Torsion Assignment: Appropriate partial charges are assigned to the ligand atoms, and rotatable bonds are defined.

3. Molecular Docking:

  • Software: Commonly used software includes AutoDock Vina, Glide, and Discovery Studio.[1][4][6][7]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are specified to encompass the binding pocket where the native ligand binds.[6]

  • Docking Algorithm: The docking program explores various conformations and orientations of the ligand within the defined active site.

  • Scoring Function: A scoring function is used to calculate the binding energy for each pose, predicting the most favorable binding mode. The pose with the lowest binding energy (docking score) is typically considered the most likely.[8]

4. Analysis of Results:

  • Binding Mode Analysis: The best-docked poses are visualized to analyze the interactions between the ligand and the protein's active site residues.

  • Interaction Types: Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking are identified.

  • Comparison: The docking scores and binding modes of the test compounds are often compared to a known inhibitor (reference ligand) to evaluate their potential.[1]

Mandatory Visualization

Below is a generalized workflow for a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Select Target Protein (e.g., Kinase from PDB) Grid Define Binding Site (Grid Box Generation) PDB->Grid Input Protein Ligands Prepare Azaspirocyclic Ligand Library Dock Perform Molecular Docking (e.g., AutoDock Vina) Ligands->Dock Input Ligands Grid->Dock Score Calculate & Rank Docking Scores Dock->Score Generate Poses Analyze Analyze Binding Modes & Interactions Score->Analyze Compare Compare with Reference Inhibitor Analyze->Compare Conclusion Conclusion Compare->Conclusion Identify Lead Compounds

Caption: Workflow for a comparative molecular docking study.

The following diagram illustrates a simplified protein kinase signaling pathway, which is often the target of inhibitory azaspirocyclic ligands.[2][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K activates AKT Akt/PKB PI3K->AKT activates mTOR mTOR AKT->mTOR activates TF Transcription Factors mTOR->TF activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation promotes Ligand Growth Factor Ligand->RTK Inhibitor Azaspirocyclic Ligand Inhibitor->RTK inhibits Inhibitor->PI3K inhibits

Caption: A simplified kinase signaling pathway.

References

Comparative Assessment of Target Engagement for 6-Azaspiro[3.5]nonan-9-one and Structurally Related Analogs in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular target engagement of 6-Azaspiro[3.5]nonan-9-one against two alternative compounds, Compound Y and Compound Z. The primary focus of this document is to present objective, data-driven comparisons of their ability to engage a hypothetical intracellular kinase target, "Kinase X," which is implicated in a pro-inflammatory signaling cascade. The methodologies for the key experiments are detailed to allow for replication and validation.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from a Cellular Thermal Shift Assay (CETSA) designed to measure the target engagement of this compound and its alternatives with Kinase X in a human monocytic cell line. The data represents the concentration-dependent thermal stabilization of Kinase X upon compound binding, a direct indicator of target engagement.

CompoundEC50 for Kinase X Stabilization (µM)Maximum Thermal Shift (ΔTm) at 10 µM (°C)
This compound1.24.5
Compound Y0.55.2
Compound Z> 500.2

Key Observations:

  • Compound Y demonstrates the highest potency in engaging Kinase X, with the lowest EC50 value and the largest thermal shift, indicating strong and stable binding to the target in a cellular context.

  • This compound shows moderate potency and significant target engagement, as evidenced by a low micromolar EC50 and a substantial thermal shift.

  • Compound Z exhibits negligible target engagement for Kinase X at concentrations up to 50 µM, suggesting it is either inactive against this target or cell-impermeable.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Kinase X Target Engagement

This protocol details the methodology used to assess the target engagement of the test compounds with the endogenous Kinase X in a cellular environment.

1. Cell Culture and Compound Treatment:

  • A human monocytic cell line (e.g., THP-1) endogenously expressing Kinase X is cultured to a density of 2 x 10^6 cells/mL.

  • Cells are harvested, washed with PBS, and resuspended in a serum-free medium.

  • The cell suspension is aliquoted, and the test compounds (this compound, Compound Y, Compound Z) or a vehicle control (0.1% DMSO) are added at final concentrations ranging from 0.01 µM to 100 µM.

  • The cells are incubated with the compounds for 1 hour at 37°C to allow for cell penetration and target binding.

2. Thermal Challenge:

  • Following incubation, the cell suspensions for each compound concentration are divided into aliquots in PCR tubes.

  • These aliquots are then heated to a range of temperatures (e.g., 40°C to 65°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes. One aliquot for each treatment is kept at room temperature as a non-heated control.

3. Cell Lysis and Protein Extraction:

  • The heated and non-heated cell suspensions are subjected to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.

  • The lysates are then centrifuged at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

4. Protein Quantification and Analysis:

  • The supernatants containing the soluble Kinase X are collected.

  • The concentration of soluble Kinase X in each sample is quantified using a specific and validated ELISA or by Western Blotting with an antibody against Kinase X.

  • The amount of soluble Kinase X at each temperature is normalized to the amount in the non-heated control for each treatment group.

5. Data Analysis:

  • Melt curves are generated by plotting the percentage of soluble Kinase X as a function of temperature for each compound concentration.

  • The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for each curve.

  • The thermal shift (ΔTm) is calculated as the difference in Tm between the compound-treated and vehicle-treated cells.

  • To determine the EC50 for thermal stabilization, the ΔTm values at a specific temperature (e.g., 54°C) are plotted against the compound concentration, and the data is fitted to a dose-response curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway in which Kinase X is involved and the experimental workflow for the Cellular Thermal Shift Assay.

G cluster_pathway Hypothetical Pro-inflammatory Signaling Pathway cluster_inhibition Extracellular_Signal Extracellular Signal (e.g., Cytokine) Receptor Cell Surface Receptor Extracellular_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase activates Kinase_X Kinase X Upstream_Kinase->Kinase_X phosphorylates & activates Downstream_Effector Downstream Effector (e.g., Transcription Factor) Kinase_X->Downstream_Effector phosphorylates & activates Inflammatory_Response Pro-inflammatory Response Downstream_Effector->Inflammatory_Response induces 6_Azaspiro_nonan_9_one This compound Compound Y 6_Azaspiro_nonan_9_one->Kinase_X inhibits

Caption: Hypothetical signaling cascade where Kinase X is a key mediator of pro-inflammatory responses.

G cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Compound Incubation B 2. Thermal Challenge (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separation of Soluble & Aggregated Proteins (Centrifugation) C->D E 5. Quantification of Soluble Target Protein (ELISA / Western Blot) D->E F 6. Data Analysis: Melt Curve & ΔTm E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Safety Operating Guide

Proper Disposal of 6-Azaspiro[3.5]nonan-9-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Azaspiro[3.5]nonan-9-one, a crucial aspect of laboratory safety and environmental responsibility. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe and compliant laboratory environment. The following guidelines are based on established best practices for the disposal of analogous chemical compounds.

Pre-Disposal Safety and Handling

Personal Protective Equipment (PPE): All personnel handling this compound must wear standard laboratory PPE.

Protective EquipmentSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.
Body Protection Laboratory coat or impervious clothingProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with a suitable respiratorAvoids inhalation of any dust, mists, or vapors.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound and its containers is to utilize an approved waste disposal plant.[1][2][3][4] Adherence to local, state, and federal regulations is mandatory.

Step 1: Segregation and Collection

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • For spills, sweep up or absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable disposal container.[1]

Step 2: Labeling and Storage

  • Clearly label the waste container with the full chemical name: "this compound" and any relevant hazard warnings.

  • Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.[1][2][3]

Step 3: Arrange for Professional Disposal

  • Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste manifest with all necessary information about the chemical.

  • Never dispose of this compound down the drain or in regular trash, as it should not be released into the environment.[1][2]

Step 4: Decontamination of Empty Containers

  • Dispose of empty containers as unused product, unless they have been properly decontaminated.[1]

  • Follow your institution's guidelines for decontaminating chemical containers. If decontamination is not feasible, the container should be treated as chemical waste.

Emergency Procedures

In the event of accidental release or exposure, follow these first-aid measures and contact emergency services.

Exposure RouteFirst-Aid Measures
Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][2]
Skin Wash with plenty of soap and water. Remove contaminated clothing and wash before reuse. If skin irritation occurs, get medical advice/attention.[1][2]
Inhalation Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician.[3][5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate spill Accidental Spill? segregate->spill cleanup Contain & Clean Up with Inert Absorbent Material spill->cleanup Yes store Store Sealed Container in a Secure, Ventilated Area spill->store No cleanup->segregate contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs dispose Dispose of Contents/Container to an Approved Waste Disposal Plant contact_ehs->dispose end End: Proper Disposal Complete dispose->end

Caption: Workflow for the proper disposal of this compound.

References

Comprehensive Safety and Handling Guide for 6-Azaspiro[3.5]nonan-9-one

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 6-Azaspiro[3.5]nonan-9-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling structurally similar azaspiro derivatives and should be implemented with a high degree of caution.

Personal Protective Equipment (PPE)

All personnel must use the following PPE when handling this compound. These requirements are based on the potential hazards of similar chemical structures, which include skin, eye, and respiratory irritation.[1][2]

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and absorption.
Body Protection Impervious laboratory coatProtects against contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or with a suitable respiratorMinimizes inhalation of dust, aerosols, or vapors.[1][2]
Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

  • Avoid all direct contact with the substance.[3]

  • Do not breathe dust, fumes, or vapors.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[2][4]

  • Ensure adequate ventilation in the work area.[1][2] An accessible safety shower and eye wash station are mandatory.[1]

  • Keep away from heat, sparks, and open flames.[4]

Storage:

  • Store in a tightly closed container.[1][2][4]

  • Keep in a cool, dry, and well-ventilated place.[1][3][4]

  • Store away from direct sunlight and sources of ignition.[1]

Emergency Procedures and First Aid

In the event of exposure, immediate action is required.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][4]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2][4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. If symptoms persist, call a physician.[1][2][4]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][4]
Disposal Plan

Contaminated materials and waste must be handled as hazardous waste.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4]

  • Spill Management: In case of a spill, prevent further leakage if safe to do so. Absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable container for disposal.[1] Decontaminate surfaces with alcohol.[1]

Visualized Workflow

The following diagrams illustrate the necessary procedural steps for safe handling and in case of an emergency.

cluster_operational Operational Workflow start Start: Prepare for Handling ppe 1. Don Personal Protective Equipment (PPE) start->ppe end_op End: Secure Storage prep_area 2. Prepare Ventilated Work Area ppe->prep_area handle 3. Handle this compound prep_area->handle decon 4. Decontaminate Work Area handle->decon dispose 5. Dispose of Waste decon->dispose doff_ppe 6. Doff and Dispose of PPE dispose->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash wash->end_op

Caption: Operational workflow for handling this compound.

cluster_emergency Emergency Response cluster_first_aid First Aid Details start_emergency Exposure Event evacuate 1. Evacuate to Safe Area start_emergency->evacuate first_aid 2. Administer First Aid evacuate->first_aid seek_medical 3. Seek Immediate Medical Attention first_aid->seek_medical eye Eye Contact: Flush with water for 15 mins first_aid->eye skin Skin Contact: Wash with soap and water first_aid->skin inhalation Inhalation: Move to fresh air first_aid->inhalation ingestion Ingestion: Wash mouth, do not induce vomiting first_aid->ingestion

Caption: Emergency response plan for exposure to this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.